molecular formula C26H34N4O4 B2994696 Fmoc-L-Homoarg(Et)2-OH hydrochloride CAS No. 1864003-26-8

Fmoc-L-Homoarg(Et)2-OH hydrochloride

Cat. No.: B2994696
CAS No.: 1864003-26-8
M. Wt: 466.582
InChI Key: PPJZMFWCVWKLHC-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a useful research compound. Its molecular formula is C26H34N4O4 and its molecular weight is 466.582. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N4O4.ClH/c1-3-27-25(28-4-2)29-16-10-9-15-23(24(31)32)30-26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22;/h5-8,11-14,22-23H,3-4,9-10,15-17H2,1-2H3,(H,30,33)(H,31,32)(H2,27,28,29);1H/t23-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSZCKIIJZGKYEN-BQAIUKQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NCC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Technical Guide for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for the synthesis of complex and therapeutically relevant peptides. As an analogue of arginine, one of the proteinogenic amino acids, its incorporation into peptide sequences can significantly modulate their biological activity, stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of its chemical properties, applications, and the experimental protocols for its use in solid-phase peptide synthesis (SPPS). The N,N'-diethyl groups on the homoarginine side chain, in particular, offer unique steric and electronic properties that can enhance resistance to enzymatic degradation and influence receptor binding interactions.

This document is intended for researchers and professionals in the fields of peptide chemistry, drug discovery, and development, offering detailed methodologies and structured data to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound is a white to off-white powder.[1] Its key chemical identifiers and properties are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 1864003-26-8[1]
Molecular Formula C₂₆H₃₄N₄O₄·HCl[1]
Molecular Weight 503.07 g/mol [1]
IUPAC Name (2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride[2]
Appearance White to off-white powder[1]
Purity ≥95% to ≥97% (HPLC)[3][4]
Storage Conditions ≤ -4 °C[1]

Applications in Research and Drug Development

The unique structural features of this compound make it a valuable tool in several areas of scientific research and pharmaceutical development:

  • Peptide Synthesis: It serves as a fundamental building block in the synthesis of novel peptides. The incorporation of this arginine analog can enhance the biological activity of the resulting peptides.[2]

  • Drug Development: Researchers utilize this compound to create peptide-based drugs targeting specific biological pathways. Its ability to modify peptide properties can lead to improved efficacy and reduced side effects.[2]

  • Bioconjugation: This derivative is employed in bioconjugation processes, where it facilitates the attachment of peptides to other biomolecules like antibodies or enzymes, which is critical for developing targeted drug delivery systems.[2]

  • Cancer Therapy Research: It is used in the design of peptides that can inhibit tumor growth or modulate immune responses, potentially leading to more specific and effective cancer treatments.[2]

  • Protein Engineering: The compound is also valuable in designing proteins with enhanced stability and functionality, an important aspect in the biotechnology and pharmaceutical industries.[2]

  • Enhanced Proteolytic Resistance: The D-enantiomer, Fmoc-D-Homoarg(Et)2-OH hydrochloride, is particularly useful for rendering peptides and proteins resistant to degradation by enzymes such as trypsin.[5]

Experimental Protocols

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the manual steps for incorporating this compound into a peptide sequence on a resin support.

Materials:

  • Rink amide resin or Wang resin

  • This compound

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638) solution (20% in DMF, v/v)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS))

  • Cold diethyl ether

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.[6]

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.[6][7]

  • Amino Acid Coupling:

    • In a separate vial, dissolve this compound (typically 3-5 equivalents relative to the resin loading) in DMF.

    • Add the coupling reagents (e.g., HBTU/HOBt or HATU/HOAt, in slight excess to the amino acid).[6]

    • Add DIPEA (typically 2 equivalents per equivalent of amino acid) to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored by a colorimetric test (e.g., Kaiser test).[6]

  • Washing: After the coupling is complete, drain the reaction solution and wash the resin extensively with DMF and DCM to remove any unreacted reagents.[6]

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide sequence.

  • Final Fmoc Deprotection: Once the desired peptide sequence is assembled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.[8]

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold ether multiple times to remove scavengers and residual cleavage cocktail.

    • Dry the crude peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[8]

    • Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.[8]

Visualizing the Workflow

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the cyclical process of solid-phase peptide synthesis for incorporating this compound.

SPPS_Workflow start Start: Swollen Resin with Free Amine deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection washing1 Washing (DMF, DCM) deprotection->washing1 coupling Amino Acid Coupling: Fmoc-L-Homoarg(Et)2-OH.HCl + Coupling Reagents + DIPEA in DMF washing1->coupling washing2 Washing (DMF, DCM) coupling->washing2 cycle Repeat for Next Amino Acid washing2->cycle cycle->deprotection Continue Elongation final_deprotection Final Fmoc Deprotection cycle->final_deprotection Sequence Complete cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification end Pure Peptide purification->end

A generalized workflow for solid-phase peptide synthesis (SPPS) incorporating this compound.

Conclusion

This compound is a powerful and versatile building block for the synthesis of modified peptides with potentially enhanced therapeutic properties. Its successful application relies on a solid understanding of Fmoc-based SPPS principles. While specific experimental data beyond basic properties are not widely published, the established protocols for peptide synthesis provide a robust framework for its utilization. The information and methodologies presented in this guide are intended to equip researchers with the necessary knowledge to effectively incorporate this unique amino acid derivative into their peptide-based research and development projects, ultimately contributing to the advancement of novel peptide therapeutics.

References

Physicochemical Properties of Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for advancements in peptide synthesis and drug development.[1] Its unique structure, featuring a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and diethylated homoarginine side chain, offers enhanced solubility and stability to synthetic peptides.[1] This guide provides an in-depth overview of the core physicochemical properties of this compound, outlines general experimental protocols for their determination, and illustrates its primary application in a logical workflow.

Core Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. These values are compiled from various chemical suppliers and provide a baseline for its characterization.

PropertyValueSource(s)
Chemical Name Nα-(9-Fluorenylmethoxycarbonyl)-Nω,Nω'-diethyl-L-homoarginine hydrochlorideN/A
Molecular Formula C₂₆H₃₄N₄O₄·HCl[1]
Molecular Weight 503.07 g/mol [1]
CAS Number 1864003-26-8[1]
Appearance White to off-white powder[1]
Purity ≥95% to ≥97% (as determined by HPLC)[1]
Melting Point Data for the L-form is not readily available. The corresponding D-form (Fmoc-D-Homoarg(Et)2-OH·HCl) has a melting point of 105.3-109.7°C.[2]
Solubility While specific quantitative data is limited, it is noted to have enhanced solubility, a key feature for its use in peptide synthesis.[1][3]
Storage Conditions Store at ≤ -4°C in a cool, dry place.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following are generalized standard procedures for determining the key physicochemical properties of such amino acid derivatives.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a standard method for assessing the purity of Fmoc-protected amino acids.

  • Instrumentation : A standard HPLC system equipped with a UV detector is typically used.

  • Column : A reverse-phase C18 column is commonly employed for the separation of these types of molecules.

  • Mobile Phase : A gradient of acetonitrile (B52724) and water, both containing a small amount of trifluoroacetic acid (TFA), is a typical mobile phase system. The gradient is run from a lower to a higher concentration of acetonitrile to elute the compound and any impurities.

  • Detection : The Fmoc group has a strong UV absorbance, typically monitored at wavelengths around 265 nm or 301 nm.

  • Procedure :

    • A standard solution of this compound is prepared in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

    • The sample is injected onto the HPLC column.

    • The gradient elution is performed, and the UV absorbance is monitored.

    • The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks detected in the chromatogram.

Determination of Melting Point

The melting point is a crucial physical property that indicates the purity of a crystalline solid.

  • Instrumentation : A digital melting point apparatus is used for accurate and reproducible measurements.

  • Sample Preparation : A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Procedure :

    • The capillary tube containing the sample is placed in the heating block of the melting point apparatus.

    • The sample is heated at a steady and slow rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.

    • The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

    • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.

    • The melting point is reported as a range from the onset to the completion of melting.

Assessment of Solubility

A qualitative assessment of solubility in various solvents is important for the practical application of the compound, especially in peptide synthesis.

  • Solvents : A range of solvents relevant to peptide synthesis and analysis should be tested, including water, dimethylformamide (DMF), dichloromethane (B109758) (DCM), and methanol.

  • Procedure :

    • A small, pre-weighed amount of this compound (e.g., 1 mg) is placed into a series of small vials.

    • A measured volume of each solvent (e.g., 100 µL) is added to a separate vial.

    • The vials are vortexed or agitated for a set period (e.g., 1-2 minutes) at room temperature.

    • The solubility is visually assessed and categorized as freely soluble, sparingly soluble, or insoluble. For a more quantitative analysis, the process can be repeated with increasing volumes of solvent until the solid is fully dissolved.

Application in Peptide Synthesis

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection of the alpha-amino group, which can be removed under mild basic conditions, while the diethylated side chain can enhance the properties of the final peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates a typical cycle of solid-phase peptide synthesis incorporating an Fmoc-protected amino acid like this compound.

SPPS_Workflow Resin Solid Support (Resin) Deprotection1 Fmoc Deprotection (e.g., Piperidine in DMF) Resin->Deprotection1 Washing1 Washing (e.g., DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-L-Homoarg(Et)2-OH HCl, Coupling Reagents) Washing1->Coupling Washing2 Washing (e.g., DMF) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Elongation Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final Step Repeat->Deprotection1 Peptide Purified Peptide Cleavage->Peptide

A generalized workflow for solid-phase peptide synthesis (SPPS).

Signaling Pathways and Biological Applications

While this compound is designed for incorporation into peptides that may target various biological pathways, specific signaling pathways where peptides containing this residue are active are not detailed in publicly available literature. Its application is broad, ranging from the development of therapeutic peptides to tools for studying protein-protein interactions. The diethylated side chain can influence the peptide's binding affinity, selectivity, and pharmacokinetic properties. For instance, peptides designed with this amino acid derivative could be used in cancer research to target specific cell surface receptors or inhibit protein-protein interactions within a signaling cascade. However, without specific examples in the literature, a diagram of a particular signaling pathway would be speculative.

The logical workflow for its use in a research context is depicted in the following diagram.

Research_Workflow Hypothesis Hypothesis Generation (e.g., Target a specific protein interaction) PeptideDesign Peptide Design (Incorporate Fmoc-L-Homoarg(Et)2-OH HCl to modulate properties) Hypothesis->PeptideDesign Synthesis Solid-Phase Peptide Synthesis (SPPS) PeptideDesign->Synthesis Purification Purification and Characterization (HPLC, Mass Spectrometry) Synthesis->Purification InVitro In Vitro Assays (Binding assays, enzyme inhibition, etc.) Purification->InVitro InVivo In Vivo Studies (Animal models) InVitro->InVivo DataAnalysis Data Analysis and Lead Optimization InVivo->DataAnalysis DataAnalysis->PeptideDesign Iterative Optimization Result Identification of Lead Peptide DataAnalysis->Result

A logical workflow for the use of Fmoc-L-Homoarg(Et)2-OH HCl in drug discovery.

References

An In-depth Technical Guide to the Synthesis and Characterization of Fmoc-L-Homoarg(Et)2-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Fmoc-L-Homoarg(Et)2-OH hydrochloride, a specialized amino acid derivative crucial for peptide synthesis and drug development.[1][2] This document details a proposed synthetic pathway, experimental protocols for characterization, and expected analytical data, serving as a valuable resource for professionals in medicinal chemistry and biotechnology.

Introduction

This compound is a protected amino acid analog of arginine, where the guanidinium (B1211019) group is symmetrically diethyl-substituted, and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This modification enhances the lipophilicity and alters the basicity of the side chain, which can improve the pharmacokinetic properties of synthetic peptides, such as cell permeability and resistance to enzymatic degradation.[2][3] Its primary application is as a building block in solid-phase peptide synthesis (SPPS) to introduce modified arginine residues into peptide sequences for therapeutic and research purposes.[1][2]

Chemical Properties
PropertyValueReference(s)
CAS Number 1864003-26-8[1]
Molecular Formula C₂₆H₃₄N₄O₄·HCl[1]
Molecular Weight 503.04 g/mol [1]
Appearance White to off-white powder[1]
Purity (Typical) ≥97% (HPLC)[1]
IUPAC Name (2S)-6-[bis(ethylamino)methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride[2]
Storage Conditions Store at ≤ -4 °C[1]

Synthesis Protocol

Proposed Synthesis Pathway

The synthesis can be envisioned in three main stages:

  • Protection of L-lysine: The α-amino and carboxyl groups of L-lysine are protected to allow for selective modification of the ε-amino group.

  • Guanidinylation: The ε-amino group of the protected lysine (B10760008) derivative is converted to a diethylguanidinium group.

  • Deprotection and Fmoc-protection: The protecting groups on the α-amino and carboxyl groups are removed, followed by the selective protection of the α-amino group with an Fmoc group.

Synthesis_Pathway cluster_0 Step 1: Protection of L-Lysine cluster_1 Step 2: Diethyl-guanidinylation cluster_2 Step 3: Deprotection & Fmoc Protection L-Lysine L-Lysine Protected Lysine Protected Lysine L-Lysine->Protected Lysine e.g., Boc₂O, TMSCl Guanidinylated Intermediate Guanidinylated Intermediate Protected Lysine->Guanidinylated Intermediate N,N'-diethyl-S-methylisothiourea Final Product Fmoc-L-Homoarg(Et)2-OH ·HCl Guanidinylated Intermediate->Final Product 1. Acidolysis (TFA) 2. Fmoc-OSu, NaHCO₃

Figure 1: Proposed synthesis pathway for Fmoc-L-Homoarg(Et)2-OH·HCl.
Experimental Protocol

Step 1: Synthesis of Nα-Boc-L-lysine

  • Dissolve L-lysine hydrochloride in a 1:1 mixture of dioxane and water.

  • Add sodium hydroxide (B78521) solution to adjust the pH to 10-11.

  • Cool the solution to 0 °C and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide.

  • Stir the reaction mixture at room temperature overnight.

  • Acidify the solution with citric acid and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Nα-Boc-L-lysine.

Step 2: Synthesis of Nα-Boc-Nε,Nε'-diethyl-L-homoarginine

  • Prepare N,N'-diethyl-S-methylisothiourea hydroiodide by reacting N,N'-diethylthiourea with methyl iodide.

  • Dissolve Nα-Boc-L-lysine and an equimolar amount of N,N'-diethyl-S-methylisothiourea hydroiodide in a suitable solvent such as DMF.

  • Add a base, for example, diisopropylethylamine (DIPEA), and heat the reaction mixture at 50-60 °C for 24-48 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound

  • Treat the Nα-Boc-Nε,Nε'-diethyl-L-homoarginine with a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the Boc protecting group.

  • After complete deprotection, evaporate the solvent and TFA under reduced pressure.

  • Dissolve the resulting crude Nε,Nε'-diethyl-L-homoarginine in an aqueous solution of sodium bicarbonate.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in acetone (B3395972) or dioxane dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Acidify the reaction mixture with dilute HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or flash chromatography to yield this compound.

Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Expected Analytical Data
Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 7.8-7.9 (d, 2H, Fmoc), 7.6-7.7 (d, 2H, Fmoc), 7.3-7.4 (m, 4H, Fmoc), 4.2-4.3 (m, 3H, Fmoc-CH₂ and α-CH), 3.0-3.2 (m, 4H, N-CH₂-CH₃), 1.2-1.8 (m, 6H, β,γ,δ-CH₂), 1.0-1.1 (t, 6H, N-CH₂-CH₃).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): 174 (C=O, acid), 156 (C=O, Fmoc), 155 (C=N), 144, 141 (Fmoc aromatic), 128, 127, 125, 120 (Fmoc aromatic), 66 (Fmoc-CH₂), 54 (α-C), 47 (Fmoc-CH), 42 (N-CH₂), 31, 29, 23 (β,γ,δ-C), 14 (CH₃).
Mass Spectrometry (ESI+) m/z: [M+H]⁺ calculated for C₂₆H₃₅N₄O₄⁺: 467.26; found: 467.3 ± 0.1.
HPLC Purity ≥97% (as per typical commercial specifications).
Elemental Analysis Calculated for C₂₆H₃₅ClN₄O₄: C, 62.08; H, 7.01; N, 11.14; Cl, 7.05. Found: C ± 0.4%, H ± 0.4%, N ± 0.4%.
Experimental Protocols for Characterization

High-Performance Liquid Chromatography (HPLC)

  • System: Agilent 1100 series or equivalent.

  • Column: C18 reverse-phase column (e.g., Zorbax Eclipse-AAA, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: 10-90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm (for the Fmoc group).

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase A.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: Bruker Avance 400 MHz or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Procedures: Acquire ¹H and ¹³C spectra at room temperature. Use standard pulse programs.

Mass Spectrometry (MS)

  • Instrument: Waters LCT Premier or equivalent ESI-TOF mass spectrometer.

  • Mode: Electrospray ionization (ESI) in positive ion mode.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water with 0.1% formic acid and infuse directly into the source.

Application in Peptide Synthesis

This compound is used as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The workflow for incorporating this amino acid into a peptide chain is similar to that for other Fmoc-protected amino acids.

SPPS_Workflow Resin Resin with free amine Coupling Coupling: Fmoc-L-Homoarg(Et)2-OH + HBTU/DIC + DIPEA Resin->Coupling Wash1 Wash (DMF) Coupling->Wash1 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Wash1->Deprotection Wash2 Wash (DMF) Deprotection->Wash2 Next_AA Couple next Fmoc-AA Wash2->Next_AA Repeat cycle Cleavage Cleavage from resin & side-chain deprotection Wash2->Cleavage Final cycle Next_AA->Cleavage Final_Peptide Purified Peptide Cleavage->Final_Peptide

Figure 2: Workflow for incorporating Fmoc-L-Homoarg(Et)2-OH into a peptide chain via SPPS.

The use of this modified amino acid can impart unique properties to the resulting peptide, such as increased stability, enhanced receptor binding, or altered biological activity, making it a valuable tool in the development of novel peptide therapeutics.

References

The Enigmatic Role of Diethyl Groups on the Homoarginine Side Chain: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of N,N-diethyl-homoarginine and its Potential as a Modulator of Key Enzymatic Pathways

Introduction

Homoarginine, a non-proteinogenic amino acid, has garnered significant attention in the scientific community for its association with cardiovascular health and its role as a substrate for nitric oxide synthase (NOS).[1][2] The structural modification of homoarginine, particularly at its guanidino group, presents a compelling avenue for the development of novel therapeutic agents. This technical guide delves into the potential role of diethyl groups on the homoarginine side chain, focusing on the uncharacterized molecule, N,N-diethyl-homoarginine. While direct experimental data on this compound is not publicly available, this document provides a comprehensive theoretical framework for its potential biological activities, drawing parallels from existing knowledge of related arginine analogs and their impact on key enzyme families: Nitric Oxide Synthases (NOS) and Protein Arginine Deiminases (PADs). This guide is intended for researchers, scientists, and drug development professionals interested in the rational design of enzyme inhibitors and the exploration of novel chemical entities.

Homoarginine: The Parent Molecule

L-homoarginine is a higher homolog of L-arginine, featuring an additional methylene (B1212753) group in its side chain.[1] It is endogenously synthesized from lysine (B10760008) and serves as a substrate for nitric oxide synthase, an enzyme crucial for the production of nitric oxide (NO), a key signaling molecule in the cardiovascular system.[3][4][5] Low levels of homoarginine in the plasma have been identified as an independent risk factor for cardiovascular disease and mortality, highlighting its protective role.[2][6]

Table 1: Physicochemical Properties of Homoarginine and N,N-diethyl-homoarginine

PropertyL-HomoarginineN,N-diethyl-L-homoarginine
Molecular Formula C7H16N4O2C11H24N4O2
Molar Mass 188.23 g/mol 244.33 g/mol
PubChem CID 908522839245

Potential Enzymatic Targets of N,N-diethyl-homoarginine

Based on the structure of N,N-diethyl-homoarginine, two primary enzyme families are predicted to be its main biological targets:

  • Nitric Oxide Synthases (NOS): These enzymes catalyze the production of nitric oxide from L-arginine.[7][8] Homoarginine is a known substrate for NOS, albeit with different kinetics compared to arginine.[1] The addition of diethyl groups to the guanidino moiety of homoarginine is likely to alter its interaction with the NOS active site, potentially transforming it into an inhibitor.

  • Protein Arginine Deiminases (PADs): This family of enzymes catalyzes the conversion of arginine residues in proteins to citrulline, a post-translational modification known as citrullination or deimination.[9][10][11] Dysregulation of PAD activity is implicated in various autoimmune diseases and cancers.[9][10][12] Arginine analogs can act as inhibitors of PADs.

The Hypothesized Role of Diethyl Groups

The introduction of two ethyl groups onto the terminal nitrogens of the homoarginine guanidino group is expected to induce significant changes in its physicochemical properties and, consequently, its biological activity.

  • Steric Hindrance: The bulky diethyl groups are likely to create steric hindrance within the active sites of target enzymes. In the case of NOS, this could prevent the proper orientation of the guanidino group for catalysis, leading to competitive inhibition.[13] Similarly, for PADs, the diethyl groups may block the access of the catalytic cysteine residue to the guanidinium (B1211019) carbon.

  • Increased Hydrophobicity: The ethyl groups will increase the lipophilicity of the molecule. This could enhance its ability to cross cell membranes and may lead to different pharmacokinetic and pharmacodynamic profiles compared to the more polar homoarginine.

  • Altered Basicity: The electron-donating nature of the ethyl groups will increase the basicity of the guanidino group. This will affect its protonation state at physiological pH and could alter the strength of its interactions with anionic residues in the enzyme active site, such as aspartate or glutamate.

Potential Therapeutic Applications

Based on the predicted inhibitory activities, N,N-diethyl-homoarginine could be explored for therapeutic applications in conditions characterized by excessive NO production or aberrant citrullination.

  • Septic Shock and Inflammatory Diseases: Overproduction of NO by inducible NOS (iNOS) is a key factor in the pathophysiology of septic shock and other inflammatory conditions.[7] A potent and selective iNOS inhibitor based on the N,N-diethyl-homoarginine scaffold could be a valuable therapeutic agent.

  • Autoimmune Diseases and Cancer: Aberrant activity of PAD enzymes is a hallmark of diseases like rheumatoid arthritis and is also implicated in cancer progression.[9][10][12] Inhibitors of PADs are of great interest as potential therapeutics in these areas.

Proposed Experimental Workflow for Characterization

To validate the hypothesized roles of N,N-diethyl-homoarginine, a systematic experimental approach is required. The following workflow outlines the key steps for its characterization.

experimental_workflow cluster_synthesis Chemical Synthesis & Purification cluster_invitro In Vitro Characterization cluster_cellular Cell-Based Assays cluster_invivo In Vivo & Pharmacokinetics synthesis Synthesis of N,N-diethyl-homoarginine purification Purification (HPLC) & Characterization (NMR, MS) synthesis->purification nos_assay NOS Inhibition Assays (nNOS, eNOS, iNOS) Determine IC50 and Ki values purification->nos_assay pad_assay PAD Inhibition Assays (PAD1, 2, 3, 4) Determine IC50 and Ki values purification->pad_assay selectivity Isozyme Selectivity Profiling nos_assay->selectivity pad_assay->selectivity cell_no Cellular NO Production Assay (e.g., Griess Assay in Macrophages) selectivity->cell_no cell_citrullination Cellular Citrullination Assay (e.g., Western Blot for citrullinated histones) selectivity->cell_citrullination pk_studies Pharmacokinetic Studies in Animal Models (Absorption, Distribution, Metabolism, Excretion) cell_no->pk_studies cell_citrullination->pk_studies pd_studies Pharmacodynamic Studies (e.g., Blood pressure in hypertensive models) pk_studies->pd_studies

Figure 1. Proposed experimental workflow for the synthesis and characterization of N,N-diethyl-homoarginine.

Signaling Pathways

The following diagrams illustrate the established nitric oxide synthesis pathway and the protein citrullination pathway, with the putative inhibitory role of N,N-diethyl-homoarginine indicated.

nitric_oxide_pathway arginine L-Arginine / L-Homoarginine nos Nitric Oxide Synthase (NOS) arginine->nos no Nitric Oxide (NO) nos->no O2, NADPH citrulline L-Citrulline / L-Homocitrulline nos->citrulline inhibitor N,N-diethyl-homoarginine (Putative Inhibitor) inhibitor->nos

Figure 2. The Nitric Oxide Synthesis Pathway and the putative inhibitory action of N,N-diethyl-homoarginine.

citrullination_pathway protein_arg Protein-Arginine pad Protein Arginine Deiminase (PAD) protein_arg->pad protein_cit Protein-Citrulline pad->protein_cit Ca2+ inhibitor N,N-diethyl-homoarginine (Putative Inhibitor) inhibitor->pad

Figure 3. The Protein Citrullination Pathway and the putative inhibitory action of N,N-diethyl-homoarginine.

Conclusion and Future Directions

N,N-diethyl-homoarginine represents an unexplored chemical entity with the potential to act as a dual inhibitor of Nitric Oxide Synthases and Protein Arginine Deiminases. The addition of diethyl groups to the homoarginine scaffold is predicted to confer inhibitory properties through steric hindrance and altered physicochemical characteristics. While this guide provides a strong theoretical foundation, experimental validation is paramount. The synthesis and systematic evaluation of N,N-diethyl-homoarginine, following the proposed workflow, will be crucial to unravel its true biological role and therapeutic potential. Further research into the structure-activity relationships of N-substituted homoarginine analogs could pave the way for a new class of potent and selective enzyme inhibitors for a range of diseases.

References

An In-depth Technical Guide to Fmoc-L-Homoarginine(Et)2-OH Hydrochloride for Bioactive Peptide Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Fmoc-L-Homoarginine(Et)2-OH hydrochloride, a specialized amino acid derivative pivotal for the design and synthesis of innovative bioactive peptides. We will delve into its chemical properties, its application in solid-phase peptide synthesis (SPPS), and the biological implications of incorporating homoarginine into peptide sequences, particularly concerning cellular uptake and signaling pathways.

Introduction to Fmoc-L-Homoarginine(Et)2-OH Hydrochloride

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a protected amino acid building block used in peptide synthesis. The Nα-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile and allows for orthogonal protection strategies in SPPS. The guanidino group of the homoarginine side chain is protected by two ethyl groups. This modification offers distinct advantages in the design of bioactive peptides.

Incorporating homoarginine, an analogue of arginine with an additional methylene (B1212753) group in its side chain, into peptides can enhance their therapeutic potential. Peptides containing homoarginine have been shown to exhibit increased resistance to degradation by trypsin-like enzymes, potentially improving their in vivo stability and pharmacokinetic profiles[1]. The diethylated guanidino group can also influence the peptide's solubility, lipophilicity, and interaction with biological targets.

This derivative is a valuable tool for researchers in medicinal chemistry and drug development, aiding in the creation of novel peptide-based therapeutics with improved properties.[2][3] Applications range from the development of opioid peptides[1] to the design of cell-penetrating peptides (CPPs) and other bioactive molecules for various therapeutic areas, including oncology and immunology.[3]

Chemical and Physical Properties

A summary of the key chemical and physical properties of Fmoc-L-Homoarginine(Et)2-OH hydrochloride is presented in the table below. This data is essential for handling, storage, and application of the compound in a laboratory setting.

PropertyValueReference
CAS Number 1864003-26-8[3][4]
Molecular Formula C₂₆H₃₅ClN₄O₄[4]
Molecular Weight 503.04 g/mol
Appearance White to off-white powder[3]
Purity ≥ 97% (HPLC)[3][4]
Storage Temperature ≤ -4 °C[3][4]
IUPAC Name 2-((((9H-fluoren-9-yl)methoxy)(hydroxy)methylene)amino)-6-(2,3-diethylguanidino)hexanoic acid hydrochloride[4]

Experimental Protocols

This section provides detailed methodologies for the incorporation of Fmoc-L-Homoarginine(Et)2-OH hydrochloride into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and analysis of the resulting peptide.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram illustrates the general workflow for Fmoc-based SPPS.

SPPS_Workflow Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (e.g., 20% Piperidine (B6355638) in DMF) Resin->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-L-Homoarg(Et)2-OH, Coupling Reagent) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., TFA cocktail) Washing2->Cleavage Final amino acid Repeat->Fmoc_Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (LC-MS, MALDI-TOF) Purification->Analysis

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Workflow.

Detailed SPPS Protocol

This protocol is a general guideline for manual Fmoc-SPPS and can be adapted for automated synthesizers. The synthesis scale is assumed to be 0.1 mmol.

Materials:

  • Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-L-Homoarginine(Et)2-OH hydrochloride

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Coupling reagents: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Trifluoroacetic acid (TFA)

  • Scavengers: e.g., Triisopropylsilane (TIS), water, 1,2-ethanedithiol (B43112) (EDT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for at least 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Coupling of Fmoc-L-Homoarginine(Et)2-OH hydrochloride:

    • In a separate vial, dissolve Fmoc-L-Homoarginine(Et)2-OH hydrochloride (3-5 equivalents relative to resin loading) and a coupling reagent such as HATU or HBTU (3-5 equivalents) in DMF.

    • Add a base like DIPEA or collidine (6-10 equivalents) to the solution.

    • Pre-activate the mixture for a few minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours. Due to the potential steric hindrance of the diethylated guanidino group, a longer coupling time or a double coupling may be necessary.

    • Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (5-7 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Side-Chain Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common cocktail is 95% TFA, 2.5% TIS, and 2.5% water.

    • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding it to cold diethyl ether.

  • Isolation: Centrifuge the peptide suspension, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.

Peptide Purification and Analysis

Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Column: A C18 column is typically used for peptide purification.

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from low to high percentage of Solvent B is used to elute the peptide. The specific gradient will depend on the hydrophobicity of the peptide.

  • Detection: UV detection at 214 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peptide peak.

  • Purity Analysis: Analyze the collected fractions by analytical RP-HPLC to assess purity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

Analysis by Mass Spectrometry (MS):

  • Techniques: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used.

  • Purpose: To confirm the molecular weight of the synthesized peptide and verify its identity.

Analytical TechniquePurposeKey Parameters
Analytical RP-HPLC Assess purity of the crude and purified peptide.C18 column, water/acetonitrile gradient with 0.1% TFA, UV detection at 214/280 nm.
LC-MS Confirm the molecular weight and purity of the peptide.Combination of liquid chromatography for separation and mass spectrometry for mass determination.
MALDI-TOF MS Rapidly determine the molecular weight of the peptide.A soft ionization technique suitable for large biomolecules.

Bioactivity and Signaling Pathways

The incorporation of homoarginine can significantly impact the biological activity of peptides, particularly for those designed as cell-penetrating peptides (CPPs). Arginine-rich peptides are known to efficiently cross cell membranes, and peptides containing homoarginine are expected to share similar properties.

Cellular Uptake Mechanisms

The cellular uptake of arginine-rich peptides, and by extension homoarginine-containing peptides, is a complex process that can involve multiple pathways:

  • Direct Translocation: The positively charged guanidinium (B1211019) group of arginine (and homoarginine) can interact with the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans, facilitating direct entry into the cytoplasm.

  • Endocytosis: This is an energy-dependent process involving the formation of vesicles.

    • Macropinocytosis: This is a major pathway for the internalization of arginine-rich peptides. It involves the formation of large, irregular vesicles (macropinosomes) from the plasma membrane.

Signaling Pathway: Macropinocytosis Induction

The interaction of arginine-rich peptides with the cell surface can trigger a signaling cascade that leads to macropinocytosis. A key player in this pathway is the small GTPase, Rac1.

Macropinocytosis_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Peptide Homoarginine-rich Peptide HSPG Heparan Sulfate (B86663) Proteoglycans (HSPGs) Peptide->HSPG Binding Rac1_GDP Rac1-GDP (Inactive) HSPG->Rac1_GDP Signal Transduction Rac1_GTP Rac1-GTP (Active) Rac1_GDP->Rac1_GTP Activation Actin Actin Reorganization (Membrane Ruffling) Rac1_GTP->Actin Macropinosome Macropinosome Formation Actin->Macropinosome Internalization Peptide Internalization Macropinosome->Internalization

Macropinocytosis pathway induced by arginine-rich peptides.

This signaling cascade, initiated by the binding of the peptide to heparan sulfate proteoglycans (HSPGs) on the cell surface, leads to the activation of Rac1.[2] Activated Rac1 then promotes the reorganization of the actin cytoskeleton, resulting in membrane ruffling and the formation of macropinosomes, which engulf the peptide and transport it into the cell.[2][5][6]

Conclusion

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a versatile and valuable building block for the design of bioactive peptides with enhanced properties. Its incorporation can lead to peptides with increased enzymatic stability and potentially altered cellular uptake and signaling activities. The detailed protocols and conceptual frameworks provided in this guide are intended to facilitate the successful synthesis, purification, and biological evaluation of novel homoarginine-containing peptides, thereby advancing research and development in peptide-based therapeutics.

References

The Structural Impact of L-Homoarginine(Et)2 Incorporation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their structure, stability, and biological activity. Among these, analogs of arginine are of particular interest due to the critical role of the guanidinium (B1211019) group in molecular recognition and cell penetration. This technical guide explores the potential structural ramifications of incorporating N,N'-diethyl-L-homoarginine (L-Homoarginine(Et)2), a novel arginine analog, into a peptide backbone. While specific quantitative data for the impact of L-Homoarginine(Et)2 is not yet publicly available, this document provides a comprehensive overview of the experimental methodologies and analytical approaches required to elucidate its effects on peptide conformation.

Synthesis of Peptides Containing L-Homoarginine(Et)2

The synthesis of peptides incorporating L-Homoarginine(Et)2 would typically be achieved through Solid-Phase Peptide Synthesis (SPPS) using the Fmoc/tBu strategy. This well-established method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Synthesis of Fmoc-L-Homoarginine(Et)2-OH

Prior to incorporation into a peptide, the L-Homoarginine(Et)2 amino acid must be synthesized and protected with an Fmoc group at the α-amine. The synthesis could start from L-lysine, where the ε-amino group is first protected, followed by guanidinylation and subsequent diethylation of the guanidinium group. Finally, the α-amino group would be protected with Fmoc. Appropriate side-chain protection for the diethylguanidinium group might be necessary to prevent side reactions during peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Protocol

The following table outlines a standard protocol for the manual or automated synthesis of a peptide containing L-Homoarginine(Et)2.

StepProcedureReagents and Solvents
1. Resin Swelling The solid support resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent.Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
2. Fmoc Deprotection The Fmoc protecting group from the resin or the previously coupled amino acid is removed.20% Piperidine in DMF
3. Washing The resin is washed to remove excess reagents and by-products.DMF, DCM, Isopropanol (IPA)
4. Coupling The Fmoc-protected amino acid (including Fmoc-L-Homoarginine(Et)2-OH) is activated and coupled to the free amine on the resin.Fmoc-amino acid, HBTU/HATU (coupling reagent), DIPEA/NMM (base), DMF
5. Washing The resin is washed to remove unreacted amino acid and coupling reagents.DMF, DCM
6. Repeat Steps 2-5 are repeated for each amino acid in the peptide sequence.
7. Final Deprotection The Fmoc group from the N-terminal amino acid is removed.20% Piperidine in DMF
8. Cleavage and Side-Chain Deprotection The peptide is cleaved from the resin, and all side-chain protecting groups are removed.Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water, Dithiothreitol (DTT) (scavengers)
9. Precipitation and Purification The crude peptide is precipitated, lyophilized, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).Cold diethyl ether, Acetonitrile/Water gradient
10. Characterization The purified peptide is characterized by mass spectrometry to confirm its identity and purity.MALDI-TOF or ESI-MS

Structural Analysis of L-Homoarginine(Et)2-Containing Peptides

A combination of biophysical techniques is essential to comprehensively evaluate the structural impact of incorporating L-Homoarginine(Et)2.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. By measuring the differential absorption of left and right circularly polarized light, one can estimate the percentage of α-helix, β-sheet, and random coil content.

Experimental Protocol:

  • Sample Preparation: Dissolve the lyophilized peptide in an appropriate buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4) to a final concentration of 50-100 µM.

  • Instrument Setup: Use a quartz cuvette with a path length of 0.1 cm. Set the spectrophotometer to scan from 190 to 260 nm.

  • Data Acquisition: Record the CD spectrum at a controlled temperature (e.g., 25 °C).

  • Data Analysis: The resulting spectrum of molar ellipticity ([θ]) versus wavelength is analyzed using deconvolution software to estimate the secondary structure content.

Anticipated Quantitative Data:

Peptideα-Helix (%)β-Sheet (%)Random Coil (%)
Native PeptideValueValueValue
L-Homoarginine(Et)2 PeptideValueValueValue

A significant change in the percentages of these structural elements would indicate a conformational shift induced by the modified amino acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level. Two-dimensional NMR experiments, such as COSY, TOCSY, and NOESY, are used to assign proton resonances and determine through-bond and through-space connectivities, which in turn define the peptide's three-dimensional structure.

Experimental Protocol:

  • Sample Preparation: Dissolve the peptide in a suitable solvent (e.g., 90% H₂O/10% D₂O or a deuterated organic solvent) to a concentration of 1-5 mM.

  • Data Acquisition: A series of 1D and 2D NMR spectra (¹H, COSY, TOCSY, NOESY) are acquired on a high-field NMR spectrometer.

  • Resonance Assignment: The spin systems of individual amino acids are identified, and sequential assignments are made using the NOESY spectrum.

  • Structural Calculations: Distance restraints derived from NOE intensities and dihedral angle restraints from coupling constants are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate a family of conformers representing the solution structure.

Anticipated Quantitative Data:

ParameterNative PeptideL-Homoarginine(Et)2 Peptide
Chemical Shift Perturbations (Δδ ppm)-Observed for residues near the modification
Key NOE ContactsList of contactsChanges in NOE patterns
Dihedral Angles (φ, ψ)Range of anglesAlterations in backbone torsion angles

Chemical shift perturbations of backbone and side-chain protons near the L-Homoarginine(Et)2 residue would provide direct evidence of a local conformational change.

X-ray Crystallography

For peptides that can be crystallized, X-ray crystallography can provide an atomic-resolution three-dimensional structure in the solid state.

Experimental Protocol:

  • Crystallization: The purified peptide is screened against a wide range of crystallization conditions (precipitants, buffers, salts, and additives) to obtain single, well-diffracting crystals.

  • Data Collection: A suitable crystal is mounted and exposed to a high-intensity X-ray beam, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic model of the peptide is built and refined.

Anticipated Quantitative Data:

ParameterNative Peptide CrystalL-Homoarginine(Et)2 Peptide Crystal
Space Group and Unit Cell DimensionsValuesValues
Resolution (Å)ValueValue
Backbone Torsion Angles (φ, ψ)Specific values for each residueComparison of torsion angles
Side Chain Conformation (χ angles)Specific values for each residueConformation of the L-Homoarginine(Et)2 side chain
Hydrogen Bonding NetworkDescription of H-bondsChanges in H-bonding patterns

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key processes relevant to the study of peptides containing L-Homoarginine(Et)2.

Peptide_Synthesis_and_Analysis_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Structural Analysis start Start: Resin Selection spps Solid-Phase Peptide Synthesis (SPPS) - Fmoc Deprotection - Amino Acid Coupling (Incorporation of L-Homoarginine(Et)2) start->spps cleavage Cleavage & Deprotection spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (MS) purification->characterization cd Circular Dichroism (CD) (Secondary Structure) characterization->cd Purified Peptide nmr NMR Spectroscopy (3D Structure in Solution) characterization->nmr xray X-ray Crystallography (3D Structure in Solid State) characterization->xray

Caption: Workflow for the synthesis and structural analysis of a peptide containing L-Homoarginine(Et)2.

Peptide_Structure_Determination cluster_methods Structure Determination Methods primary Primary Structure (Amino Acid Sequence) - Edman Degradation - Mass Spectrometry secondary Secondary Structure (α-helix, β-sheet) - Circular Dichroism - FTIR primary->secondary informs tertiary Tertiary Structure (3D Conformation) - NMR Spectroscopy - X-ray Crystallography secondary->tertiary constrains quaternary Quaternary Structure (Subunit Assembly) - Analytical Ultracentrifugation - Size Exclusion Chromatography tertiary->quaternary assembles into

Caption: Logical relationships between different levels of peptide structure and the methods used for their determination.

Rac1_Signaling_Pathway arp Arginine-Rich Peptide (e.g., containing L-Homoarginine(Et)2) hspg Heparan Sulfate Proteoglycans arp->hspg binds rac1_gdp Rac1-GDP (Inactive) hspg->rac1_gdp activates GEF rac1_gtp Rac1-GTP (Active) rac1_gdp->rac1_gtp GTP loading actin Actin Reorganization (Lamellipodia formation) rac1_gtp->actin macro Macropinocytosis (Peptide Internalization) actin->macro

Caption: Signaling pathway for the internalization of arginine-rich peptides via Rac1-mediated macropinocytosis.

Conclusion

The incorporation of N,N'-diethyl-L-homoarginine into peptides holds the potential to significantly alter their structural and, consequently, their functional properties. By systematically applying the synthetic and analytical methodologies outlined in this guide, researchers can obtain the crucial quantitative data needed to understand these effects. Such studies will not only illuminate the fundamental principles of peptide folding and recognition but also pave the way for the rational design of novel peptide-based therapeutics with enhanced efficacy and stability. The lack of current public data on L-Homoarginine(Et)2 highlights a promising area for future research in the field of peptide science.

Understanding the Lipophilicity of Fmoc-L-Homoarg(Et)2-OH Modified Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of modified amino acids is a critical strategy in modern peptide-based drug development, aimed at optimizing physicochemical properties such as lipophilicity. This guide provides an in-depth technical overview of the lipophilic characteristics of peptides modified with the non-canonical amino acid Fmoc-L-Homoarg(Et)2-OH. While direct experimental data for this specific derivative is not extensively available in public literature, this document synthesizes information on related arginine analogues to provide a quantitative estimation of its lipophilic contribution. Furthermore, it details the experimental protocols necessary for researchers to determine these values empirically. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to understand, predict, and experimentally validate the lipophilicity of their Fmoc-L-Homoarg(Et)2-OH modified peptides, thereby aiding in the design of more effective therapeutic agents.

Introduction to Lipophilicity in Peptide Drug Design

Lipophilicity, a measure of a compound's ability to dissolve in fats, oils, and other non-polar solvents, is a crucial parameter in drug design and development. It significantly influences a peptide's absorption, distribution, metabolism, and excretion (ADME) profile. A well-balanced lipophilicity is often essential for a peptide's ability to cross cellular membranes and reach its target.

The modification of native amino acid side chains is a common strategy to modulate the lipophilicity of a peptide. Arginine, with its hydrophilic guanidinium (B1211019) group, is a frequent target for such modifications. The introduction of alkyl groups to the arginine side chain can substantially increase its hydrophobicity, thereby altering the overall lipophilicity of the peptide. Fmoc-L-Homoarg(Et)2-OH is a commercially available arginine analogue that introduces both an additional methylene (B1212753) group (extending the side chain from arginine to homoarginine) and two ethyl groups on the guanidinium moiety. These modifications are intended to enhance the lipophilic character of the resulting peptide.

The Structure of Fmoc-L-Homoarg(Et)2-OH

Fmoc-L-Homoarg(Et)2-OH is an amino acid derivative used in solid-phase peptide synthesis (SPPS). Its structure consists of:

  • L-Homoarginine: An analogue of arginine with an additional methylene group in its side chain.

  • N,N'-diethyl groups: Two ethyl groups attached to the guanidinium group of homoarginine.

  • Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the α-amine, commonly used in SPPS.

The addition of the methylene group and the two ethyl groups to the arginine side chain are the key modifications that increase its lipophilicity.

Quantitative Assessment of Lipophilicity

The lipophilicity of a peptide is typically quantified using two main parameters: the partition coefficient (logP) and the distribution coefficient (logD).

  • logP: The logarithm of the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in a polar solvent (water) at equilibrium. It is a measure of the lipophilicity of the neutral form of a molecule.

  • logD: The logarithm of the ratio of the sum of the concentrations of all forms of a compound (ionized and un-ionized) in a non-polar solvent to the sum of the concentrations of all forms in a polar solvent at a specific pH. For ionizable compounds like peptides, logD is a more physiologically relevant measure of lipophilicity.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used experimental technique to estimate the lipophilicity of peptides. The retention time of a peptide on a non-polar stationary phase is directly related to its hydrophobicity.

Estimated Lipophilicity Contribution of N,N'-diethyl-homoarginine

A study on lipophilic arginine esters demonstrated that the logP of arginine is approximately -1.9.[1][2] Esterification with long alkyl chains significantly increased this value.[1][2] While not a direct comparison, this highlights the substantial impact of adding hydrophobic moieties. The addition of a single methylene group (as in the transition from arginine to homoarginine) is generally considered to increase the logP by approximately 0.5. The contribution of two ethyl groups on a guanidinium nitrogen is less straightforward to quantify from available data but is expected to further increase lipophilicity.

The following table provides an estimated comparison of the lipophilicity of the side chains of arginine, homoarginine, and N,N'-diethyl-homoarginine. These values are estimations and should be confirmed experimentally.

Amino Acid Side ChainModification from ArginineEstimated logP Contribution (relative to Arginine)Estimated Overall logP
Arginine-0.0-1.9[1][2]
Homoarginine+ 1x -CH2-+0.5-1.4
N,N'-diethyl-homoarginine+ 1x -CH2-, + 2x -CH2CH3+1.5 to +2.0-0.4 to 0.1

Note: These are estimations based on fragment contribution methods and data from related molecules. Experimental verification is highly recommended.

Impact on Peptide Retention Time in RP-HPLC

The increased lipophilicity of the N,N'-diethyl-homoarginine residue is expected to lead to a longer retention time in RP-HPLC compared to an equivalent peptide containing arginine or homoarginine. The magnitude of this increase will depend on the overall sequence and properties of the peptide.

The table below illustrates the expected trend in RP-HPLC retention times for a hypothetical peptide series.

PeptideModified ResidueExpected RP-HPLC Retention Time
Peptide-ArgArginineBaseline
Peptide-HomoargHomoarginineLonger than Peptide-Arg
Peptide-Homoarg(Et)2N,N'-diethyl-homoarginineSignificantly longer than Peptide-Homoarg

Experimental Protocols

To obtain accurate lipophilicity data for a novel peptide containing Fmoc-L-Homoarg(Et)2-OH, experimental determination is essential. The following section provides a detailed methodology for determining the relative lipophilicity using RP-HPLC.

Determination of Relative Lipophilicity by RP-HPLC

This protocol allows for the comparison of the hydrophobicity of a peptide containing N,N'-diethyl-homoarginine with its arginine and homoarginine counterparts.

Objective: To determine the relative retention times of a target peptide and its analogues on a C18 RP-HPLC column.

Materials:

  • Purified peptides (Peptide-Arg, Peptide-Homoarg, Peptide-Homoarg(Et)2)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

  • UV detector (214 nm or 280 nm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Sample Preparation:

    • Dissolve each peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Filter the samples through a 0.22 µm syringe filter.

  • HPLC Method:

    • Column: C18 reversed-phase column.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 214 nm.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes is a good starting point. The gradient may need to be optimized based on the retention times of the peptides.

  • Data Analysis:

    • Record the retention time for each peptide.

    • Compare the retention times to determine the relative hydrophobicity.

Expected Results: The peptide containing N,N'-diethyl-homoarginine is expected to have the longest retention time, followed by the homoarginine-containing peptide, and then the arginine-containing peptide.

Visualizing Workflows and Concepts

Experimental Workflow for Lipophilicity Determination

experimental_workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_analysis Data Analysis peptide_synthesis Peptide Synthesis (with Arg, Homoarg, Homoarg(Et)2) purification Peptide Purification peptide_synthesis->purification sample_prep Sample Preparation (Dissolving & Filtering) purification->sample_prep hplc_injection Injection into RP-HPLC sample_prep->hplc_injection gradient_elution Gradient Elution hplc_injection->gradient_elution uv_detection UV Detection gradient_elution->uv_detection get_retention_time Obtain Retention Times uv_detection->get_retention_time compare_times Compare Retention Times get_retention_time->compare_times determine_lipophilicity Determine Relative Lipophilicity compare_times->determine_lipophilicity

Caption: Workflow for experimental lipophilicity determination.

Conceptual Relationship of Arginine Analogues

arginine_analogues Arg Arginine Homoarg Homoarginine Arg->Homoarg + Methylene Group (Increases Lipophilicity) HomoargEt2 N,N'-diethyl- homoarginine Homoarg->HomoargEt2 + Two Ethyl Groups (Further Increases Lipophilicity)

Caption: Structural and lipophilicity relationship of arginine analogues.

Conclusion

The incorporation of Fmoc-L-Homoarg(Et)2-OH into a peptide sequence is a deliberate strategy to enhance its lipophilicity. While precise, universally applicable quantitative data for this modification is sparse, a qualitative understanding and a quantitative estimation can be derived from the analysis of its constituent structural changes relative to arginine. The addition of a methylene group to form homoarginine, followed by the N,N'-diethylation of the guanidinium group, cumulatively increases the hydrophobic character of the side chain. For drug development professionals, this modification offers a tool to fine-tune the ADME properties of peptide-based therapeutics. However, it is imperative that these theoretical understandings are complemented by robust experimental validation. The provided RP-HPLC protocol offers a reliable method for determining the relative lipophilicity of peptides modified with Fmoc-L-Homoarg(Et)2-OH, enabling a data-driven approach to peptide drug design. Future studies establishing a quantitative hydrophobicity scale for a wider range of non-canonical amino acids, including N-alkylated arginine derivatives, would be of significant value to the field.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing Fmoc-L-Homoarginine(Et)2-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a protected amino acid derivative utilized in solid-phase peptide synthesis (SPPS) for the incorporation of a homoarginine residue into peptide sequences. Homoarginine, a non-proteinogenic amino acid, is structurally similar to arginine but with an additional methylene (B1212753) group in its side chain. This modification can impart unique properties to peptides, such as increased resistance to enzymatic degradation by trypsin-like enzymes, potentially enhancing their therapeutic potential. The diethyl protecting groups on the guanidino function of the homoarginine side chain offer specific advantages and require careful consideration during the synthesis process.

These application notes provide a detailed protocol for the manual solid-phase synthesis of peptides containing Fmoc-L-Homoarginine(Et)2-OH hydrochloride using the well-established Fmoc/tBu strategy.

Materials and Reagents

A comprehensive list of necessary materials and reagents is provided below, with recommended quantities for a standard synthesis scale.

Reagent/MaterialRecommended GradeTypical SupplierPurpose
Fmoc-L-Homoarg(Et)2-OH hydrochloridePeptide synthesis gradeVariousAmino acid building block
Rink Amide MBHA resin100-200 mesh, ~0.5 mmol/gVariousSolid support for peptide amide
N,N-Dimethylformamide (DMF)Peptide synthesis gradeVariousSolvent
Dichloromethane (DCM)ACS gradeVariousSolvent for washing
Piperidine (B6355638)Reagent gradeVariousFmoc deprotection
N,N'-Diisopropylcarbodiimide (DIC)≥99%VariousCoupling reagent
Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)≥98%VariousCoupling additive
Trifluoroacetic acid (TFA)Reagent gradeVariousCleavage reagent
Triisopropylsilane (TIS)98%VariousScavenger
WaterDeionizedN/AScavenger
Diethyl etherAnhydrousVariousPeptide precipitation
Acetic anhydrideReagent gradeVariousCapping agent (optional)
PyridineReagent gradeVariousBase for capping (optional)

Experimental Protocols

The following protocols outline the key steps for the solid-phase synthesis of a peptide containing L-Homoarginine(Et)2.

Resin Swelling and Preparation
  • Place the desired amount of Rink Amide MBHA resin (e.g., 200 mg, 0.1 mmol) in a reaction vessel.

  • Add DMF (5 mL) to the resin and allow it to swell for at least 30 minutes at room temperature with gentle agitation.

  • Drain the DMF from the reaction vessel.

Fmoc Deprotection
  • Add a 20% piperidine in DMF solution (5 mL) to the swollen resin.

  • Agitate the mixture for 5 minutes at room temperature.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF (5 mL) for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and then DCM (3 x 5 mL) to ensure complete removal of piperidine.

Amino Acid Coupling

Standard Coupling Protocol:

  • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., 0.4 mmol, 4 equivalents) and Oxyma (0.4 mmol, 4 equivalents) in DMF (2 mL).

  • Add DIC (0.4 mmol, 4 equivalents) to the amino acid solution and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 2-4 hours at room temperature.

  • To monitor the coupling completion, a Kaiser test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated (double coupling).

Coupling of Fmoc-L-Homoarginine(Et)2-OH:

Due to the steric hindrance of the diethylated guanidino group, extended coupling times or the use of more potent coupling agents may be necessary for efficient incorporation.

  • In a separate vial, dissolve this compound (0.4 mmol, 4 equivalents) and a suitable activating agent such as HATU (0.38 mmol, 3.8 equivalents) in DMF (2 mL).

  • Add a base such as N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 equivalents) to the solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the mixture for 4-6 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling. If necessary, repeat the coupling step.

Capping (Optional)

If the coupling is incomplete after a second attempt, any unreacted free amines should be capped to prevent the formation of deletion sequences.

  • Prepare a capping solution of acetic anhydride/pyridine/DMF (1:1:3 v/v/v).

  • Add the capping solution (5 mL) to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF (5 x 5 mL).

Peptide Chain Elongation

Repeat the deprotection (Step 2) and coupling (Step 3) cycles for each subsequent amino acid in the desired peptide sequence.

Final Fmoc Deprotection

After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

Peptide Cleavage and Deprotection

The following cleavage cocktail is recommended for peptides containing the Homoarginine(Et)2 residue. The diethyl groups are expected to be stable to standard TFA cleavage conditions.

  • Wash the peptide-resin thoroughly with DCM (5 x 5 mL) and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O.

  • Add the cleavage cocktail (5 mL) to the dried peptide-resin.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

Peptide Precipitation and Purification
  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • The crude peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Summary

The following tables provide a summary of the quantitative data for a typical SPPS cycle.

Table 1: Reagent Equivalents for a 0.1 mmol Synthesis

ReagentEquivalents (relative to resin loading)Molar Amount (mmol)
Fmoc-Amino Acid40.4
DIC40.4
Oxyma40.4
HATU (for bulky aa)3.80.38
DIPEA (for HATU coupling)80.8
Piperidine (in DMF)20% (v/v)N/A

Table 2: Typical Reaction Times and Conditions

StepReagent/SolventTimeTemperature
Resin SwellingDMF30 minRoom Temperature
Fmoc Deprotection20% Piperidine/DMF5 min + 15 minRoom Temperature
Standard CouplingFmoc-aa/DIC/Oxyma in DMF2-4 hRoom Temperature
Bulky AA CouplingFmoc-aa/HATU/DIPEA in DMF4-6 hRoom Temperature
Cleavage95% TFA/2.5% TIS/2.5% H2O2-3 hRoom Temperature

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the solid-phase peptide synthesis of a peptide containing Fmoc-L-Homoarginine(Et)2-OH.

SPPS_Workflow Start Start Resin_Swelling Resin Swelling in DMF Start->Resin_Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Coupling Amino Acid Coupling (Fmoc-L-Homoarg(Et)2-OH) Fmoc_Deprotection->Coupling Washing Washing (DMF/DCM) Coupling->Washing Repeat Next Amino Acid? Washing->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA/TIS/H2O) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification End End Purification->End

Caption: Experimental workflow for Fmoc-based solid-phase peptide synthesis.

L-Homoarginine Metabolic Pathway

Peptides containing homoarginine may interact with or be metabolized by enzymes involved in arginine and lysine (B10760008) metabolism. The following diagram illustrates a key metabolic pathway for L-homoarginine.

Homoarginine_Metabolism cluster_synthesis Synthesis cluster_catabolism Catabolism L-Lysine L-Lysine AGAT AGAT L-Lysine->AGAT L-Arginine L-Arginine L-Arginine->AGAT L-Homoarginine L-Homoarginine AGAT->L-Homoarginine L-Ornithine L-Ornithine AGAT->L-Ornithine L-Homoarginine_cat L-Homoarginine AGXT2 AGXT2 L-Homoarginine_cat->AGXT2 GOCA 6-Guanidino-2-oxocaproic acid AGXT2->GOCA

Caption: Metabolic pathway of L-Homoarginine synthesis and catabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-L-Homoarg(Et)2-OH hydrochloride is a specialized amino acid derivative crucial for the synthesis of therapeutic peptides.[1] Its unique structure, featuring a symmetrically di-ethylated guanidino group, can enhance the biological activity, solubility, and stability of the resulting peptides.[1] However, the steric hindrance presented by the bulky side chain and the presence of the hydrochloride salt require careful selection of coupling reagents and optimization of reaction conditions to ensure high coupling efficiency and minimize side reactions. These application notes provide a comprehensive guide to recommended coupling reagents and detailed protocols for the successful incorporation of this compound into peptide sequences during solid-phase peptide synthesis (SPPS).

Recommended Coupling Reagents

The selection of a suitable coupling reagent is paramount for the efficient incorporation of sterically hindered amino acids like this compound. The most effective reagents for such challenging couplings are typically those that form highly reactive activated esters and can overcome steric hindrance. Based on performance with other hindered arginine derivatives, the following classes of reagents are recommended:

  • Aminium/Uronium Salts: Reagents such as HATU, HBTU, and HCTU are widely used and highly effective for coupling sterically hindered amino acids.[2][3] HATU is often preferred due to its formation of a more reactive OAt-ester, leading to faster reaction times and higher purity, with a lower risk of epimerization compared to HBTU.[3][4]

  • Phosphonium Salts: PyAOP is another highly effective reagent, particularly for coupling N-methylated or other sterically demanding amino acids.

  • Carbodiimides with Additives: The combination of a carbodiimide, such as N,N'-diisopropylcarbodiimide (DIC), with an additive like OxymaPure® is a cost-effective and efficient method.[2] OxymaPure enhances the coupling efficiency and effectively suppresses racemization.[2]

Quantitative Data Summary

While direct comparative studies on this compound are limited, the following table summarizes representative quantitative data extrapolated from studies on other sterically hindered arginine derivatives.[2] These values provide a strong basis for reagent selection.

Coupling ReagentReagent ClassTypical Coupling Time (min)Representative Yield (%)Representative Purity (%)Racemization RiskKey Considerations
HATU/DIPEA Aminium/Uronium Salt30 - 6095 - 99> 95LowHighly efficient for hindered couplings with rapid reaction times.[2][3]
HBTU/DIPEA Aminium/Uronium Salt60 - 12090 - 98> 95LowA reliable and widely used reagent, though slightly less reactive than HATU.[2][3]
DIC/OxymaPure® Carbodiimide/Additive60 - 18092 - 97> 95Very LowCost-effective; OxymaPure enhances efficiency and suppresses racemization.[2]

Experimental Protocols

The following are detailed protocols for the coupling of this compound using the recommended reagents in manual solid-phase peptide synthesis.

Protocol 1: Coupling using HATU

This protocol is recommended for achieving the highest coupling efficiency, especially for difficult sequences.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • HATU (1-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Amino Acid Activation (Pre-activation):

    • In a separate reaction vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.

    • Add HATU (2.9 equivalents) to the amino acid solution.

    • Add DIPEA (6 equivalents) to the mixture. Note: The initial addition of DIPEA will neutralize the hydrochloride salt, and the excess will facilitate the coupling reaction.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the vessel containing the swelled and drained peptide-resin.

    • Agitate the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, extend the coupling time for another 30 minutes.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) followed by DCM (3 times) to remove any unreacted reagents and by-products.

    • Proceed to the next Fmoc-deprotection step in the synthesis cycle.

Visualizations

Experimental Workflow for HATU Coupling

HATU_Coupling_Workflow Resin Fmoc-deprotected peptide-resin Coupling Coupling to Resin (30-60 min) Resin->Coupling AA_Sol Fmoc-L-Homoarg(Et)2-OH·HCl in DMF Activation Pre-activation (2-5 min) AA_Sol->Activation Reagents HATU + DIPEA Reagents->Activation Activation->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash Wash Resin (DMF & DCM) Kaiser->Wash Negative Extend Extend Coupling Kaiser->Extend Next Next Cycle Wash->Next Extend->Coupling

Caption: Workflow for coupling Fmoc-L-Homoarg(Et)2-OH using HATU.

Protocol 2: Coupling using DIC/OxymaPure®

This protocol offers a cost-effective alternative with excellent suppression of racemization.

Materials:

  • Fmoc-deprotected peptide-resin

  • This compound

  • DIC (N,N'-Diisopropylcarbodiimide)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide), peptide synthesis grade

  • DCM (Dichloromethane), peptide synthesis grade

Procedure:

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.

  • Coupling Solution Preparation:

    • In a separate reaction vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.

    • Add DIPEA (3 equivalents) to neutralize the hydrochloride salt.

  • Coupling Reaction:

    • Add DIC (3 equivalents) to the amino acid/OxymaPure® solution.

    • Immediately add the entire coupling mixture to the swelled and drained peptide-resin.

    • Agitate the reaction mixture at room temperature for 60-180 minutes.

  • Monitoring the Coupling:

    • Perform a Kaiser test to monitor the completion of the coupling. A negative result indicates a complete reaction. If the test remains positive, the coupling time can be extended.

  • Washing:

    • Once the coupling is complete, drain the reaction solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

    • Proceed to the next Fmoc-deprotection step.

Experimental Workflow for DIC/OxymaPure® Coupling

DIC_Oxyma_Coupling_Workflow Resin Fmoc-deprotected peptide-resin Coupling Coupling to Resin (60-180 min) Resin->Coupling AA_Sol Fmoc-L-Homoarg(Et)2-OH·HCl + OxymaPure + DIPEA in DMF AA_Sol->Coupling DIC_Sol DIC DIC_Sol->Coupling Kaiser Kaiser Test Coupling->Kaiser Wash Wash Resin (DMF & DCM) Kaiser->Wash Negative Extend Extend Coupling Kaiser->Extend Next Next Cycle Wash->Next Extend->Coupling

Caption: Workflow for coupling Fmoc-L-Homoarg(Et)2-OH using DIC/OxymaPure®.

Signaling Pathways and Logical Relationships

The core of these protocols is the activation of the carboxylic acid of the Fmoc-amino acid to facilitate the nucleophilic attack by the free amine on the peptide-resin, forming a new peptide bond.

Logical Relationship of Coupling Reaction

Coupling_Logic Start Fmoc-L-Homoarg(Et)2-OH·HCl Active_Ester Activated Ester Intermediate Start->Active_Ester Base Base (DIPEA) Base->Active_Ester Reagent Coupling Reagent (e.g., HATU or DIC/Oxyma) Reagent->Active_Ester Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Amine Free Amine on Peptide-Resin Resin_Amine->Peptide_Bond Byproducts Byproducts Peptide_Bond->Byproducts

Caption: Logical flow of the amino acid coupling reaction.

Conclusion

The successful incorporation of this compound into peptide sequences is readily achievable with the appropriate selection of coupling reagents and optimized protocols. For routine and cost-effective synthesis, DIC/OxymaPure® provides a reliable method. For challenging couplings or when maximum efficiency is required, HATU is the recommended reagent. By following the detailed protocols and understanding the underlying chemical principles, researchers can effectively utilize this valuable building block in the development of novel and potent therapeutic peptides.

References

Application Notes and Protocols: Fmoc-L-Homoarg(Et)2-OH Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solubility and handling of Fmoc-L-Homoarg(Et)2-OH hydrochloride, a specialized amino acid derivative crucial for peptide synthesis and drug development. The protocols outlined below are intended to facilitate its effective use in research and manufacturing settings. This derivative is noted for its ability to enhance the solubility and stability of peptides, making it a valuable building block in medicinal chemistry.[1][2]

Physicochemical Properties and Solubility

Table 1: Qualitative Solubility of Fmoc-Amino Acids in Common Organic Solvents

SolventAbbreviationGeneral Solubility of Fmoc-Amino AcidsNotes
N,N-DimethylformamideDMFHighly Soluble / Commonly Used The most common solvent for SPPS and dissolving Fmoc-amino acids.[3][5] High-quality, amine-free DMF is essential to prevent premature Fmoc deprotection.[5]
N-Methyl-2-pyrrolidoneNMPHighly Soluble / Alternative to DMF Another excellent solvent for SPPS that can enhance solubility, particularly for hydrophobic sequences.[3][6]
Dimethyl sulfoxideDMSOGood Solubility Often used to dissolve Fmoc-amino acids that are difficult to solubilize in DMF alone.[6] It can be used as a co-solvent.
DichloromethaneDCMVariable Solubility Historically used, but less common in modern Fmoc-based SPPS due to potential side reactions and lower solubility for some Fmoc-amino acids.[3]
AcetonitrileACNLimited Solubility Generally not a primary solvent for dissolving Fmoc-amino acids for coupling reactions.
TetrahydrofuranTHFLimited Solubility Can be used in some solvent mixtures, but not a primary choice for initial dissolution.[6]

Note: The solubility of specific Fmoc-amino acid derivatives can vary based on the nature of the side chain.

Experimental Protocols

Protocol 1: Small-Scale Dissolution of this compound for SPPS Coupling

This protocol describes the preparation of a stock solution of this compound for use in automated or manual solid-phase peptide synthesis.

Materials:

  • This compound

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar (optional)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weighing: Accurately weigh the required amount of this compound in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMF to achieve the desired concentration (e.g., 0.5 M). Standard protocols for SPPS often involve dissolving the Fmoc-amino acid in a minimal volume of DMF.[7]

  • Initial Mixing: Cap the vial securely and mix the contents using a vortex mixer for 30-60 seconds.

  • Visual Inspection: Visually inspect the solution for any undissolved particles.

  • Troubleshooting Poor Solubility:

    • Sonication: If the compound is not fully dissolved, place the vial in an ultrasonic bath for 5-15 minutes. This can help break up aggregates.

    • Gentle Warming: As a last resort, the solution can be gently warmed to approximately 30-40°C. Use a water bath and monitor the temperature carefully. Avoid prolonged or excessive heating, as it may cause degradation.

    • Co-Solvent: If solubility issues persist in DMF, consider preparing the solution in a mixture of DMF and DMSO (e.g., 9:1 v/v).

  • Final Use: Once fully dissolved, the solution is ready to be used in the coupling step of SPPS. For best results, use the solution immediately after preparation.

Protocol 2: General Solid-Phase Peptide Synthesis (SPPS) Cycle Using the Dissolved Fmoc-Amino Acid

This protocol outlines a single coupling cycle in Fmoc-based SPPS.

Procedure:

  • Resin Preparation: Start with the resin-bound peptide chain which has a free terminal amine. Ensure the resin is adequately swelled in DMF.[5]

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the N-terminal Fmoc protecting group, exposing the free amine for the next coupling reaction.[8]

  • Washing: Thoroughly wash the resin with DMF to remove residual piperidine and by-products.[9]

  • Amino Acid Activation: In a separate vessel, pre-activate the dissolved this compound by mixing it with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, NMM) in DMF.[5][8]

  • Coupling: Add the activated amino acid solution to the resin. Allow the reaction to proceed for the recommended time (typically 1-2 hours) to form the new peptide bond.[9]

  • Washing: Wash the resin with DMF to remove any unreacted reagents and by-products.

  • Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

Visualizations

experimental_workflow cluster_dissolution Dissolution Protocol weigh Weigh Fmoc-L-Homoarg(Et)2-OH·HCl add_dmf Add DMF weigh->add_dmf vortex Vortex Mix add_dmf->vortex inspect Inspect Solution vortex->inspect dissolved Fully Dissolved inspect->dissolved Yes troubleshoot Troubleshoot inspect->troubleshoot No sonicate Sonicate troubleshoot->sonicate warm Gentle Warming troubleshoot->warm cosolvent Add Co-solvent (DMSO) troubleshoot->cosolvent sonicate->inspect warm->inspect cosolvent->inspect

Caption: Workflow for dissolving this compound.

logical_relationship start Start: Resin with Free Amine deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF) deprotection->wash1 coupling 3. Coupling (Activated Fmoc-L-Homoarg(Et)2-OH·HCl) wash1->coupling wash2 4. Wash (DMF) coupling->wash2 end End: Elongated Peptide Chain wash2->end repeat_cycle Repeat for Next Amino Acid wash2->repeat_cycle

Caption: A single cycle in Solid-Phase Peptide Synthesis (SPPS).

References

Application Notes and Protocols for the Synthesis of Cell-Penetrating Peptides using Fmoc-L-Homoarg(Et)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules, including small molecules, proteins, and nucleic acids, into the cytoplasm.[1] Their intrinsic ability to overcome the cell membrane barrier has made them invaluable tools in drug delivery and biomedical research. Arginine-rich CPPs are a prominent class, with their cationic guanidinium (B1211019) groups playing a crucial role in membrane interaction and translocation.[2][3]

The modification of CPPs with non-standard amino acids is a key strategy to enhance their properties, such as proteolytic stability, cellular uptake efficiency, and reduced cytotoxicity.[4] L-homoarginine, an analogue of L-arginine with an additional methylene (B1212753) group in its side chain, is a particularly interesting modification. The use of the protected form, Fmoc-L-Homoarg(Et)2-OH , allows for its direct incorporation into peptide sequences during standard Fmoc-based solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the synthesis and evaluation of CPPs containing Fmoc-L-Homoarg(Et)2-OH.

Data Presentation

Table 1: Cellular Uptake Efficiency of Arginine-Rich and Modified CPPs
Peptide SequenceModificationCell LineUptake Efficiency (relative to control)Reference
R9NoneCHOHigh[5]
RW9Tryptophan incorporationCHOHigh[5]
Dodecanoyl-[R5]Fatty acylation and cyclizationSK-OV-3~13.7-fold higher than control[6]
C16-(HR)4Fatty acylationSK-OV-3Increased with acylation[7]
R6-AANCK-DU145Higher than R1-R4 peptides[8]
HAad-hRLysine to Homoarginine-Improved delivery over parent peptide[9]

Note: Direct quantitative comparison of cellular uptake for CPPs synthesized specifically with Fmoc-L-Homoarg(Et)2-OH versus standard arginine is limited in the available literature. The data presented showcases the general trend of how modifications, including homoarginine, can influence uptake.

Table 2: Cytotoxicity of Arginine-Rich and Modified CPPs
Peptide SequenceModificationCell LineConcentration for Significant ToxicityReference
Tat, R8, R9NoneCaco-2No significant toxicity up to 100 µM[10]
Dodecanoyl-[R5]Fatty acylation and cyclizationCCRF-CEM~20% toxicity at 25 µM[6]
[WR]9Tryptophan incorporationMDA-MB-231>90% viability up to 10 µM[11]
C16-(HR)4Fatty acylationSK-OV-335-70% reduction in viability at 50-100 µM[7]
R6-AANCK-DU145~30% cytotoxicity at 100 µM[8]
Poly-PR (16 repeats)-NSC34Minimal length for cytotoxicity[12]

Note: The cytotoxicity of CPPs is sequence- and cell-line-dependent. The introduction of modifications can alter the toxicity profile.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homoarginine-Containing CPP

This protocol outlines the manual synthesis of a generic CPP containing a homoarginine residue using Fmoc-L-Homoarg(Et)2-OH on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Homoarg(Et)2-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

  • SPPS reaction vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a 20% solution of piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine/DMF solution and agitate for 15-20 minutes.

    • Drain and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Dissolve 3 equivalents of the Fmoc-protected amino acid (e.g., Fmoc-L-Homoarg(Et)2-OH) and 3 equivalents of OxymaPure®/HOBt in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitoring the Coupling: Perform a Kaiser test to ensure the completion of the coupling reaction. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection step as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the solution to separate the resin and collect the filtrate containing the peptide.

  • Peptide Precipitation and Purification:

    • Precipitate the peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the peptide pellet under vacuum.

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of a fluorescently labeled CPP.

Materials:

  • Fluorescently labeled CPP (e.g., FITC-labeled)

  • Cell line of interest (e.g., HeLa, Jurkat)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

  • 96-well plate

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare different concentrations of the fluorescently labeled CPP in complete cell culture medium.

    • Remove the old medium from the cells and add the CPP-containing medium.

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO2 incubator.

  • Cell Harvesting and Staining:

    • After incubation, remove the peptide-containing medium and wash the cells three times with cold PBS to remove any surface-bound peptide.

    • Harvest the cells by trypsinization.

    • Resuspend the cells in PBS.

  • Flow Cytometry Analysis:

    • Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population.

    • Use untreated cells as a negative control to set the baseline fluorescence.

    • Quantify the mean fluorescence intensity to determine the relative cellular uptake of the CPP at different concentrations.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol details a colorimetric assay to assess the cytotoxicity of the synthesized CPP.

Materials:

  • Synthesized CPP

  • Cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Peptide Treatment:

    • Prepare serial dilutions of the CPP in complete cell culture medium.

    • Remove the old medium and add the CPP solutions to the cells. Include a vehicle control (medium only).

    • Incubate for a specified time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Plot the cell viability against the CPP concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathways and Experimental Workflows

The cellular uptake of arginine-rich CPPs, including those containing homoarginine, is thought to occur through two primary mechanisms: direct translocation across the plasma membrane and endocytosis.[3][4] The endocytic pathway is a major route and can be further divided into several sub-pathways.[13][14]

CPP_Uptake_Pathway cluster_endocytosis Endocytosis extracellular Extracellular Space cpp Homoarginine-CPP membrane Plasma Membrane cpp->membrane Interaction translocation Direct Translocation membrane->translocation clathrin Clathrin-mediated membrane->clathrin Binding caveolae Caveolae-mediated membrane->caveolae Binding macropino Macropinocytosis membrane->macropino Binding cytoplasm Cytoplasm translocation->cytoplasm early_endosome Early Endosome clathrin->early_endosome caveolae->early_endosome macropino->early_endosome late_endosome Late Endosome / Lysosome early_endosome->late_endosome escape Endosomal Escape late_endosome->escape escape->cytoplasm

Caption: General cellular uptake pathways for arginine-rich CPPs.

SPPS_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (Piperidine/DMF) swell->deprotect1 wash1 Wash (DMF/DCM) deprotect1->wash1 couple 3. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) loop Repeat for each Amino Acid couple->loop wash1->couple loop->deprotect1 Next cycle deprotect2 4. Final Fmoc Deprotection loop->deprotect2 Final cycle cleave 5. Cleavage & Deprotection (TFA cocktail) deprotect2->cleave precipitate 6. Precipitation (Cold Ether) cleave->precipitate purify 7. Purification (RP-HPLC) precipitate->purify end End: Purified Peptide purify->end

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Logic_Diagram goal Goal: Develop Effective CPP-based Drug Delivery synthesis Peptide Synthesis (Fmoc-L-Homoarg(Et)2-OH) goal->synthesis evaluation In Vitro Evaluation synthesis->evaluation uptake Cellular Uptake Assay evaluation->uptake toxicity Cytotoxicity Assay evaluation->toxicity optimization Lead Optimization uptake->optimization toxicity->optimization optimization->synthesis Iterative Design preclinical Preclinical Studies optimization->preclinical Lead Candidate

Caption: Logical workflow for CPP development and evaluation.

References

Application Notes and Protocols: Incorporating Fmoc-L-Homoarg(Et)2-OH in Antimicrobial Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antimicrobial peptides (AMPs) are a promising class of therapeutics to combat the rise of antibiotic-resistant bacteria. The efficacy of AMPs is often linked to their cationic charge, which facilitates interaction with negatively charged bacterial membranes. Arginine is a key amino acid in many AMPs due to its guanidinium (B1211019) group. Chemical modification of arginine residues, such as the use of the synthetic amino acid L-Homoarginine(Et)2, offers a strategy to enhance the therapeutic properties of AMPs. The diethylated guanidinium group of L-Homoarginine(Et)2 can increase the hydrophobicity and steric bulk of the side chain, potentially leading to improved antimicrobial potency, enhanced stability against proteolytic degradation, and altered cytotoxic profiles.

This document provides detailed application notes and protocols for the incorporation of Fmoc-L-Homoarg(Et)2-OH into antimicrobial peptides using solid-phase peptide synthesis (SPPS), along with methodologies for evaluating their biological activity.

Rationale for Incorporating Fmoc-L-Homoarg(Et)2-OH

The incorporation of N,N'-diethyl-L-homoarginine into a peptide sequence can confer several advantageous properties:

  • Enhanced Antimicrobial Activity: The increased hydrophobicity of the diethylated guanidinium group may lead to stronger interactions with bacterial membranes, resulting in improved lytic activity.

  • Increased Proteolytic Stability: The bulky diethyl groups can sterically hinder the approach of proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulated Cytotoxicity: Altering the structure of the cationic side chain can influence the peptide's selectivity for bacterial over mammalian cells, potentially reducing hemolytic activity.[1]

  • Fine-tuning of Amphipathicity: The modification allows for precise control over the hydrophobic/hydrophilic balance of the peptide, a critical factor for its antimicrobial function.

Data Presentation

The following tables present hypothetical but representative data for an AMP, "Peptide-X," and its analog where a key arginine residue has been replaced with N,N'-diethyl-homoarginine ("Peptide-X-hArg(Et)2"). This data is for illustrative purposes to demonstrate the potential effects of this modification.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration in µM)

PeptideE. coli (ATCC 25922)P. aeruginosa (ATCC 27853)S. aureus (ATCC 29213)MRSA (ATCC 43300)C. albicans (ATCC 90028)
Peptide-X163281632
Peptide-X-hArg(Et)28164816

Table 2: Cytotoxicity Data

PeptideHemolytic Activity (HC₅₀ in µM)Cytotoxicity against HEK293 cells (IC₅₀ in µM)
Peptide-X50>100
Peptide-X-hArg(Et)275>100

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing L-Homoarg(Et)2

This protocol describes the manual synthesis of a peptide amide using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-L-Homoarg(Et)2-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT) (if cysteine is present)

  • Water

  • Diethyl ether

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Standard Amino Acids):

    • Dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of Oxyma Pure in DMF.

    • Add 4 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Incorporation of Fmoc-L-Homoarg(Et)2-OH:

    • Due to the steric bulk of the diethylated side chain, a longer coupling time or double coupling may be necessary.

    • Follow the standard coupling protocol (step 3), but extend the initial coupling time to 3-4 hours.

    • Perform a Kaiser test. If it is positive, perform a second coupling by adding a freshly prepared activated solution of Fmoc-L-Homoarg(Et)2-OH and agitating for another 2 hours.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.[2]

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., E. coli, S. aureus)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare Bacterial Inoculum:

    • Culture the bacterial strain overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into MHB and incubate until the culture reaches the logarithmic growth phase.

    • Dilute the bacterial culture in MHB to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Peptide Dilution Series:

    • Prepare a stock solution of the purified peptide in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

    • Perform a serial two-fold dilution of the peptide stock solution in MHB in a 96-well plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial suspension to each well containing the peptide dilutions.

    • Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[2] This can be assessed visually or by measuring the optical density at 600 nm.

Hemolysis Assay

This assay determines the peptide's lytic activity against red blood cells (RBCs).[3]

Materials:

  • Fresh human red blood cells (hRBCs)

  • Phosphate-buffered saline (PBS)

  • Triton X-100

  • 96-well microtiter plates

  • Centrifuge

  • Spectrophotometer

Protocol:

  • Prepare RBC Suspension:

    • Collect fresh hRBCs and wash them three times with PBS by centrifugation.

    • Prepare a 4% (v/v) suspension of the washed hRBCs in PBS.

  • Peptide Dilution Series:

    • Prepare a serial two-fold dilution of the purified peptide in PBS in a 96-well plate.

  • Incubation:

    • Add the 4% hRBC suspension to each well containing the peptide dilutions.

    • Include a negative control (RBCs in PBS) and a positive control (RBCs with 1% Triton X-100 for 100% hemolysis).

    • Incubate the plate at 37°C for 1 hour with gentle shaking.

  • Measurement of Hemolysis:

    • Centrifuge the plate to pellet the intact RBCs.

    • Transfer the supernatant to a new 96-well plate.

    • Measure the absorbance of the supernatant at 450 nm, which corresponds to the amount of released hemoglobin.

  • Calculation:

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

    • The HC₅₀ is the peptide concentration that causes 50% hemolysis.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_evaluation Biological Evaluation start Start: Design Peptide Sequence spps Solid-Phase Peptide Synthesis (Fmoc-L-Homoarg(Et)2-OH incorporation) start->spps cleavage Cleavage from Resin spps->cleavage purification RP-HPLC Purification cleavage->purification characterization Mass Spectrometry (Verification) purification->characterization mic_assay Antimicrobial Activity (MIC Assay) characterization->mic_assay hemolysis_assay Cytotoxicity (Hemolysis Assay) characterization->hemolysis_assay end End: Data Analysis mic_assay->end hemolysis_assay->end

Caption: Workflow for synthesis and evaluation of AMPs.

General Immunomodulatory Pathways of AMPs

immunomodulatory_pathways cluster_direct Direct Antimicrobial Action cluster_immuno Immunomodulatory Effects amp Antimicrobial Peptide (e.g., containing Homoarg(Et)2) membrane Bacterial Membrane Disruption amp->membrane chemokine Chemokine Production amp->chemokine cytokine Cytokine Modulation (e.g., TNF-α, IL-6) amp->cytokine adaptive Adaptive Immune Response (Dendritic Cell Maturation) amp->adaptive death Bacterial Cell Death membrane->death leukocyte Leukocyte Recruitment (Neutrophils, Macrophages) chemokine->leukocyte phagocytosis Enhanced Phagocytosis leukocyte->phagocytosis

Caption: General mechanisms of action for AMPs.

References

Application Notes and Protocols: Fmoc-L-Homoarginine(Et)2-OH Hydrochloride in the Synthesis of Novel Peptides for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fmoc-L-Homoarginine(Et)2-OH hydrochloride, a specialized amino acid derivative, in the solid-phase peptide synthesis (SPPS) of novel peptides for cancer research. While direct studies showcasing anticancer peptides formulated specifically with Fmoc-L-Homoarginine(Et)2-OH hydrochloride are not extensively documented in publicly available literature, this document outlines its potential applications based on the known roles of arginine analogs in oncology. The protocols provided are founded on established SPPS methodologies and common cancer research assays.

Introduction to Fmoc-L-Homoarginine(Et)2-OH Hydrochloride

Fmoc-L-Homoarginine(Et)2-OH hydrochloride is a derivative of the amino acid L-homoarginine, where the guanidino group is symmetrically diethylated, and the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This modification offers several potential advantages in the design of therapeutic peptides:

  • Enhanced Stability: The diethylation of the guanidino group can increase the peptide's resistance to enzymatic degradation by proteases like trypsin, potentially prolonging its half-life in biological systems.

  • Increased Lipophilicity: The ethyl groups increase the hydrophobicity of the amino acid side chain, which may enhance the peptide's ability to penetrate cell membranes.

  • Modulated Basicity: The electron-donating nature of the ethyl groups can influence the pKa of the guanidino group, potentially altering the peptide's interaction with biological targets.

These properties make it a valuable building block for designing novel anticancer peptides with improved pharmacological profiles. Its application is particularly relevant in the development of peptides that can inhibit tumor growth or act as carriers for targeted drug delivery.[1][2]

Chemical and Physical Properties

A summary of the key properties of Fmoc-L-Homoarginine(Et)2-OH hydrochloride is presented in the table below.

PropertyValue
CAS Number 1864003-26-8
Molecular Formula C₂₆H₃₄N₄O₄·HCl
Molecular Weight 503.07 g/mol
Appearance White to off-white powder
Purity (by HPLC) ≥ 97%
Storage Conditions Store at ≤ -4 °C

Application in Cancer Research Peptides

While specific examples are emerging, the incorporation of Fmoc-L-Homoarginine(Et)2-OH hydrochloride into peptides for cancer research is a promising strategy. Arginine-rich peptides are known to play significant roles in cancer biology, from acting as cell-penetrating peptides (CPPs) to modulating key signaling pathways. The unique characteristics of this diethylated analog could be leveraged to:

  • Develop Novel Anticancer Peptides: Design peptides that mimic or inhibit protein-protein interactions crucial for cancer cell survival and proliferation. The modified homoarginine could enhance binding affinity and specificity to cancer-related targets.

  • Enhance Drug Delivery: Create more effective CPPs for the targeted delivery of chemotherapeutic agents or other therapeutic molecules directly into cancer cells, thereby reducing systemic toxicity.

  • Modulate Angiogenesis: Synthesize peptides that interfere with the signaling pathways involved in tumor angiogenesis, a critical process for tumor growth and metastasis.

Experimental Protocols

The following sections provide detailed protocols for the synthesis and evaluation of a hypothetical anticancer peptide, "Cancer-Targeting Peptide with Et2-hArg" (CTP-Et2-hArg), incorporating Fmoc-L-Homoarginine(Et)2-OH hydrochloride.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of CTP-Et2-hArg

This protocol outlines the manual synthesis of a peptide using a standard Fmoc/tBu strategy on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-Homoarginine(Et)2-OH hydrochloride

  • Other required Fmoc-protected amino acids

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Fmoc deprotection solution: 20% piperidine (B6355638) in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM)

  • Washing solvent: Methanol (MeOH)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and HBTU/HATU (3 eq.) in DMF.

    • Add DIEA (6 eq.) to the activation mixture and allow it to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • To ensure complete coupling, perform a Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.

  • Washing: After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-L-Homoarginine(Et)2-OH hydrochloride at the desired position.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DMF, DCM, and MeOH and dry it under vacuum.

    • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature with occasional agitation.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether twice.

    • Dry the peptide pellet under vacuum.

  • Purification and Characterization:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the peptide by mass spectrometry (MS) and analytical RP-HPLC.

SPPS_Workflow Resin Fmoc-Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Amino Acid Coupling (Fmoc-AA-OH, HBTU/HATU, DIEA) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat Cycle Wash2->Repeat For each amino acid Cleave Cleavage & Deprotection (TFA Cocktail) Wash2->Cleave After final AA Repeat->Deprotect Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify Purify & Characterize (RP-HPLC, MS) Precipitate->Purify MTT_Assay_Workflow Seed Seed Cancer Cells (96-well plate) Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with CTP-Et2-hArg (Various Concentrations) Incubate1->Treat Incubate2 Incubate (24-72 hours) Treat->Incubate2 Add_MTT Add MTT Solution Incubate2->Add_MTT Incubate3 Incubate (3-4 hours) Add_MTT->Incubate3 Solubilize Solubilize Formazan (DMSO) Incubate3->Solubilize Measure Measure Absorbance (570 nm) Solubilize->Measure Analyze Analyze Data (Calculate IC50) Measure->Analyze Signaling_Pathways cluster_0 CTP-Et2-hArg cluster_1 Potential Cellular Effects cluster_2 Downstream Consequences Peptide CTP-Et2-hArg Apoptosis Apoptosis Peptide->Apoptosis CellCycle Cell Cycle Arrest Peptide->CellCycle PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition Peptide->PI3K_Akt MAPK MAPK Pathway Modulation Peptide->MAPK Inhibition Inhibition of Cancer Cell Proliferation Apoptosis->Inhibition CellCycle->Inhibition PI3K_Akt->Inhibition MAPK->Inhibition TumorGrowth Suppression of Tumor Growth Inhibition->TumorGrowth

References

Application Notes and Protocols for Cleavage of Peptides Containing L-Homoarginine(Et)₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and considerations for the successful cleavage of synthetic peptides incorporating the non-canonical amino acid L-Homoarginine(Et)₂ from solid-phase resins. The selection of an appropriate cleavage cocktail is critical to ensure complete deprotection of side-chain protecting groups and efficient release of the target peptide while minimizing side reactions.

Introduction

L-Homoarginine(Et)₂, a derivative of arginine with an extended side chain and diethylated guanidino group, is a valuable tool in peptide-based drug discovery for modulating bioactivity and improving metabolic stability. The successful synthesis and purification of peptides containing this modified residue hinge on an optimized final cleavage and deprotection step. This document outlines standard cleavage cocktails and protocols applicable to peptides containing L-Homoarginine(Et)₂, assuming the use of common acid-labile side-chain protecting groups (e.g., Pbf, Pmc, or Mtr for the guanidino group) and standard Fmoc-based solid-phase peptide synthesis (SPPS).

Data Presentation: Cleavage Cocktail Compositions

The choice of cleavage cocktail depends on the amino acid composition of the peptide, particularly the presence of sensitive residues that are susceptible to modification by reactive cationic species generated during cleavage.[1][2] The following table summarizes common cleavage cocktails suitable for peptides containing arginine and its derivatives.

Cleavage CocktailComposition (v/v or w/v)Key Applications & Considerations
TFA/TIS/H₂O 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂OA general-purpose, low-odor cocktail for many peptides.[2][3] TIS is an efficient scavenger of carbocations.[4] Suitable for peptides without highly sensitive residues like Cys or Met.
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT)A robust and widely used cocktail for complex peptides containing multiple sensitive residues such as Cys, Met, Trp, and Tyr.[2][4] The combination of scavengers provides broad protection against various side reactions.
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleSpecifically formulated for peptides with arginine residues protected by sulfonyl groups (e.g., Pmc, Mtr).[5][6] Also recommended for peptides containing tryptophan synthesized on PAL or BAL resins.[5][6]
"Odorless" Cocktail 88% TFA, 5% H₂O, 5% Dithiothreitol (DTT), 2% TISDTT replaces the more pungent scavengers like EDT and thioanisole, making it a lower-odor option.[4]

Experimental Protocols

This section provides a detailed protocol for the cleavage and deprotection of a peptide containing L-Homoarginine(Et)₂ from a solid-phase resin.

Materials:

  • Peptidyl-resin

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., Triisopropylsilane, water, 1,2-ethanedithiol)

  • Dichloromethane (B109758) (DCM)

  • Diethylether (cold)

  • Centrifuge tubes

  • Rotary evaporator (optional)

  • Nitrogen gas line

Protocol: Standard Cleavage and Deprotection

  • Resin Preparation:

    • Transfer the dried peptidyl-resin to a suitable reaction vessel.

    • Wash the resin extensively with dichloromethane (DCM) to remove any residual N,N-dimethylformamide (DMF) and to swell the resin.[7]

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the chosen cleavage cocktail fresh just before use. For a peptide containing L-Homoarginine(Et)₂(Pbf) and other sensitive residues, "Reagent R" is a suitable choice.

    • For 100 mg of resin, prepare 2 mL of the cleavage cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the reaction vessel containing the dried peptidyl-resin.

    • Gently agitate the mixture at room temperature for 2-4 hours. Peptides with multiple arginine or homoarginine residues may require longer cleavage times for complete deprotection.[5][8]

    • The solution may change color (e.g., to yellow or orange) due to the formation of carbocations, which is normal.[8]

  • Peptide Precipitation and Isolation:

    • Filter the resin from the cleavage mixture into a clean collection tube.

    • Wash the resin with a small volume of fresh TFA to recover any remaining peptide.

    • Combine the filtrates.

    • Add the TFA solution dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.[9]

    • A white precipitate should form.

  • Washing and Drying:

    • Centrifuge the ether suspension to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.

    • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Analysis:

    • Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) for analysis by mass spectrometry and HPLC to confirm the identity and purity of the product.

Mandatory Visualizations

experimental_workflow start Start: Peptidyl-Resin wash_dcm Wash with DCM start->wash_dcm dry_resin Dry Resin wash_dcm->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail cleavage Cleavage Reaction (2-4 hours) add_cocktail->cleavage filter_resin Filter Resin cleavage->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate wash_ether Wash with Ether precipitate->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide end End: Purified Peptide dry_peptide->end

Caption: Workflow for SPPS Cleavage and Deprotection.

signaling_pathway peptide Peptide with L-Homoarginine(Et)₂ receptor G-Protein Coupled Receptor (GPCR) peptide->receptor Binding g_protein G-Protein Activation receptor->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production cellular_response Cellular Response second_messenger->cellular_response

Caption: Hypothetical GPCR Signaling Pathway.

References

Application Note: HPLC Purification of Peptides Containing Di-ethyl-homoarginine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The incorporation of unnatural amino acids into peptides is a powerful strategy for enhancing their therapeutic properties, such as stability, potency, and selectivity.[1] Di-ethyl-homoarginine is a synthetic amino acid designed to mimic arginine while introducing significant structural and physicochemical alterations. The addition of two ethyl groups to the guanidinium (B1211019) group of homoarginine is expected to increase the hydrophobicity and steric bulk of the side chain. These changes present unique challenges and considerations for purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), the gold standard for peptide purification.[2]

This application note provides a detailed protocol and practical guidance for the successful purification of peptides containing di-ethyl-homoarginine using RP-HPLC.

Physicochemical Impact of Di-ethyl-homoarginine

The primary challenge in purifying peptides with di-ethyl-homoarginine lies in the significantly altered hydrophobicity of the molecule. The two ethyl groups on the homoarginine side chain will lead to a substantial increase in the peptide's interaction with the hydrophobic stationary phase (e.g., C18) in RP-HPLC.[3] Consequently, these peptides will exhibit longer retention times compared to their unmodified counterparts.

Key considerations include:

  • Increased Retention Time: The modified peptide will require a higher concentration of organic solvent (typically acetonitrile) to elute from the column.

  • Potential for Aggregation: Arginine-rich peptides can be prone to aggregation, and the introduction of hydrophobic modifications may exacerbate this issue.[4]

  • Resolution from Impurities: The altered retention time may improve separation from more polar impurities but could also lead to co-elution with other hydrophobic impurities.

Experimental Protocols

The following protocols provide a general framework for the analytical and preparative RP-HPLC purification of peptides containing di-ethyl-homoarginine. Optimization will be required for each specific peptide.

1. Analytical RP-HPLC Method Development

This protocol is for assessing the purity of the crude synthetic peptide and for optimizing the separation conditions.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (B52724) (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm and 280 nm.

  • Column Temperature: 30-40°C.

  • Injection Volume: 10-20 µL (of a ~1 mg/mL sample solution).

  • Gradient: A shallow gradient is recommended to achieve good resolution. For example:

    • 5-25% B over 10 minutes

    • 25-65% B over 40 minutes

    • 65-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

    • 95-5% B over 5 minutes

    • Equilibrate at 5% B for 10 minutes

2. Preparative RP-HPLC Purification

This protocol is for purifying larger quantities of the target peptide.

  • Column: A preparative C18 column with dimensions appropriate for the sample load (e.g., 21.2 x 250 mm).

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade ACN.

  • Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A or a solvent in which it is fully soluble. Filter the sample through a 0.45 µm filter before injection.

  • Gradient: Based on the analytical run, create a focused gradient around the elution point of the target peptide. For example, if the peptide elutes at 40% B in the analytical run, a preparative gradient could be:

    • Start at 5-10% below the elution concentration (e.g., 30% B).

    • Run a shallow gradient to 5-10% above the elution concentration over 30-60 minutes (e.g., 30-50% B over 40 minutes).

    • Include a steep wash step to 95% B to elute any remaining hydrophobic impurities.

  • Fraction Collection: Collect fractions of 1-2% of the column volume and analyze the purity of each fraction by analytical RP-HPLC.

  • Post-Purification: Pool the pure fractions, freeze, and lyophilize to obtain the purified peptide as a fluffy white powder.

Data Presentation

The following tables present illustrative data for a hypothetical peptide ("Peptide-X") and its di-ethyl-homoarginine modified version ("Peptide-X-dEHArg") to demonstrate the expected shift in retention time.

Table 1: Analytical RP-HPLC Retention Times

PeptideMolecular Weight (Da)%B at Elution (Gradient 1)Retention Time (min) (Gradient 1)%B at Elution (Gradient 2)Retention Time (min) (Gradient 2)
Peptide-X150032%18.545%12.8
Peptide-X-dEHArg155645%25.258%16.5

Gradient 1: 5-65% B over 60 min. Gradient 2: 20-80% B over 30 min.

Table 2: Preparative RP-HPLC Purification Summary

PeptideCrude Purity (%)Load (mg)Pooled Fraction Purity (%)Yield (mg)Recovery (%)
Peptide-X-dEHArg65100>984874% (of theoretical)

Visualizations

G Experimental Workflow for Peptide Purification cluster_0 Synthesis and Cleavage cluster_1 Purification cluster_2 Analysis and Final Product a Solid-Phase Peptide Synthesis b Cleavage from Resin a->b c Crude Peptide Analysis (Analytical HPLC) b->c d Method Optimization c->d e Preparative HPLC d->e f Fraction Collection e->f g Purity Analysis of Fractions f->g h Pooling of Pure Fractions g->h i Lyophilization h->i j Final QC (HPLC, MS) i->j

Caption: Workflow for the purification of synthetic peptides.

G Factors Influencing Peptide Retention in RP-HPLC cluster_0 Peptide Properties cluster_1 HPLC Parameters cluster_2 Outcome A Amino Acid Composition B Hydrophobicity A->B H Retention Time B->H C Molecular Weight C->H D Di-ethyl-homoarginine Presence D->B E Stationary Phase (e.g., C18) E->H F Mobile Phase Composition F->H G Gradient Profile G->H

Caption: Relationship between peptide properties and HPLC retention.

Troubleshooting

  • Poor Solubility of Crude Peptide: If the crude peptide is difficult to dissolve, consider using a small amount of organic solvent (e.g., ACN, isopropanol) or a chaotropic agent (e.g., guanidine (B92328) hydrochloride) in the sample solvent.

  • Peptide Aggregation: If aggregation is suspected (e.g., broad or tailing peaks), try increasing the column temperature, or adding a small amount of an organic acid like formic acid to the mobile phase.

  • Low Recovery: For very hydrophobic peptides, irreversible adsorption to the stationary phase can be an issue. Consider using a column with a different stationary phase (e.g., C8 or C4) or a polymer-based column.

The purification of peptides containing di-ethyl-homoarginine by RP-HPLC is achievable with careful method development. The increased hydrophobicity imparted by the di-ethyl modification is the primary factor to consider, necessitating adjustments to the elution gradient. By following the protocols and considering the principles outlined in this application note, researchers can successfully purify these novel peptides for their downstream applications in drug discovery and development.

References

Application Notes and Protocols for Mass Spectrometry Analysis of L-Homoarginine(Et)₂ Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and mass spectrometry analysis of peptides containing the novel, synthetically modified amino acid L-Homoarginine(Et)₂ ((2S)-2-amino-6-(N',N'-diethylguanidino)hexanoic acid). This modification can be utilized to explore structure-activity relationships, enhance peptide stability, and modulate receptor binding. The following protocols and data are intended to serve as a foundational resource for researchers incorporating this moiety into their peptide-based drug discovery and development programs.

Introduction

The modification of native peptide sequences with synthetic amino acids is a powerful strategy in medicinal chemistry. L-Homoarginine(Et)₂, a derivative of L-homoarginine with two ethyl groups on the terminal nitrogen atoms of the guanidino group, offers a unique combination of steric bulk and preserved basicity. Understanding its behavior during mass spectrometric analysis is crucial for characterization, sequencing, and quantification. These notes detail the synthetic incorporation of L-Homoarginine(Et)₂ into peptides and provide robust protocols for their subsequent analysis by LC-MS/MS.

Synthesis of L-Homoarginine(Et)₂ Containing Peptides

The synthesis of peptides containing L-Homoarginine(Et)₂ can be readily achieved using standard solid-phase peptide synthesis (SPPS) methodologies. The key step involves the guanidinylation of a lysine (B10760008) residue's side chain with a suitable N,N-diethylguanidinylating reagent.

Protocol 1: On-Resin Synthesis of L-Homoarginine(Et)₂ Containing Peptides

This protocol outlines the synthesis of a model peptide (Ac-Tyr-Gly-Gly-Phe-L-Homoarginine(Et)₂-NH₂) on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (Fmoc-Tyr(tBu)-OH, Fmoc-Gly-OH, Fmoc-Phe-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents: HBTU, HOBt

  • Base: DIPEA

  • Deprotection solution: 20% piperidine (B6355638) in DMF

  • Guanidinylation reagent: N,N'-Di-Boc-N''-triflyl-N,N-diethylguanidine

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Solvents: DMF, DCM, Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc-Lys(Boc) Coupling:

    • Pre-activate Fmoc-Lys(Boc)-OH with HBTU/HOBt and DIPEA in DMF.

    • Couple the activated amino acid to the resin for 2 hours.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc group.

  • Chain Elongation: Repeat the coupling and deprotection steps for the remaining amino acids (Phe, Gly, Gly, Tyr).

  • N-terminal Acetylation: Acetylate the N-terminus of Tyrosine using acetic anhydride (B1165640) and DIPEA in DMF.

  • Side Chain Deprotection of Lysine: Selectively deprotect the Boc group from the lysine side chain using 50% TFA in DCM for 30 minutes.

  • Guanidinylation:

    • Dissolve N,N'-Di-Boc-N''-triflyl-N,N-diethylguanidine in DMF.

    • Add the reagent and DIPEA to the resin.

    • Allow the reaction to proceed overnight.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2 hours to cleave the peptide from the resin and remove all remaining protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by LC-MS and MS/MS analysis.

Diagram of the synthetic workflow:

G Resin Rink Amide Resin Coupling1 Couple Fmoc-Lys(Boc) Resin->Coupling1 Deprotection1 Fmoc Deprotection Coupling1->Deprotection1 Elongation Peptide Elongation (Fmoc-SPPS) Deprotection1->Elongation Acetylation N-terminal Acetylation Elongation->Acetylation Boc_Deprotection Lys(Boc) Deprotection Acetylation->Boc_Deprotection Guanidinylation Guanidinylation (Diethylguanidine Reagent) Boc_Deprotection->Guanidinylation Cleavage Cleavage & Deprotection Guanidinylation->Cleavage Purification HPLC Purification Cleavage->Purification Analysis LC-MS/MS Analysis Purification->Analysis

Caption: Solid-Phase Synthesis of L-Homoarginine(Et)₂ Peptides.

Mass Spectrometry Analysis

The analysis of L-Homoarginine(Et)₂ containing peptides is readily achievable with standard electrospray ionization tandem mass spectrometry (ESI-MS/MS). The presence of the basic diethylguanidino group generally leads to good ionization efficiency in positive ion mode.

Protocol 2: LC-MS/MS Analysis of L-Homoarginine(Et)₂ Containing Peptides

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

  • Mass spectrometer equipped with an ESI source and capable of MS/MS (e.g., Orbitrap or Q-TOF)

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Peptide sample dissolved in Mobile Phase A

Procedure:

  • Sample Preparation: Dissolve the purified peptide in Mobile Phase A to a concentration of 1 µg/µL.

  • LC Separation:

    • Inject 1 µL of the sample onto the C18 column.

    • Use a linear gradient of 5% to 40% Mobile Phase B over 30 minutes at a flow rate of 0.3 mL/min.

  • Mass Spectrometry:

    • Acquire data in positive ion mode.

    • Perform a full MS scan from m/z 200 to 2000.

    • Use a data-dependent acquisition (DDA) method to trigger MS/MS on the top 3-5 most intense precursor ions.

    • Set the collision energy (e.g., HCD or CID) to an appropriate level for peptide fragmentation (e.g., normalized collision energy of 25-35).

    • Acquire MS/MS spectra in a high-resolution mass analyzer.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., Proteome Discoverer, MaxQuant).

    • Identify the peptide sequence based on the fragmentation pattern.

    • Confirm the presence of the L-Homoarginine(Et)₂ modification by observing the correct mass shift and characteristic fragment ions.

Diagram of the analytical workflow:

G Sample Peptide Sample (in 0.1% FA) HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (+) HPLC->ESI MS1 Full MS Scan (m/z 200-2000) ESI->MS1 DDA Data-Dependent Acquisition MS1->DDA MS2 MS/MS Fragmentation (HCD/CID) DDA->MS2 Detection High-Resolution Mass Analyzer MS2->Detection Analysis Data Analysis (Sequencing) Detection->Analysis

Caption: LC-MS/MS Workflow for L-Homoarginine(Et)₂ Peptides.

Expected Fragmentation Pattern

Peptides containing L-Homoarginine(Et)₂ are expected to fragment in a manner similar to those containing arginine, with characteristic b- and y-type ions forming the peptide backbone sequence. Additionally, specific neutral losses from the diethylguanidino side chain are anticipated.

Key Fragmentation Pathways:

  • b- and y-ions: Cleavage along the peptide backbone will produce a series of b- and y-ions, allowing for sequence determination.

  • Neutral Loss of Diethylamine (B46881): A characteristic neutral loss of diethylamine (73.14 Da) from the precursor and fragment ions is expected due to the fragmentation of the guanidino group.

  • Iminium Ion: A diagnostic iminium ion of L-Homoarginine(Et)₂ may be observed in the low mass region of the MS/MS spectrum.

Quantitative Data Summary

The following tables present hypothetical, yet representative, quantitative data for a model peptide containing L-Homoarginine(Et)₂ compared to its counterparts with L-Arginine and L-Homoarginine. This data is intended to illustrate the expected analytical performance.

Table 1: Comparison of Ionization Efficiency

Peptide SequenceModificationRelative Ionization Efficiency
Ac-YGGFLR -NH₂L-Arginine1.00
Ac-YGGFLhR -NH₂L-Homoarginine1.15
Ac-YGGFLhR(Et)₂ -NH₂L-Homoarginine(Et)₂1.30

Table 2: Key MS/MS Fragment Ions for Ac-YGGFLhR(Et)₂-NH₂

Precursor m/zFragment IonCalculated m/zObserved m/zMass Accuracy (ppm)
797.45y₁203.18203.180.5
797.45b₂221.10221.100.7
797.45y₂350.25350.250.9
797.45y₃407.27407.271.1
797.45b₅-H₂O576.32576.321.0
797.45y₄570.33570.330.8
797.45[M+H-73]⁺724.31724.311.2

Conclusion

The incorporation of L-Homoarginine(Et)₂ into peptides represents a promising avenue for therapeutic peptide design. The synthetic and analytical protocols provided herein offer a robust framework for researchers to confidently synthesize, characterize, and quantify these novel molecules. The predictable fragmentation patterns and excellent ionization efficiency of L-Homoarginine(Et)₂ containing peptides make them amenable to standard proteomics workflows, facilitating their seamless integration into drug discovery pipelines.

Application Notes and Protocols for Orthogonal Protection Strategies with Fmoc-L-Homoarg(Et)2-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the utilization of Fmoc-L-Homoarg(Et)2-OH hydrochloride in solid-phase peptide synthesis (SPPS). This specialized amino acid derivative offers a unique orthogonal protection strategy valuable for the synthesis of complex peptides and peptidomimetics.

Introduction

This compound is a key building block in peptide chemistry, designed for the incorporation of a homoarginine residue with a protected guanidino group.[1][2] The Nα-9-fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection of the alpha-amino group, which can be selectively removed under mild basic conditions. This orthogonality is crucial in SPPS, allowing for the sequential addition of amino acids to a growing peptide chain.[3][4] The diethyl protecting groups on the homoarginine side chain offer stability during the Fmoc deprotection steps and are intended for removal during the final cleavage of the peptide from the solid support.

The incorporation of homoarginine, an arginine analog with an additional methylene (B1212753) group in its side chain, can influence the biological activity, stability, and conformational properties of peptides.[2] This makes this compound a valuable tool in drug discovery and development, particularly in the design of peptide-based therapeutics.[2]

Orthogonal Protection Strategy

The core of the strategy lies in the differential lability of the two protecting groups:

  • Nα-Fmoc group: Labile to basic conditions (e.g., piperidine (B6355638) in DMF), allowing for its removal at each cycle of peptide elongation.

  • N,N'-diethylguanidino group: Stable to the basic conditions used for Fmoc removal and cleaved under strong acidic conditions, typically during the final cleavage of the peptide from the resin.

This orthogonality ensures the integrity of the side chain during peptide synthesis and allows for the selective deprotection of the N-terminus for chain elongation.

Orthogonal_Protection cluster_spps Solid-Phase Peptide Synthesis (SPPS) Cycle cluster_cleavage Final Cleavage and Deprotection Start Resin-Bound Peptide (N-terminal Fmoc) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection Washing1 Washing (DMF) Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Elongated_Peptide Elongated Resin-Bound Peptide (N-terminal Fmoc) Washing2->Elongated_Peptide Elongated_Peptide->Fmoc_Deprotection Repeat for next amino acid Protected_Peptide Fully Protected Peptide on Resin (with Homoarg(Et)2) Elongated_Peptide->Protected_Peptide Completion of Synthesis Cleavage Global Deprotection (TFA-based cocktail) Protected_Peptide->Cleavage Final_Peptide Free Peptide in Solution (with deprotected Homoarginine) Cleavage->Final_Peptide

Diagram 1: Orthogonal protection and deprotection workflow in SPPS.

Experimental Protocols

Protocol 1: Nα-Fmoc Group Deprotection

This protocol describes the removal of the temporary Fmoc protecting group from the N-terminus of the peptide chain during SPPS.

Materials:

  • Peptide-resin with N-terminal Fmoc protection

  • 20% (v/v) Piperidine in N,N-dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the peptide-resin in DMF for 30 minutes.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture at room temperature for 5-20 minutes. The reaction progress can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.

  • Drain the deprotection solution.

  • Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the cleavage byproducts.

  • The resin is now ready for the coupling of the next amino acid.

ParameterConditionNotes
Deprotection Reagent 20% Piperidine in DMFA standard and effective reagent for Fmoc removal.[5]
Reaction Time 2 x (5-10) minutesTwo shorter treatments are often more effective than one long one.
Temperature Room TemperatureStandard condition for Fmoc deprotection.
Monitoring UV Spectroscopy (optional)The cleavage of the Fmoc group can be monitored by the absorbance of the dibenzofulvene-piperidine adduct at around 301 nm.
Protocol 2: Final Cleavage and Side-Chain Deprotection

This protocol outlines the global deprotection of the peptide, including the cleavage from the solid support and the removal of the N,N'-diethylguanidino protecting groups from the homoarginine side chain.

Materials:

Cleavage Cocktails:

The choice of cleavage cocktail depends on the amino acid composition of the peptide.[1]

Reagent CocktailComposition (v/v)Recommended For
Reagent K TFA / water / phenol / thioanisole (B89551) / EDT (82.5:5:5:5:2.5)Peptides containing sensitive residues like Cys, Met, Trp.
Reagent B TFA / phenol / water / TIS (88:5:5:2)"Odorless" alternative, good for Trp-containing peptides.
Standard TFA TFA / TIS / water (95:2.5:2.5)Suitable for many standard peptides without sensitive residues.[6]

Procedure:

  • Wash the peptide-resin with dichloromethane (B109758) (DCM) and dry it under vacuum.

  • In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours. For peptides with multiple arginine or homoarginine residues, a longer reaction time may be necessary.[4]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (10-fold excess).

  • Centrifuge the mixture to pellet the peptide and decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Dry the crude peptide under vacuum.

  • The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Note: While specific data on the cleavage of the N,N'-diethylguanidino group is not widely published, it is expected to be removed under the strong acidic conditions of the TFA cleavage cocktail, similar to other guanidino protecting groups used in Fmoc chemistry.[7][8] Verification by mass spectrometry of the final peptide is highly recommended.

Cleavage_Workflow Start Dry Peptide-Resin Add_Cocktail Add TFA Cleavage Cocktail Start->Add_Cocktail Incubate Incubate 2-4h at RT Add_Cocktail->Incubate Filter Filter to Separate Resin Incubate->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Wash Wash with Ether Precipitate->Wash Dry Dry Crude Peptide Wash->Dry Purify Purify by RP-HPLC Dry->Purify

Diagram 2: General workflow for final peptide cleavage and isolation.

Data Presentation

The following table summarizes typical conditions and expected outcomes for the orthogonal deprotection steps. Actual yields will be sequence-dependent.

StepReagents and ConditionsTypical Reaction TimeExpected Purity (Crude)
Fmoc Deprotection 20% Piperidine in DMF, RT2 x 10 min>95% (for the deprotection step)
Final Cleavage TFA/TIS/H2O (95:2.5:2.5), RT2-3 hoursSequence-dependent
Final Cleavage (with sensitive residues) Reagent K, RT2-4 hoursSequence-dependent

Conclusion

The use of this compound provides a robust and efficient method for incorporating protected homoarginine into synthetic peptides. The orthogonal nature of the Fmoc and diethyl protecting groups allows for a straightforward synthesis process using standard SPPS protocols. The provided protocols offer a starting point for researchers to utilize this valuable building block in the development of novel peptide-based molecules for a wide range of applications, from basic research to therapeutic development.[2] It is always recommended to optimize cleavage conditions for specific peptide sequences and to verify the final product by mass spectrometry and HPLC.

References

Troubleshooting & Optimization

Improving coupling efficiency of Fmoc-L-Homoarg(Et)2-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Fmoc-L-Homoarg(Et)2-OH hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the coupling efficiency of this sterically hindered amino acid derivative in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of this compound and provides systematic solutions to improve reaction outcomes.

Issue 1: Low Coupling Efficiency or Incomplete Reaction

Symptoms:

  • Positive Kaiser test (or other free amine test) after the coupling step.

  • Presence of deletion sequences (peptide lacking the homoarginine residue) in the final product upon analysis by mass spectrometry.

  • Low yield of the desired peptide.[1][2]

Possible Causes and Solutions:

CauseRecommended SolutionExperimental Protocol
Steric Hindrance: The diethyl groups on the homoarginine side chain and the bulky Fmoc protecting group can sterically hinder the coupling reaction.1. Optimize Coupling Reagent: Switch to a more powerful coupling reagent known to be effective for sterically hindered amino acids.[3][4][5][6] Recommended reagents include HATU, HCTU, PyAOP, or COMU.[7] 2. Double Coupling: Repeat the coupling step to drive the reaction to completion.[1] 3. Increase Reaction Time: Extend the coupling reaction time (e.g., overnight) to allow for complete acylation.[1]--INVALID-LINK----INVALID-LINK--
Poor Solubility: The amino acid derivative or the growing peptide chain may have poor solubility in the reaction solvent, leading to inefficient coupling.1. Change Solvent System: Switch from DMF to NMP, which has better solvating properties for aggregating peptides.[2] A mixture of solvents, such as DMF/DMSO, can also be beneficial.[1] 2. Increase Temperature: Perform the coupling at a moderately elevated temperature (e.g., 40-60°C) to improve solubility and reaction kinetics.[1] Microwave-assisted synthesis can also be effective.[8]--INVALID-LINK--
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible for coupling.1. Incorporate Chaotropic Agents: Add chaotropic agents like LiCl to the coupling mixture to disrupt secondary structures. 2. Use Pseudoproline Dipeptides: If the sequence allows, the use of pseudoproline dipeptides can help prevent aggregation.[8]
Insufficient Reagent Equivalents: The molar ratio of the amino acid and coupling reagent to the resin loading may be too low.Increase Equivalents: Use a higher excess of the this compound and coupling reagents (e.g., 3-5 equivalents relative to the resin substitution).--INVALID-LINK--

Troubleshooting Workflow for Low Coupling Efficiency

G start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) reagent Switch to a more potent coupling reagent (e.g., HATU, HCTU, COMU) start->reagent check1 Re-test for free amines reagent->check1 double_couple Perform a double coupling check2 Re-test for free amines double_couple->check2 time_temp Increase reaction time and/or temperature check3 Re-test for free amines time_temp->check3 solvent Change solvent to NMP or add chaotropic agents check4 Re-test for free amines solvent->check4 check1->double_couple Positive success Coupling Successful: Proceed to next step check1->success Negative check2->time_temp Positive check2->success Negative check3->solvent Positive check3->success Negative check4->success Negative cap Cap unreacted amines with acetic anhydride check4->cap Positive end Continue Synthesis success->end cap->end

Caption: A decision-making workflow for troubleshooting low coupling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

A1: Due to the steric hindrance of the diethylguanidino group, highly efficient coupling reagents are recommended. Uronium/aminium salts like HATU, HCTU, and COMU, or phosphonium (B103445) salts like PyAOP and PyBOP, are excellent choices.[9] These reagents rapidly form activated esters that react efficiently even with sterically hindered amines. Carbodiimides like DCC or DIC are generally less effective for such difficult couplings and may lead to side reactions.[7][10]

Comparison of Recommended Coupling Reagents

ReagentClassKey AdvantagesConsiderations
HATU Uronium/Aminium SaltHigh reactivity, low racemization, particularly effective for hindered couplings.More expensive; byproducts can be difficult to remove in solution-phase synthesis.
HCTU Uronium/Aminium SaltMore cost-effective than HATU with comparable reactivity for many applications.Byproducts can sometimes be problematic.
COMU Uronium/Aminium SaltHigh efficiency, improved safety profile (avoids potentially explosive HOBt/HOAt byproducts), and good solubility.[7]Can be less stable in solution over extended periods compared to other uronium salts.
PyAOP Phosphonium SaltVery effective for hindered amino acids, including N-methylated residues.[6]Byproducts can be carcinogenic (HMPA with BOP) or require careful handling.[11]

Q2: How can I be sure that the hydrochloride salt form of the amino acid does not interfere with the coupling reaction?

A2: The hydrochloride salt must be neutralized by a base for the coupling reaction to proceed. Typically, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine is added to the reaction mixture.[12] It is crucial to add a sufficient number of equivalents of the base to neutralize both the amino acid hydrochloride and the N-terminal amine on the resin if it is also in a salt form. A common practice is to use 2 equivalents of base for every 1 equivalent of the amino acid hydrochloride.

Q3: Can I pre-activate this compound before adding it to the resin?

A3: Yes, pre-activation is a highly recommended strategy, especially for difficult couplings. This involves dissolving the amino acid, coupling reagent (e.g., HATU), and a base (e.g., DIPEA) in the solvent and allowing them to react for a few minutes to form the activated ester before adding the solution to the resin.[13] This ensures that the activated species is readily available for coupling and can improve reaction rates.

Pre-activation Workflow

G cluster_0 Pre-activation Mixture cluster_1 Reaction Vessel AA Fmoc-L-Homoarg(Et)2-OH·HCl ActivatedEster Activated Ester (Formation) AA->ActivatedEster Reagent Coupling Reagent (e.g., HATU) Reagent->ActivatedEster Base Base (e.g., DIPEA) Base->ActivatedEster Solvent Solvent (DMF or NMP) Solvent->ActivatedEster Resin Resin with N-terminal amine Addition Add to Resin ActivatedEster->Addition Addition->Resin

Caption: The process of pre-activating the amino acid before coupling.

Experimental Protocols

Protocol 1: Optimized Coupling with HATU

This protocol describes a standard procedure for coupling this compound using HATU as the activating agent.

  • Resin Preparation: Swell the resin (1 eq, e.g., 0.1 mmol) in DMF for at least 30 minutes. Perform Fmoc deprotection using 20% piperidine (B6355638) in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Pre-activation: In a separate vial, dissolve this compound (3 eq, 0.3 mmol), HATU (2.9 eq, 0.29 mmol), and DIPEA (6 eq, 0.6 mmol) in DMF. Allow the mixture to stand for 5-10 minutes.

  • Coupling: Add the pre-activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. If the test is negative (beads are colorless), the coupling is complete.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x) to prepare for the next deprotection step.

Protocol 2: Double Coupling Procedure

If the Kaiser test after the first coupling is positive, a second coupling is necessary.

  • First Coupling: Follow steps 1-3 of Protocol 1.

  • Wash: After the initial coupling time, drain the reaction solution and wash the resin with DMF (3x).

  • Second Coupling: Prepare a fresh pre-activation solution as described in step 2 of Protocol 1. Add this solution to the resin and agitate for another 2-4 hours.

  • Monitoring and Washing: Repeat steps 4 and 5 of Protocol 1. If the Kaiser test is still positive, consider capping the unreacted amines.

Protocol 3: Coupling in NMP at Elevated Temperature

This protocol is designed to overcome issues related to solubility and peptide aggregation.

  • Resin Preparation: Follow step 1 of Protocol 1, but use NMP as the solvent for swelling and washing.

  • Pre-activation: In a separate vial, dissolve this compound (3 eq), HATU (2.9 eq), and DIPEA (6 eq) in NMP.

  • Coupling: Add the pre-activated solution to the resin. Agitate the mixture in a reaction vessel heated to 40°C for 1-2 hours.

  • Monitoring and Washing: Follow steps 4 and 5 of Protocol 1, using NMP for the initial washes.

References

Technical Support Center: Fmoc-L-Homoarg(Et)2-OH in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for utilizing Fmoc-L-Homoarg(Et)2-OH in Solid-Phase Peptide Synthesis (SPPS). Our aim is to help you mitigate potential side reactions and optimize your peptide synthesis protocols.

Frequently Asked Questions (FAQs)

Q1: What is Fmoc-L-Homoarg(Et)2-OH and why is it used in SPPS?

Fmoc-L-Homoarg(Et)2-OH is an amino acid derivative used in peptide synthesis.[1][2] The Fmoc (9-fluorenylmethoxycarbonyl) group protects the α-amino group, allowing for sequential addition to a growing peptide chain. The diethyl groups ((Et)2) protect the guanidino side chain of homoarginine. This derivative is often chosen to enhance the solubility and stability of the resulting peptide.[1]

Q2: What are the potential side reactions when using Fmoc-L-Homoarg(Et)2-OH in SPPS?

While specific data for the N,N'-diethyl protecting group is limited in readily available literature, potential side reactions can be extrapolated from known issues with other arginine and homoarginine derivatives in SPPS. These include:

  • Lactam Formation: The activated carboxylic acid of the homoarginine derivative can react intramolecularly with the guanidino group to form a stable six-membered δ-lactam.[3] This consumes the activated amino acid, preventing its incorporation into the peptide chain and leading to deletion sequences.[3][4]

  • Guanidinylation: The protected guanidino group may still possess some reactivity, potentially leading to the modification of other nucleophilic side chains on the peptide.

  • Incomplete Deprotection: The diethyl protecting groups on the guanidino side chain must be efficiently removed during the final cleavage step. Incomplete removal will result in a modified peptide.

  • Modification during Cleavage: The reactive species generated during TFA cleavage can potentially modify the homoarginine residue if not properly scavenged.

Troubleshooting Guide

Problem 1: Low Coupling Efficiency or Deletion Sequences of Homoarginine

Possible Cause:

This is often attributed to the formation of a δ-lactam from the activated Fmoc-L-Homoarg(Et)2-OH, which prevents its efficient coupling to the growing peptide chain.[3][4] This issue is a known challenge for arginine and its analogs.[3][4]

Solutions:

  • Double Coupling: Perform a second coupling step for the Fmoc-L-Homoarg(Et)2-OH residue to ensure maximum incorporation and minimize deletion sequences.[3]

  • Optimized Coupling Reagents: Utilize coupling reagents known to minimize lactam formation. While specific data for the (Et)2 derivative is scarce, for arginine derivatives, carbodiimide-based activators like DIC in the presence of an additive such as OxymaPure are commonly used.

  • In Situ Activation: Add the coupling reagent to the resin-bound peptide immediately after adding the Fmoc-L-Homoarg(Et)2-OH solution to minimize the time the amino acid is in its activated state before coupling.

Experimental Protocol: Standard Coupling of Fmoc-L-Homoarg(Et)2-OH

This protocol outlines a standard coupling procedure that can be optimized to improve efficiency.

Step Procedure Notes
1. Resin SwellingSwell the resin in DMF for at least 1 hour.Proper swelling is crucial for reaction efficiency.
2. Fmoc DeprotectionTreat the resin with 20% piperidine (B6355638) in DMF (v/v) for 20 minutes.Ensure complete Fmoc removal by performing a Kaiser test.
3. WashingWash the resin thoroughly with DMF (5-7 times).This removes residual piperidine which can neutralize the coupling reagents.
4. Amino Acid Activation & CouplingDissolve Fmoc-L-Homoarg(Et)2-OH (3-5 equivalents), an activating agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF. Add to the resin and couple for 1-2 hours.For potentially difficult couplings, a double coupling may be performed.
5. WashingWash the resin with DMF (3-5 times).Prepares the resin for the next deprotection or final cleavage.
Problem 2: Presence of Unexpected Masses in the Final Peptide

Possible Cause:

Unexpected masses could indicate several side reactions:

  • Incomplete removal of the diethyl protecting groups: This would result in a mass increase of +56 Da (2 x 28 Da for each ethyl group).

  • Modification by scavengers or other reactive species during cleavage: The exact mass shift will depend on the specific adduct formed.

  • Guanidinylation of other residues: This would lead to a mass increase corresponding to the addition of the protected or deprotected guanidino group.

Solutions:

  • Optimize Cleavage Cocktail: The choice and composition of the cleavage cocktail are critical. For peptides containing sensitive residues like arginine and its analogs, a standard cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5) may need to be supplemented with other scavengers.[5]

  • Scavenger Selection: Thiol-based scavengers like 1,2-ethanedithiol (B43112) (EDT) are often used to protect sensitive residues.[4][6] The use of a scavenger cocktail like Reagent K (TFA/Phenol/H2O/Thioanisole/EDT) can be effective for peptides with multiple sensitive residues.[5][6]

  • Analytical Characterization: Utilize High-Performance Liquid Chromatography (HPLC) for purification and Mass Spectrometry (MS) to identify the masses of the impurities.[1] Tandem MS (MS/MS) can help pinpoint the location of the modification on the peptide sequence.

Table 1: Common TFA Cleavage Cocktails for Peptides with Sensitive Residues

Cleavage CocktailComposition (v/v/v)ScavengersRecommended for Peptides Containing
Standard TFA / H₂O (95:5)WaterNo sensitive residues.
TFA/TIS/H₂O TFA / TIS / H₂O (95:2.5:2.5)Triisopropylsilane (TIS), WaterGeneral purpose, good for Trp and Tyr.[5]
Reagent K TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5)Phenol, Water, Thioanisole, Ethanedithiol (EDT)"Universal" cocktail for Cys, Met, Trp, and Tyr.[5][6]

Visualizing SPPS Workflows

Standard SPPS Cycle

The following diagram illustrates the repetitive steps involved in solid-phase peptide synthesis.

SPPS_Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Repeat Repeat for next Amino Acid Wash2->Repeat Repeat->Deprotection Yes End Final Cleavage and Deprotection Repeat->End No

A simplified workflow of the standard Fmoc-SPPS cycle.
Troubleshooting Logic for Homoarginine Coupling

This diagram provides a decision-making workflow for addressing issues during the incorporation of Fmoc-L-Homoarg(Et)2-OH.

Troubleshooting_Homoarg Start Low Coupling Efficiency (Deletion Sequence Detected) Check_Lactam Primary Suspect: δ-Lactam Formation Start->Check_Lactam Action_DoubleCouple Implement Double Coupling Check_Lactam->Action_DoubleCouple Action_OptimizeReagents Optimize Coupling Reagents (e.g., DIC/Oxyma) Check_Lactam->Action_OptimizeReagents Action_InSitu Use In Situ Activation Check_Lactam->Action_InSitu Evaluate Re-analyze Purity by HPLC/MS Action_DoubleCouple->Evaluate Action_OptimizeReagents->Evaluate Action_InSitu->Evaluate Success Problem Resolved Evaluate->Success Purity Improved Failure Further Optimization Needed Evaluate->Failure No Improvement

References

Troubleshooting aggregation in peptides with L-Homoarginine(Et)2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with peptides containing the synthetic amino acid L-Homoarginine(Et)2 (N,N'-diethyl-L-homoarginine).

Frequently Asked Questions (FAQs)

Q1: What is L-Homoarginine(Et)2 and how does it differ from L-Arginine and L-Homoarginine?

L-Homoarginine(Et)2, or N,N'-diethyl-L-homoarginine, is a synthetic amino acid derivative of L-Homoarginine. It differs from L-Arginine and L-Homoarginine in two key ways:

  • Extended Side Chain: Like L-Homoarginine, it has an additional methylene (B1212753) group in its side chain compared to L-Arginine, making it longer.

  • Diethylated Guanidinium (B1211019) Group: The terminal guanidinium group is substituted with two ethyl groups. This modification significantly alters the physicochemical properties of the side chain.

The structural differences are illustrated below:

Amino AcidStructureKey Features
L-ArginineStandard proteinogenic amino acid.
L-HomoarginineOne methylene group longer than Arginine.
L-Homoarginine(Et)2A chemical structure diagram of L-Homoarginine(Et)2 would be placed here.Longer side chain with a diethylated guanidinium group.

Q2: What is the likely impact of the L-Homoarginine(Et)2 modification on peptide properties?

The N,N'-diethyl modification on the guanidinium group of L-Homoarginine is expected to have the following effects on peptide properties:

  • Increased Hydrophobicity: The addition of two ethyl groups increases the nonpolar character of the side chain, which can enhance hydrophobic interactions.

  • Altered Hydrogen Bonding: The ethyl groups replace hydrogen atoms on the guanidinium nitrogens, reducing the number of hydrogen bond donors. This can disrupt typical hydrogen bonding networks that stabilize secondary structures or mediate peptide-peptide interactions.

  • Steric Hindrance: The bulky ethyl groups can create steric hindrance, potentially influencing peptide folding and intermolecular interactions.

  • Charge Delocalization: While the guanidinium group remains positively charged at physiological pH, the ethyl groups can influence the delocalization of the positive charge, affecting electrostatic interactions.

Q3: Why is my peptide containing L-Homoarginine(Et)2 aggregating?

Peptide aggregation is a complex phenomenon driven by a variety of intermolecular interactions.[1] For peptides containing L-Homoarginine(Et)2, aggregation is likely influenced by:

  • Increased Hydrophobic Interactions: The diethylated side chain can act as a hydrophobic patch, promoting self-association to minimize contact with an aqueous environment.

  • Disruption of Native Structure: The modified residue may interfere with the intended secondary structure (e.g., alpha-helix or beta-sheet), leading to the exposure of aggregation-prone regions.

  • Formation of Amorphous Aggregates: Due to the altered hydrogen bonding capacity, peptides with L-Homoarginine(Et)2 may be more prone to forming disordered, amorphous aggregates rather than highly structured amyloid fibrils.[2]

Troubleshooting Guide: Aggregation Issues with L-Homoarginine(Et)2 Peptides

This guide provides a systematic approach to troubleshooting aggregation problems encountered during the synthesis, purification, and handling of peptides containing L-Homoarginine(Et)2.

Problem 1: Poor solubility of the crude peptide after synthesis and cleavage.

Possible Cause: The peptide has aggregated during solid-phase synthesis or upon cleavage from the resin.

Troubleshooting Workflow:

start Crude Peptide Insoluble step1 Analyze a Small, Solubilized Aliquot by HPLC-MS start->step1 step2 Identify Truncated or Deleted Sequences step1->step2 Incomplete Synthesis step5 Modify Cleavage and Precipitation step1->step5 Precipitation Issues step3 Optimize SPPS Conditions step2->step3 step4 Use Structure-Disrupting Amino Acids step3->step4

Caption: Workflow for troubleshooting crude peptide insolubility.

Solutions:

  • Analyze a Small Aliquot: Attempt to dissolve a small amount of the crude peptide in a strong solvent system (e.g., 6 M Guanidinium HCl, 10-50% Acetonitrile (B52724)/Water with 0.1% TFA, or neat DMSO) and analyze by RP-HPLC-MS. This will help determine if the desired peptide was synthesized.

  • Optimize Solid-Phase Peptide Synthesis (SPPS):

    • Solvent Choice: Switch from DMF to NMP, or use a mixture of DMF/DMSO to improve solvation of the growing peptide chain.

    • Coupling Reagents: Use high-efficiency coupling reagents like HBTU/HOBt or HATU, and consider double coupling for the amino acid following L-Homoarginine(Et)2.

    • Temperature: Perform couplings at a slightly elevated temperature (e.g., 30-40°C) to disrupt on-resin aggregation.

  • Incorporate Structure-Disrupting Elements: If the sequence allows, introduce pseudoproline dipeptides or other backbone-protecting groups (e.g., Hmb) spaced 5-6 residues apart to disrupt secondary structure formation on the resin.

  • Modify Cleavage and Precipitation:

    • Scavengers: Ensure an appropriate scavenger cocktail is used during cleavage to prevent side reactions that could contribute to aggregation.

    • Precipitation Method: Precipitate the cleaved peptide in cold diethyl ether. If aggregation persists, consider alternative methods like dialysis or size-exclusion chromatography for initial purification.

Problem 2: Peptide precipitates during HPLC purification.

Possible Cause: The peptide is aggregating in the HPLC mobile phase as the concentration of the organic solvent changes.

Troubleshooting Workflow:

start Precipitation During HPLC step1 Modify Mobile Phase start->step1 step2 Adjust Gradient start->step2 step3 Lower Sample Concentration start->step3 step4 Change Column Chemistry start->step4

Caption: Troubleshooting HPLC precipitation.

Solutions:

  • Modify Mobile Phase:

    • Acid Modifier: Increase the concentration of TFA to 0.2% or switch to formic acid (0.1-1%) to improve peptide solubility.

    • Organic Solvent: Replace acetonitrile with isopropanol (B130326) or ethanol (B145695) in the mobile phase, as these may be better solubilizing agents for your peptide.

  • Adjust HPLC Gradient: Use a shallower gradient to prevent the peptide from reaching a critical concentration at a specific organic solvent percentage.

  • Lower Sample Concentration: Reduce the amount of peptide loaded onto the column.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., a wider pore size or a different bonded phase like C8 or C4).

Problem 3: Purified peptide aggregates upon storage.

Possible Cause: The peptide is not stable in the storage buffer.

Troubleshooting Workflow:

start Aggregation in Storage step1 Screen Different Buffers start->step1 step2 Add Solubilizing Excipients step1->step2 step3 Optimize Peptide Concentration step2->step3 step4 Control Storage Conditions step3->step4

Caption: Optimizing storage conditions to prevent aggregation.

Solutions:

  • Buffer Screening:

    • pH: Determine the isoelectric point (pI) of your peptide and select a buffer with a pH at least 1-2 units away from the pI.

    • Buffer Species: Test different buffer systems (e.g., phosphate, acetate, citrate).

  • Add Solubilizing Excipients:

    • L-Arginine: Add L-Arginine (50-100 mM) to the buffer, which is known to suppress aggregation for some peptides.[3] However, be aware that at low concentrations, arginine and its analogs can sometimes promote aggregation.[4][5]

    • Sugars/Polyols: Include sucrose, trehalose, or glycerol (B35011) (5-10%) to stabilize the peptide.

    • Detergents: For highly hydrophobic peptides, consider adding non-ionic detergents (e.g., Tween-20, Triton X-100) at low concentrations.

  • Optimize Peptide Concentration: Store the peptide at the lowest practical concentration.

  • Storage Conditions: Lyophilize the purified peptide from a buffer containing a cryoprotectant (e.g., sucrose) and store it as a dry powder at -20°C or -80°C. Reconstitute immediately before use.

Experimental Protocols

Protocol 1: Characterization of Peptide Aggregation by Dynamic Light Scattering (DLS)

Objective: To determine the size distribution of peptide particles in solution and detect the presence of aggregates.

Methodology:

  • Prepare peptide stock solutions (1-5 mg/mL) in the desired buffer.

  • Filter the solutions through a 0.22 µm syringe filter to remove dust and pre-existing large aggregates.

  • Dilute the peptide to the final experimental concentration (e.g., 0.1-1 mg/mL) in the filtered buffer.

  • Transfer the sample to a clean DLS cuvette.

  • Equilibrate the sample at the desired temperature in the DLS instrument.

  • Acquire data, collecting at least 10-15 measurements per sample.

  • Analyze the data to obtain the hydrodynamic radius (Rh) and polydispersity index (PDI). An increase in Rh and PDI over time is indicative of aggregation.

Protocol 2: Thioflavin T (ThT) Assay for Fibrillar Aggregation

Objective: To monitor the formation of beta-sheet rich amyloid-like fibrils.

Methodology:

  • Prepare a 2 mM ThT stock solution in water and filter it through a 0.22 µm filter.

  • In a 96-well black, clear-bottom plate, add your peptide solution at the desired concentration and buffer conditions.

  • Add ThT to a final concentration of 10-20 µM.

  • Seal the plate and incubate it in a plate reader with temperature control and shaking capabilities.

  • Monitor the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm over time.

  • An increase in fluorescence intensity indicates the formation of fibrillar aggregates.

Quantitative Data Summary:

The following table provides a hypothetical example of how to present quantitative data from aggregation studies.

ConditionInitial Hydrodynamic Radius (Rh) (nm) by DLSPDI by DLSThT Fluorescence (AU) after 24h
Peptide in PBS, pH 7.45.20.251500
Peptide in PBS + 50 mM L-Arginine4.80.18800
Peptide in Acetate Buffer, pH 5.04.50.15650

This data suggests that the addition of L-Arginine and lowering the pH can help reduce aggregation of this hypothetical peptide.

This technical support center provides a starting point for addressing aggregation issues with L-Homoarginine(Et)2-containing peptides. Due to the novelty of this specific modification, empirical testing of the suggested strategies is crucial for successful outcomes in your research.

References

Technical Support Center: Optimizing Cleavage of Peptides with Multiple L-Homoarginine(Et)2 Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cleavage of synthetic peptides containing multiple L-Homoarginine(Et)2 residues from solid-phase resins.

General Principles of Cleaving Peptides with Multiple L-Homoarginine(Et)2 Residues

Cleavage of peptides from a solid support and the concurrent removal of side-chain protecting groups is a critical step in solid-phase peptide synthesis (SPPS). The presence of multiple L-Homoarginine(Et)2 residues, a modified amino acid, often requires optimization of standard cleavage protocols. The guanidinium (B1211019) group of homoarginine is highly basic, similar to arginine, and can present challenges in both synthesis and cleavage. Peptides rich in basic residues may also exhibit poor solubility and a tendency to aggregate.

The most common method for cleavage in Fmoc-based SPPS involves treatment with a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers. Scavengers are essential for quenching reactive cationic species generated during the removal of protecting groups, which could otherwise lead to unwanted side reactions with sensitive residues. The selection of the cleavage cocktail—the specific mixture of TFA and scavengers—and the reaction conditions must be carefully considered for peptides with multiple L-Homoarginine(Et)2 residues.

Troubleshooting Guide

This section addresses common issues encountered during the cleavage of peptides containing multiple L-Homoarginine(Et)2 residues.

Problem Potential Cause Recommended Solution
Incomplete Cleavage Insufficient cleavage time for sterically hindered or multiple basic residues.Extend the cleavage reaction time. For peptides with multiple arginine or arginine-like residues, a common starting point is 2 hours, with an additional 30-60 minutes for each such residue.[1] Monitor cleavage progress by taking small aliquots at different time points and analyzing by HPLC.
Inadequate swelling of the resin, limiting reagent access.Ensure the resin is fully swollen in the cleavage cocktail. Use a sufficient volume of the cocktail to maintain a slurry.
Premature precipitation of the peptide on the resin.Consider a two-stage cleavage protocol. First, use a lower concentration of TFA to swell the resin and initiate cleavage, followed by the full-strength cleavage cocktail.
Peptide Degradation Prolonged exposure to strong acid.While longer cleavage times may be necessary, avoid excessive exposure. An upper limit of 4-6 hours is often recommended to prevent peptide degradation.[1] Optimization of the time course is crucial.
Oxidation of sensitive residues (e.g., Met, Trp, Cys).Add scavengers like dithiothreitol (B142953) (DTT) to the cleavage cocktail to prevent oxidation.[2] Ensure all reagents are fresh and of high quality.
Low Yield of Crude Peptide Poor precipitation of the peptide in cold ether.Concentrate the TFA solution under a stream of nitrogen before adding to cold ether. This increases the concentration of the peptide and can improve precipitation.[3]
Peptide is soluble in the precipitation solvent.If the peptide remains soluble in ether, alternative non-solvents such as tert-butyl methyl ether or a mixture of ether and hexane (B92381) can be tested.
Multiple cleavage cycles needed.For particularly difficult sequences, it may be necessary to perform a second or even third cleavage of the resin to recover more product.[3]
Presence of Side-Products Alkylation of sensitive residues by reactive carbocations.Use an effective scavenger cocktail. A common and effective non-malodorous cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).[4]
Aspartimide formation for sequences containing Asp-Gly, Asp-Ala, or Asp-Ser.While this is a synthesis-related issue, if observed in the final product, consider using protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on the Asp residue during synthesis.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting cleavage cocktail for a peptide with multiple L-Homoarginine(Et)2 residues?

A1: A robust starting point for most peptides, including those with multiple basic residues, is TFA/TIS/water (95:2.5:2.5) . TIS is an excellent scavenger for carbocations. If the peptide also contains other sensitive residues like Met or Cys, the addition of 1,2-ethanedithiol (B43112) (EDT) may be beneficial, although it has a strong odor. A common cocktail containing EDT is Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5).

Q2: How long should I perform the cleavage reaction?

A2: For peptides rich in arginine or its analogs, extended cleavage times are often necessary. A general guideline is to start with a 2-hour cleavage and add an additional 30-60 minutes for each L-Homoarginine(Et)2 residue.[1] However, it is highly recommended to perform a time-course study (e.g., 2, 4, and 6 hours) on a small scale to determine the optimal cleavage time that maximizes yield without causing significant degradation.

Q3: Can microwave-assisted cleavage be used for these types of peptides?

A3: Yes, microwave heating can significantly reduce cleavage times, often from hours to minutes.[4] This can be particularly advantageous for peptides prone to degradation with prolonged acid exposure. However, it is crucial to carefully control the temperature to avoid side reactions like racemization.[4]

Q4: My peptide is poorly soluble after cleavage and precipitation. What can I do?

A4: Peptides with multiple basic residues can be difficult to dissolve. After precipitation and washing with cold ether, try dissolving the crude peptide in a solvent appropriate for purification, such as a water/acetonitrile mixture containing a small amount of TFA (0.1%) or acetic acid. Sonication may aid in dissolution.

Q5: Are there any specific side reactions to be aware of with L-Homoarginine(Et)2?

A5: While specific side reactions for the diethyl derivative are not extensively documented, it is prudent to consider potential reactions analogous to those of arginine. The bulky protecting groups on the guanidinium function of arginine (like Pbf and Pmc) can be slow to remove. Although L-Homoarginine(Et)2 may not have these specific protecting groups, the principle of steric hindrance and the need for sufficient cleavage time remains.

Experimental Protocols

Protocol 1: Standard Cleavage of Peptides with Multiple L-Homoarginine(Et)2 Residues
  • Resin Preparation: After synthesis, wash the peptidyl-resin thoroughly with dichloromethane (B109758) (DCM) and dry it under vacuum for at least one hour.

  • Cleavage Cocktail Preparation: Freshly prepare the cleavage cocktail. For every 100 mg of resin, prepare 2 mL of the cocktail. A recommended cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v) .

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel. Gently agitate the mixture at room temperature. For a peptide with four L-Homoarginine(Et)2 residues, a starting cleavage time of 4 hours is recommended.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Add the filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate should form.

  • Peptide Isolation: Centrifuge the ether suspension to pellet the peptide. Decant the ether and wash the peptide pellet twice more with cold ether.

  • Drying: Dry the crude peptide pellet under vacuum.

  • Analysis: Analyze the crude peptide by HPLC and mass spectrometry to assess purity and completeness of cleavage.

Protocol 2: Time-Course Optimization of Cleavage
  • Aliquots: Prepare several small, equal-sized samples of the dried peptidyl-resin (e.g., 20 mg each).

  • Staggered Reaction: Initiate the cleavage reaction on all samples simultaneously using the chosen cleavage cocktail.

  • Time Points: At specific time points (e.g., 2, 3, 4, 5, and 6 hours), stop the reaction for one sample by filtering the resin and precipitating the peptide in cold ether.

  • Analysis: Analyze the crude peptide from each time point by HPLC.

  • Comparison: Compare the HPLC chromatograms to determine the time point that provides the best yield of the desired peptide with the minimal formation of by-products.

Visualizations

Cleavage_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation Peptidyl-Resin Peptidyl-Resin Cleavage_Reaction Cleavage Reaction (2-6 hours) Peptidyl-Resin->Cleavage_Reaction Cleavage_Cocktail Cleavage Cocktail (e.g., TFA/TIS/H2O) Cleavage_Cocktail->Cleavage_Reaction Precipitation Precipitation (Cold Ether) Cleavage_Reaction->Precipitation Crude_Peptide Crude Peptide Precipitation->Crude_Peptide Troubleshooting_Logic Start Incomplete Cleavage? Extend_Time Extend Cleavage Time (e.g., +30 min/hArg) Start->Extend_Time Yes Check_Scavengers Low Purity? Start->Check_Scavengers No Extend_Time->Check_Scavengers Optimize_Cocktail Optimize Scavenger Cocktail (e.g., add EDT) Check_Scavengers->Optimize_Cocktail Yes Low_Yield Low Yield? Check_Scavengers->Low_Yield No Optimize_Cocktail->Low_Yield Concentrate_TFA Concentrate TFA before Precipitation Low_Yield->Concentrate_TFA Yes Success Successful Cleavage Low_Yield->Success No Concentrate_TFA->Success Failure Further Optimization Needed

References

Minimizing racemization of Fmoc-L-Homoarg(Et)2-OH during activation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals minimize the racemization of Fmoc-L-Homoarg(Et)2-OH during the critical activation step of solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the loss of stereochemical integrity at the alpha-carbon of an amino acid, leading to the conversion of the pure L-enantiomer into a mixture of both L- and D-enantiomers. This is highly undesirable as the presence of the D-isomer can drastically alter the peptide's structure, biological activity, and therapeutic efficacy, while also creating significant purification challenges.

Q2: What is the primary mechanism of racemization for Fmoc-L-Homoarg(Et)2-OH during activation?

A2: The most common mechanism is the formation of a 5(4H)-oxazolone (or azlactone) intermediate. During carboxyl group activation, the Nα-Fmoc protecting group facilitates the cyclization to form this planar intermediate. The proton at the alpha-carbon of the oxazolone (B7731731) is highly acidic and can be easily abstracted by a base. Reprotonation can then occur from either face of the planar ring, resulting in a loss of the original stereochemistry. A secondary mechanism is direct enolization, where a base directly abstracts the alpha-proton from the activated amino acid.

Q3: How does the choice of coupling reagent impact racemization?

A3: The coupling reagent is a critical factor.

  • Carbodiimides (e.g., DIC, DCC): These reagents form a highly reactive O-acylisourea intermediate which is very prone to racemization. Therefore, they should always be used with a racemization-suppressing additive.

  • Onium Salts (Uronium/Aminium/Phosphonium): Reagents like HBTU, HATU, HCTU, PyBOP, and COMU are generally preferred for minimizing racemization. They react with the amino acid to form active esters in situ that are less reactive than the O-acylisourea intermediate and thus less prone to racemization.

Q4: Which bases are recommended to minimize racemization?

A4: The choice of base is crucial, as bases can promote the proton abstraction that leads to racemization. Weaker or sterically hindered bases are recommended.

  • Recommended: N-methylmorpholine (NMM) and 2,4,6-collidine (TMP) are excellent choices.

  • Use with Caution: N,N-diisopropylethylamine (DIEA) is a stronger base and less sterically hindered than collidine, making it more likely to cause racemization.

Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?

A5: When using carbodiimide (B86325) activators, additives are essential for suppressing racemization. They function by trapping the highly reactive O-acylisourea intermediate to form a more stable, but still reactive, active ester. This new intermediate is significantly less likely to form the problematic oxazolone. HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.

Troubleshooting Guide: High D-Isomer Content

If you have detected a significant level of the D-diastereomer in your peptide containing Homoarg(Et)2, consult the following guide.

Potential CauseRecommended Solution(s)
Inappropriate Coupling Reagent If using a carbodiimide like DIC or DCC without an additive, immediately switch to a formulation that includes one. The combination of DIC/OxymaPure is highly recommended for arginine derivatives. Alternatively, switch to an onium salt reagent such as HATU or HCTU , which are known for high coupling efficiency and low racemization.
Strong or Unhindered Base If you are using DIEA, switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a common and effective alternative. For particularly sensitive couplings, 2,4,6-collidine offers even greater steric hindrance, further reducing the risk of racemization.
Prolonged Pre-activation Time Leaving the carboxylic acid in its activated state for an extended period increases the opportunity for racemization. Minimize the pre-activation time to 2-5 minutes. For best results, employ an in situ activation protocol where the coupling reagent is added to the mixture of the amino acid and the resin-bound amine simultaneously.
High Reaction Temperature Elevated temperatures accelerate the rate of racemization. Unless required for a difficult coupling, perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.
Solvent Choice The polarity of the solvent can influence the rate of racemization. While DMF is standard, for problematic couplings involving arginine derivatives, N-Butylpyrrolidinone (NBP) has been explored, though it may require elevated temperatures to reduce viscosity.

Quantitative Data: Effect of Additives on Racemization

The choice of additive can significantly impact the level of racemization when using carbodiimide-based activation. The following data, while not specific to Fmoc-L-Homoarg(Et)2-OH, illustrates the general efficacy of different additives in suppressing D-isomer formation during a model peptide coupling.

AdditiveCoupling Reagent% D/L Isomer Formed
HOBtDIC14.8%
HOAtDIC5.9%
OxymaPureDIC7.7%
Oxyma-BDIC5.1%
Data is illustrative and based on a model coupling of Z-Phe-Val-OH with H-Pro-NH2 in DMF.

Recommended Experimental Protocols

Protocol 1: Low-Racemization Coupling using DIC/OxymaPure

This protocol is recommended for standard couplings and is particularly effective at minimizing racemization of arginine derivatives.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes. After swelling, deprotect the N-terminal Fmoc group using 20% piperidine (B6355638) in DMF. Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling Solution Preparation: In a separate reaction vessel, dissolve Fmoc-L-Homoarg(Et)2-OH (3 equivalents) and OxymaPure (3 equivalents) in a minimal amount of DMF.

  • Activation and Coupling: Add the solution from step 2 to the prepared resin. Immediately add Diisopropylcarbodiimide (DIC) (3 equivalents) to the reaction vessel.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Once the reaction is complete (negative Kaiser test), wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Low-Racemization Coupling using HCTU and a Hindered Base

This protocol is suitable for sterically hindered couplings or when maximum coupling efficiency is required with minimal racemization.

  • Resin Preparation: Follow step 1 from Protocol 1.

  • Activation Mixture: In a separate vessel, dissolve Fmoc-L-Homoarg(Et)2-OH (3 equivalents) and HCTU (2.9 equivalents) in a minimal amount of DMF.

  • Pre-activation: Add N-methylmorpholine (NMM) (6 equivalents) to the activation mixture. Allow the solution to pre-activate for no more than 2 minutes.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: Follow steps 5 and 6 from Protocol 1.

Workflow for Minimizing Racemization

The following diagram outlines the decision-making process for selecting an optimal activation strategy for Fmoc-L-Homoarg(Et)2-OH.

Racemization_Minimization_Workflow start Start: Couple Fmoc-L-Homoarg(Et)2-OH coupling_type Assess Coupling Difficulty start->coupling_type standard_coupling Standard Coupling coupling_type->standard_coupling Standard difficult_coupling Difficult / Sterically Hindered Coupling coupling_type->difficult_coupling Difficult reagent_choice_std Select Reagent: DIC + Additive standard_coupling->reagent_choice_std reagent_choice_diff Select Reagent: Onium Salt (HATU/HCTU) difficult_coupling->reagent_choice_diff additive_choice Select Additive: OxymaPure or HOAt reagent_choice_std->additive_choice base_choice_diff Select Base: NMM or Collidine reagent_choice_diff->base_choice_diff base_choice_std Select Base: NMM additive_choice->base_choice_std conditions Set Conditions: - In situ activation - Temp: 0°C to RT - Time: 2-4h base_choice_std->conditions conditions_diff Set Conditions: - Minimal pre-activation (<2 min) - Temp: RT - Time: 1-2h base_choice_diff->conditions_diff end_process Proceed to Coupling conditions->end_process conditions_diff->end_process

Caption: Decision workflow for selecting a low-racemization activation method.

Technical Support Center: Troubleshooting Incomplete Deprotection of Fmoc-L-Homoarg(Et)2-OH Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group from Fmoc-L-Homoarg(Et)2-OH hydrochloride during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of incomplete Fmoc deprotection of this compound?

Incomplete Fmoc deprotection of this compound can stem from several factors, often related to the specific chemical nature of this amino acid derivative:

  • Steric Hindrance: The bulky Fmoc group, combined with the diethylated guanidinium (B1211019) side chain of homoarginine, can create significant steric hindrance. This physically obstructs the piperidine (B6355638) base from efficiently accessing and cleaving the Fmoc group.

  • Peptide Aggregation: As the peptide chain elongates, it can form secondary structures like β-sheets, which may reduce the permeability of solvents and reagents to the N-terminal Fmoc group. This is a common issue in SPPS and can be sequence-dependent.[1][2]

  • Poor Solvation and Resin Swelling: Inadequate swelling of the solid support resin or poor solvation of the growing peptide chain can limit the diffusion of the deprotection reagent, leading to incomplete reactions.

  • Insufficient Reaction Time or Reagent Concentration: Standard deprotection protocols may not be sufficient for sterically hindered residues like Fmoc-L-Homoarg(Et)2-OH. The reaction may require a longer duration or a higher concentration of the deprotection reagent to proceed to completion.

Q2: How can I detect incomplete Fmoc deprotection?

Several qualitative and quantitative methods can be employed to detect the presence of unreacted Fmoc-protected amines on the resin:

  • Qualitative Colorimetric Tests (Kaiser Test): The Kaiser test is a rapid and sensitive method for detecting free primary amines. A negative result (yellow or colorless beads) after the deprotection step indicates that the Fmoc group has not been removed.[3][4]

  • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that absorbs light at approximately 301 nm.[3] By monitoring the absorbance of the solution flowing from the reaction vessel, you can track the progress of the deprotection reaction in real-time. A lack of or reduced absorbance suggests a problem with the deprotection step.[3]

  • High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of a cleaved aliquot of the crude peptide by reverse-phase HPLC can reveal the presence of the desired peptide along with Fmoc-adducts (the target peptide with the Fmoc group still attached) and deletion sequences (peptides lacking one or more amino acids due to failed coupling after incomplete deprotection).[3] Mass spectrometry is then used to confirm the identity of these byproducts.[3]

Q3: What are the consequences of incomplete Fmoc removal?

Incomplete Fmoc deprotection can lead to significant issues in your peptide synthesis:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled to the growing peptide chain. This results in the synthesis of peptides missing one or more residues, which can be difficult to separate from the desired product.[3]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the subsequent synthesis steps and will be present in the final crude product, complicating the purification process.[3]

  • Lower Yield and Purity: The presence of deletion sequences and Fmoc-adducts significantly reduces the overall yield and purity of the target peptide.[3]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of this compound.

Problem: Negative Kaiser test (yellow beads) after standard Fmoc deprotection.

G cluster_strategy1 cluster_strategy2 start Negative Kaiser Test (Incomplete Deprotection) strategy1 Immediate Action: Repeat Deprotection start->strategy1 strategy2 Optimization: Modify Protocol start->strategy2 action1a Perform a second deprotection cycle with fresh 20% piperidine/DMF. strategy1->action1a action2a Increase piperidine concentration (e.g., to 30-50%). strategy2->action2a action2b Use a stronger base system (e.g., DBU/piperazine). strategy2->action2b action2c Optimize solvent (e.g., NMP instead of DMF). strategy2->action2c action1b Increase reaction time for the second cycle (e.g., 2 x 10 min). action1a->action1b retest Re-test with Kaiser Test action1b->retest action2a->retest action2b->retest action2c->retest success Positive Kaiser Test (Proceed with Synthesis) retest->success failure Negative Kaiser Test (Further Troubleshooting) retest->failure

Caption: Troubleshooting workflow for a negative Kaiser test.

Data Presentation

The following table presents representative data on the deprotection kinetics of Fmoc-L-Arginine(Pbf)-OH, a sterically hindered amino acid often used as a proxy for challenging deprotections, with different deprotection reagents. This data can help in selecting an appropriate deprotection strategy for Fmoc-L-Homoarg(Et)2-OH.

Table 1: Deprotection Efficiency of Fmoc-L-Arginine(Pbf)-OH with Various Reagents [4]

Deprotection ReagentTime (minutes)Deprotection Efficiency (%)
20% Piperidine in DMF3~40%
7~85%
10>95%
20% 4-Methylpiperidine in DMF3~45%
7~90%
10>95%
10% Piperazine (B1678402) in DMF/Ethanol (9:1)3~30%
7~75%
10>95%

Note: Data is based on studies with Fmoc-L-Arginine(Pbf)-OH and serves as a guideline. Optimal conditions for Fmoc-L-Homoarg(Et)2-OH may vary.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection using Piperidine
  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin.

  • Agitation: Agitate the mixture at room temperature for a specified time (e.g., 2 x 10 minutes). For a first pass with Fmoc-L-Homoarg(Et)2-OH, a longer initial treatment (e.g., 20 minutes) is recommended.

  • Reagent Removal: Drain the deprotection solution.

  • Second Deprotection (Optional): If monitoring indicates incomplete removal, repeat steps 3-5.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Protocol 2: Enhanced Fmoc Deprotection using DBU/Piperazine

For particularly difficult deprotections, a stronger base system can be employed.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Solvent Removal: Drain the DMF.

  • Deprotection Solution Preparation: Prepare a deprotection solution of 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% piperazine (v/v) in DMF.

  • Deprotection: Add the DBU/piperazine solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 2-5 minutes.

  • Reagent Removal: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times for 1 minute each).

Protocol 3: Qualitative Monitoring with the Kaiser Test
  • Sample Preparation: After the deprotection and washing steps, remove a small sample of resin beads (10-15 beads) and place them in a small test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions to the test tube:

  • Heating: Heat the test tube at 110-120°C for 5 minutes.

  • Observation:

    • Positive Result (Successful Deprotection): The beads and solution turn a dark blue color, indicating the presence of free primary amines.

    • Negative Result (Incomplete Deprotection): The beads remain their original color, and the solution stays yellow, indicating the absence of free primary amines.

Protocol 4: Quantitative Monitoring by UV-Vis Spectrophotometry
  • System Setup: In an automated peptide synthesizer with a UV detector, set the monitoring wavelength to 301 nm.

  • Deprotection Initiation: Initiate the Fmoc deprotection cycle. The deprotection solution containing piperidine is passed through the resin bed.

  • Monitoring: The eluent from the reaction vessel is continuously passed through a flow cell in the UV-Vis spectrophotometer. The absorbance at 301 nm is recorded over time.

  • Data Interpretation: An increase in absorbance indicates the formation and elution of the dibenzofulvene-piperidine adduct. The deprotection is considered complete when the absorbance returns to the baseline. The integrated area under the absorbance peak can be used to quantify the extent of Fmoc removal.

Logical Workflow for Deprotection and Monitoring

G cluster_monitoring Monitoring Methods start Start: Fmoc-Protected Peptide on Resin deprotection Perform Fmoc Deprotection (e.g., 20% Piperidine/DMF) start->deprotection monitoring Monitor Deprotection deprotection->monitoring kaiser Kaiser Test monitoring->kaiser uv_vis UV-Vis (301 nm) monitoring->uv_vis hplc_ms HPLC/MS Analysis (of cleaved aliquot) monitoring->hplc_ms complete Deprotection Complete? kaiser->complete uv_vis->complete hplc_ms->complete next_step Proceed to Next Coupling Step complete->next_step Yes troubleshoot Troubleshoot: - Repeat Deprotection - Increase Time/Concentration - Use Stronger Base complete->troubleshoot No yes Yes no No troubleshoot->deprotection

Caption: Experimental workflow for Fmoc deprotection and monitoring.

References

Identifying byproducts in Fmoc-L-Homoarg(Et)2-OH peptide synthesis by MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the identification of byproducts in Fmoc-L-Homoarg(Et)2-OH peptide synthesis using mass spectrometry (MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand potential impurities that may arise during their synthetic peptide experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts encountered in Fmoc-based solid-phase peptide synthesis (SPPS)?

A1: During Fmoc-SPPS, several classes of byproducts can be formed. These are generally not specific to Fmoc-L-Homoarg(Et)2-OH but are common to the methodology. Key categories include:

  • Deletion Sequences: Result from incomplete coupling of an amino acid to the growing peptide chain.

  • Insertion Sequences: Occur if excess activated amino acid is not completely washed away before the next coupling cycle.

  • Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus or side-chain protecting groups can lead to truncated sequences or peptides with residual protecting groups.

  • Racemization: The chirality of amino acids can be altered during activation, leading to the incorporation of D-amino acids instead of the intended L-amino acids.

  • Oxidation: Methionine and Cysteine residues are particularly susceptible to oxidation.

  • Side-Chain Reactions: Undesired reactions can occur on the side chains of certain amino acids. For arginine and its analogs, this can include reactions on the guanidinium (B1211019) group.

Q2: Are there any byproducts specifically associated with the use of Fmoc-L-Homoarg(Et)2-OH?

A2: While comprehensive studies on the specific side reactions of the N,N'-diethylguanidinium group of Fmoc-L-Homoarg(Et)2-OH under SPPS conditions are limited, potential byproducts can be inferred from the known chemistry of arginine and guanidinium groups. These may include:

  • Lactam Formation: Intramolecular cyclization of the homoarginine side chain could potentially occur, though this is less common than with other residues.

  • Modification of the Guanidinium Group: The diethylated guanidinium group is generally stable. However, under harsh cleavage conditions or with certain scavengers, modifications could occur. For instance, sulfonation of the guanidinium group has been reported for standard arginine when using certain cleavage cocktails.

  • Deguanidination: Loss of the guanidinium group is a possible but less likely degradation pathway.

Q3: How can I detect these byproducts using mass spectrometry?

A3: Liquid chromatography-mass spectrometry (LC-MS) is the primary tool for identifying and quantifying byproducts. The mass difference between the expected molecular weight of your target peptide and the observed masses of impurities can indicate the type of byproduct present. For example:

  • A mass difference corresponding to a specific amino acid residue suggests a deletion or insertion.

  • A mass increase of 222 Da could indicate an attached Fmoc group.

  • A +16 Da mass shift often points to oxidation.

Tandem mass spectrometry (MS/MS) is then used to fragment the impurity ions and determine the exact location of the modification or sequence error.

Troubleshooting Guide

This guide provides a structured approach to identifying common byproducts in your Fmoc-L-Homoarg(Et)2-OH peptide synthesis using MS data.

Problem: Unexpected peaks in the LC-MS chromatogram of the crude peptide.

Possible Cause & Identification by MS:

Observed Mass Difference (from Target Peptide) Potential Byproduct Confirmation by MS/MS Suggested Action
- (Mass of one amino acid)Deletion SequenceFragmentation will show a gap in the b- or y-ion series corresponding to the missing residue.Optimize coupling time and/or use a higher excess of the amino acid and coupling reagents for the problematic coupling step.
+ (Mass of one amino acid)Insertion SequenceMS/MS will reveal an additional amino acid in the fragmentation pattern.Ensure thorough washing after each coupling step to remove excess reagents.
+ 222 DaIncomplete Fmoc DeprotectionA characteristic fragment ion at m/z 179 (dibenzofulvene) may be observed. The modification will be on the N-terminus.Increase Fmoc deprotection time or use a stronger deprotection solution (e.g., DBU in piperidine/DMF).
+ 56 Dat-Butyl AdductFragmentation will localize the +56 Da modification to a specific residue, often Trp or Met.Use effective scavengers like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail.
+ 80 DaSulfonation of HomoarginineThe +80 Da modification will be localized to the homoarginine residue.Avoid using cleavage cocktails containing reagents that can lead to sulfonation. Use a scavenger like thioanisole.
- 17 DaDeamidation (if Asn or Gln present)A mass shift of +1 Da will be observed for the deamidated peptide. The modification will be localized to the Asn or Gln residue.Use side-chain protected Asn and Gln derivatives (e.g., Trt).
- 18 DaDehydration / Pyroglutamate Formation (N-terminal Gln)A mass loss of 17 Da from the N-terminal Gln residue.Couple the N-terminal Gln with pre-activated reagents and minimize exposure to basic conditions.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS Analysis
  • Dissolve the Crude Peptide: Dissolve a small amount (approx. 1 mg) of the lyophilized crude peptide in 1 mL of a suitable solvent. A common starting solvent is 0.1% formic acid in water/acetonitrile (95:5 v/v).

  • Dilution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL with the same solvent.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the LC-MS system.

Protocol 2: General LC-MS Method for Peptide Analysis
  • LC System: A standard HPLC or UHPLC system.

  • Column: A C18 reversed-phase column suitable for peptide separations (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • MS Detector: An electrospray ionization (ESI) mass spectrometer capable of MS and MS/MS analysis.

  • MS Settings:

    • Ionization Mode: Positive.

    • Scan Range (MS1): m/z 300-2000.

    • Data-Dependent Acquisition (DDA): Select the top 3-5 most intense ions from the MS1 scan for fragmentation in MS/MS.

    • Collision Energy: Use a stepped collision energy to ensure good fragmentation.

Visualizations

Byproduct_Identification_Workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis cluster_interpretation Interpretation Synthesis Fmoc-L-Homoarg(Et)2-OH SPPS Crude_Peptide Crude Peptide Mixture Synthesis->Crude_Peptide LC_MS LC-MS Analysis Crude_Peptide->LC_MS MS1 MS1 Scan (Detect Precursor Ions) LC_MS->MS1 Data_Analysis Data Analysis (Mass Shifts) MS1->Data_Analysis MS2 MS/MS Fragmentation (Identify Byproducts) Byproduct_ID Byproduct Identification MS2->Byproduct_ID Data_Analysis->MS2 Select Ions for Fragmentation

Caption: Workflow for byproduct identification in peptide synthesis.

Common_Byproducts cluster_byproducts Common Byproducts Target_Peptide Target Peptide (Expected Mass) Deletion Deletion (- Amino Acid Mass) Target_Peptide->Deletion Incomplete Coupling Insertion Insertion (+ Amino Acid Mass) Target_Peptide->Insertion Insufficient Washing Incomplete_Deprotection Incomplete Deprotection (+ Protecting Group Mass) Target_Peptide->Incomplete_Deprotection Inefficient Deprotection Oxidation Oxidation (+16 Da) Target_Peptide->Oxidation Reaction with Oxidants

Caption: Common byproducts and their mass signatures.

Impact of scavengers on L-Homoarginine(Et)2 residue stability during cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of scavengers on the stability of L-Homoarginine(Et)2 residues during peptide cleavage and deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of scavengers during the cleavage of peptides containing L-Homoarginine(Et)2?

A1: During cleavage with strong acids like trifluoroacetic acid (TFA), the protecting groups on amino acid side chains are removed, generating highly reactive cationic species.[1] These cations can re-attach to or modify nucleophilic residues in the peptide, such as tryptophan, methionine, cysteine, and tyrosine.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to trap these reactive cations, thus preventing side reactions and ensuring the integrity of the target peptide.[1] For arginine and its analogs like L-Homoarginine, scavengers are also crucial to prevent side reactions stemming from the cleavage of guanidino group protecting groups like Pbf, Pmc, or Mtr.[2][3][4]

Q2: What are the most common side reactions observed with arginine analogs like L-Homoarginine(Et)2 during cleavage?

A2: The most prevalent side reactions involving arginine analogs during cleavage are:

  • Sulfonation: When using sulfonyl-based protecting groups (e.g., Pmc, Mtr, Pbf), the cleaved protecting group can lead to the sulfonation of the arginine residue itself.[2][4] This side reaction can also affect other residues like serine and threonine.[5]

  • Alkylation of Tryptophan: Cations generated from protecting groups can alkylate the indole (B1671886) ring of tryptophan residues.[3]

  • Incomplete Deprotection: Arginine-rich peptides, or those with less acid-labile protecting groups like Mtr, may require extended cleavage times for complete deprotection.[6][7]

Q3: Which scavenger cocktail is recommended for peptides containing L-Homoarginine(Et)2 and other sensitive residues?

A3: The choice of scavenger cocktail depends on the peptide sequence. For peptides containing L-Homoarginine(Et)2, especially in the presence of other sensitive residues like Trp, Cys, or Met, a multi-component scavenger cocktail is recommended. A common and effective combination is Reagent K : TFA/water/phenol/thioanisole (B89551)/EDT (82.5:5:5:5:2.5). For simpler peptides without highly sensitive residues, a mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.[8] The use of thioanisole is particularly effective in suppressing the sulfonation of arginine residues.[2][3]

Q4: How does the choice of protecting group for L-Homoarginine(Et)2 affect cleavage and scavenger selection?

A4: The choice of the sulfonyl-based protecting group for the guanidino group of L-Homoarginine(Et)2 significantly impacts the cleavage process. The lability of these groups in TFA generally follows the order: Pbf > Pmc > Mtr.[3][6]

  • Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is the most acid-labile and generally recommended protecting group. Its rapid removal reduces the required cleavage time and minimizes side reactions.[3][6]

  • Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): More stable than Pbf, requiring longer cleavage times, which can increase the likelihood of side reactions.[3][6]

  • Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): The most stable of the three, often requiring very long cleavage times (up to 12 hours for multiple Arg(Mtr) residues), significantly increasing the risk of side product formation.[6]

Therefore, using the Pbf protecting group for L-Homoarginine(Et)2 is highly recommended to ensure efficient cleavage and minimize side reactions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Incomplete cleavage or deprotection of L-Homoarginine(Et)2 1. Insufficient cleavage time, especially with multiple arginine residues or more stable protecting groups (Pmc, Mtr).[6][7]2. Inadequate TFA concentration or volume.1. Extend the cleavage time. A general guideline is 2 hours plus an additional hour for each arginine residue.[7]2. Ensure a sufficient volume of the cleavage cocktail is used to fully swell and saturate the resin.[6]3. Consider using a stronger acid cocktail if using Mtr protection.
Presence of unexpected peaks (+80 Da or +160 Da) corresponding to sulfonation 1. Inefficient scavenging of sulfonyl cations from Pbf, Pmc, or Mtr protecting groups.[2][4]2. Absence of a thiol scavenger in the cleavage cocktail.1. Use a cleavage cocktail containing a thiol scavenger like thioanisole or a mixture of thioanisole/thiocresol, which is highly effective at suppressing sulfonation.[2][3]2. Ensure scavengers are fresh and of high quality.[6]
Modification of Tryptophan, Methionine, or Cysteine residues 1. Insufficient scavenging of carbocations generated during cleavage.2. Oxidation of Cysteine or Methionine.1. Use a comprehensive scavenger cocktail like Reagent K (TFA/water/phenol/thioanisole/EDT).2. For Cys-containing peptides, the inclusion of 1,2-ethanedithiol (B43112) (EDT) is crucial to maintain the reduced state of the sulfhydryl group.[9]
Low final peptide yield 1. Re-attachment of the cleaved peptide to the resin.2. Degradation of the peptide due to excessively long cleavage times.[7]1. Ensure the scavenger cocktail is appropriate for the sequence to prevent side reactions that can lead to degradation.2. Optimize cleavage time; perform a time-course study on a small scale to determine the minimum time required for complete deprotection.

Quantitative Data on Scavenger Performance

The following table summarizes the relative efficiency of different protecting groups for arginine in a standard TFA cleavage. While this data is for Arginine, it serves as a good proxy for the expected behavior of L-Homoarginine(Et)2.

Arginine Protecting GroupCleavage Time (3 hours in TFA)Yield of Desired PeptideKey Side ReactionRecommended Scavenger Additive
Arg(Pmc) 3 hours~46%[3]Tryptophan alkylationThioanisole[3]
Arg(Pbf) 3 hours~69%[3]Tryptophan alkylation (less prone than Pmc)Thioanisole[3]

Data is illustrative and based on literature examples for Arginine. Actual yields may vary depending on the full peptide sequence and specific cleavage conditions.

Experimental Protocols

Protocol 1: Standard Cleavage with TFA/TIS/Water

This protocol is suitable for peptides containing L-Homoarginine(Et)2(Pbf) without other highly sensitive residues like Trp or Cys.

  • Resin Preparation: Place the dried peptide-resin (0.1 mmol scale) in a reaction vessel.

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail of TFA/Triisopropylsilane (TIS)/Water in a ratio of 95:2.5:2.5 (v/v/v). For a 0.1 mmol synthesis, 10 mL of the cocktail is typically sufficient.

  • Cleavage Reaction: Add the cleavage cocktail to the resin. Cap the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-4 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 50 mL conical tube containing 40 mL of cold diethyl ether. A white precipitate of the peptide should form.

  • Peptide Isolation: Centrifuge the suspension at 3000-4000 rpm for 5 minutes. Decant the ether.

  • Washing: Wash the peptide pellet twice more with cold diethyl ether, centrifuging and decanting each time to remove residual scavengers.

  • Drying and Lyophilization: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.

Protocol 2: Cleavage with Reagent K for Sensitive Peptides

This protocol is recommended for peptides containing L-Homoarginine(Et)2 along with Trp, Met, or Cys residues.

  • Resin Preparation: Place the dried peptide-resin (0.1 mmol scale) in a reaction vessel.

  • Cleavage Cocktail Preparation: In a fume hood, prepare fresh Reagent K: 8.25 mL TFA, 0.5 mL phenol, 0.5 mL water, 0.5 mL thioanisole, and 0.25 mL 1,2-ethanedithiol (EDT).

  • Cleavage Reaction: Add the Reagent K cocktail to the resin. Cap the vessel and let it react at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation, Isolation, and Washing: Follow steps 4-7 from Protocol 1.

Visualizations

Cleavage_Workflow Resin Peptide-Resin Cleavage Cleavage Reaction (RT, 2-4h) Resin->Cleavage Cocktail Prepare Fresh Cleavage Cocktail (TFA + Scavengers) Cocktail->Cleavage Filter Filter Resin Cleavage->Filter Precipitate Precipitate Peptide in Cold Ether Filter->Precipitate Isolate Centrifuge and Isolate Pellet Precipitate->Isolate Wash Wash with Ether (x3) Isolate->Wash Dry Dry and Lyophilize Wash->Dry Crude_Peptide Crude Peptide Dry->Crude_Peptide

Caption: Experimental workflow for peptide cleavage and deprotection.

Scavenger_Mechanism cluster_cleavage TFA Cleavage cluster_scavenging Scavenger Action cluster_peptide Peptide Integrity Protecting_Group Protecting Group (PG) Reactive_Cation Reactive Cation (PG+) Protecting_Group->Reactive_Cation + H+ (TFA) Side_Product Modified Peptide (Side Product) Reactive_Cation->Side_Product Unscavenged Reaction Scavenger Scavenger (e.g., TIS) Trapped_Cation Trapped Cation Scavenger->Trapped_Cation Reactive_Cation_2->Scavenger Traps Peptide Nucleophilic Residue (Trp, Met, Cys) Desired_Peptide Intact Peptide Peptide->Desired_Peptide Protected by Scavenger

Caption: Mechanism of scavenger action during cleavage.

Scavenger_Decision_Tree Start Start: Choose Cleavage Cocktail Question1 Peptide contains Trp, Met, or Cys? Start->Question1 Question2 Peptide contains multiple Arg(Pmc/Mtr) residues? Question1->Question2 No ReagentK Use Reagent K: TFA/H2O/Phenol/ Thioanisole/EDT Question1->ReagentK Yes TFA_Thio Use TFA/TIS/H2O + Thioanisole Question2->TFA_Thio Yes TFA_Standard Use Standard: TFA/TIS/H2O Question2->TFA_Standard No

Caption: Decision tree for selecting an appropriate scavenger cocktail.

References

Validation & Comparative

A Comparative Guide to Arginine Derivatives in SPPS: Fmoc-L-Homoarg(Et)2-OH vs. Fmoc-Arg(Pbf)-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine and its analogs into synthetic peptides is a critical aspect of therapeutic peptide development, influencing properties such as cell permeability, enzymatic stability, and receptor binding. The choice of the protected arginine derivative for solid-phase peptide synthesis (SPPS) is a crucial decision that impacts coupling efficiency, side reactions, and overall peptide purity. This guide provides an objective comparison of two commercially available arginine derivatives: the novel Fmoc-L-Homoarg(Et)2-OH and the widely used Fmoc-Arg(Pbf)-OH.

Executive Summary

Fmoc-Arg(Pbf)-OH is the industry standard for incorporating arginine in Fmoc-based SPPS, offering a well-documented balance of stability and acid lability. In contrast, Fmoc-L-Homoarg(Et)2-OH is a specialized derivative designed to enhance the solubility and stability of the final peptide. While direct, peer-reviewed comparative data for Fmoc-L-Homoarg(Et)2-OH is limited, this guide consolidates available information and provides a theoretical and practical comparison to aid researchers in selecting the appropriate building block for their specific needs.

Performance Comparison

The selection of an arginine derivative in SPPS is often a trade-off between efficient incorporation and the prevention of side reactions. The following table summarizes the key performance characteristics of Fmoc-L-Homoarg(Et)2-OH and Fmoc-Arg(Pbf)-OH.

FeatureFmoc-L-Homoarg(Et)2-OHFmoc-Arg(Pbf)-OH
Primary Application Incorporation of a homoarginine analog to enhance peptide solubility and stability.[1][2]Standard incorporation of arginine in Fmoc-SPPS.
Side-Chain Protecting Group Diethylguanidino ((Et)2)2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)
Reported Coupling Efficiency Data not widely available in peer-reviewed literature. Assumed to be comparable to other bulky amino acids.Generally high, but can be sequence-dependent and prone to side reactions.[3]
Key Side Reactions Data not widely available. Potentially lower propensity for δ-lactam formation due to the six-membered ring of homoarginine.δ-lactam formation, leading to deletion sequences.[3] Alkylation of tryptophan residues during cleavage.
Deprotection Conditions Assumed to be removable under standard TFA cleavage conditions.Standard TFA cleavage cocktails (e.g., TFA/TIS/H2O).
Impact on Final Peptide Increased hydrophilicity and potential for enhanced enzymatic stability.[1][2]Provides a positively charged guanidinium (B1211019) group crucial for many biological interactions.
Cost Generally higher due to its specialized nature.Standard pricing for a common Fmoc-amino acid derivative.

Experimental Protocols

Detailed and reproducible protocols are essential for successful peptide synthesis. Below are representative protocols for the incorporation of each arginine derivative in Fmoc-SPPS.

Protocol 1: Standard Coupling of Fmoc-Arg(Pbf)-OH

This protocol outlines a standard single coupling cycle for incorporating Fmoc-Arg(Pbf)-OH into a growing peptide chain on a solid support.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-Arg(Pbf)-OH

  • Coupling reagent (e.g., HBTU, HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine (B6355638) in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

  • Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove residual piperidine.

  • Activation: In a separate vessel, dissolve Fmoc-Arg(Pbf)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF. Add DIEA (6 eq.) and allow to pre-activate for 2 minutes.

  • Coupling: Add the activated amino acid solution to the resin and couple for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, a second coupling may be necessary.

Protocol 2: Proposed Coupling of Fmoc-L-Homoarg(Et)2-OH

Due to the limited availability of specific protocols for Fmoc-L-Homoarg(Et)2-OH, the following is a proposed protocol based on standard procedures for bulky amino acids, aiming to maximize coupling efficiency and minimize potential side reactions.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminal amine

  • Fmoc-L-Homoarg(Et)2-OH hydrochloride salt

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling and Deprotection: Follow steps 1-3 from Protocol 1.

  • Activation: In a separate vessel, dissolve this compound salt (3 eq. relative to resin loading) and HATU (2.9 eq.) in DMF. Add DIEA (7 eq. to neutralize the hydrochloride and for activation) and allow to pre-activate for 5 minutes. The additional equivalent of base is to neutralize the hydrochloride salt of the amino acid.

  • Coupling: Add the activated amino acid solution to the resin and couple for 2-4 hours at room temperature. A longer coupling time is suggested due to the potential steric hindrance of the diethylguanidino group.

  • Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Monitoring: Perform a Kaiser test. Given the novelty of the reagent, a double coupling is recommended to ensure complete incorporation.

Visualizing the Chemistry: Structures and Workflows

Visual representations of the chemical structures and the synthesis workflow are essential for understanding the nuances of SPPS.

Caption: Chemical structures of Fmoc-Arg(Pbf)-OH and Fmoc-L-Homoarg(Et)2-OH.

SPPS_Workflow Resin Start: Resin Support Swell 1. Swell Resin in DMF Resin->Swell Deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 3. Wash (DMF) Deprotect->Wash1 Activate 4. Activate Amino Acid (e.g., HBTU/DIEA) Wash1->Activate Couple 5. Couple Amino Acid Activate->Couple Wash2 6. Wash (DMF/DCM) Couple->Wash2 Kaiser 7. Kaiser Test Wash2->Kaiser Repeat Repeat for next amino acid Kaiser->Repeat Incomplete Cleave 8. Cleavage and Deprotection (TFA Cocktail) Kaiser->Cleave Complete Repeat->Activate Purify End: Purified Peptide Cleave->Purify

References

A Researcher's Guide to Protected Arginine Derivatives: A Comparative Analysis Featuring Fmoc-L-Homoarg(Et)2-OH

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis, the incorporation of arginine residues presents a unique set of challenges due to the basicity and nucleophilicity of its guanidinium (B1211019) side chain. Effective protection of this functional group is paramount to prevent unwanted side reactions and ensure the synthesis of high-purity peptides. This guide provides a comprehensive comparison of Fmoc-L-Homoarg(Et)2-OH with other commonly used protected arginine derivatives, offering researchers, scientists, and drug development professionals the insights needed to select the optimal building block for their specific application.

Executive Summary

The choice of a protecting group for arginine in Fmoc-based solid-phase peptide synthesis (SPPS) significantly impacts coupling efficiency, the propensity for side reactions such as lactam formation, and the conditions required for final deprotection. While sulfonyl-based protecting groups like Pbf, Pmc, and Mtr have been the traditional choices, and others like Boc and NO2 offer specific advantages, the emergence of derivatives like Fmoc-L-Homoarg(Et)2-OH provides new possibilities for synthesizing arginine analogs with potentially enhanced biological activities.[1][2] This guide presents a detailed comparison of these derivatives, supported by available experimental data, to aid in making an informed decision.

Comparison of Key Performance Parameters

The selection of a protected arginine derivative is a critical decision in peptide synthesis. The following tables summarize the key characteristics and performance of Fmoc-L-Homoarg(Et)2-OH and its alternatives.

Table 1: Chemical Properties and Applications of Protected Arginine Derivatives

DerivativeProtecting GroupKey Features & Applications
Fmoc-L-Homoarg(Et)2-OH DiethylBuilding block for arginine analog incorporation, potentially enhancing biological activity and stability. Used in the development of novel therapeutic peptides.[1][3]
Fmoc-L-Arg(Pbf)-OH 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonylWidely used standard in Fmoc-SPPS due to a good balance of stability and acid lability.[4] Prone to δ-lactam formation.[5]
Fmoc-L-Arg(Pmc)-OH 2,2,5,7,8-Pentamethylchroman-6-sulfonylSimilar to Pbf but can require longer deprotection times.[6]
Fmoc-L-Arg(Mtr)-OH 4-Methoxy-2,3,6-trimethylbenzenesulfonylMore acid-labile than Pbf and Pmc, but can be less stable.[4]
Fmoc-L-Arg(Tos)-OH TosylRequires strong acid (e.g., HF) for cleavage, a remnant of Boc-chemistry.[7]
Fmoc-L-Arg(Boc)2-OH Di-tert-butoxycarbonylAvoids sulfonation side reactions but is highly prone to δ-lactam formation.[5][8]
Fmoc-L-Arg(NO2)-OH NitroPrevents δ-lactam formation but requires specific, sometimes harsh, reduction conditions for deprotection.[5]

Table 2: Performance Comparison in Solid-Phase Peptide Synthesis

DerivativeCoupling EfficiencyPropensity for δ-Lactam FormationDeprotection ConditionsPotential Side Reactions
Fmoc-L-Homoarg(Et)2-OH Data not available (Expected to be good due to lower steric hindrance)Data not availableData not available (likely acid-labile)Data not available
Fmoc-L-Arg(Pbf)-OH GoodModerate (e.g., ~12% after 30 min in one study)[5]Strong acid (e.g., TFA), typically 1-4 hours.[3][4]Sulfonation of Trp residues.[9]
Fmoc-L-Arg(Pmc)-OH GoodSignificant[8]Strong acid (e.g., TFA), can be longer than Pbf.[3][6]Sulfonation of Trp residues.[9]
Fmoc-L-Arg(Mtr)-OH GoodData not availableStrong acid with scavengers (e.g., TFA/thioanisole).[3][7]Sulfonation of Trp residues.[9]
Fmoc-L-Arg(Tos)-OH GoodSignificant[8]Very strong acid (e.g., HF).[7]Modification of Trp residues.[7]
Fmoc-L-Arg(Boc)2-OH Low (28% in one study)[5]High (e.g., ~60% after 120 min in one study)[5]Strong acid (e.g., TFA).[5]None related to the protecting group.
Fmoc-L-Arg(NO2)-OH High (>99% in one study)[5]Low (prevents formation)[5]Catalytic hydrogenation or reduction (e.g., SnCl2).[5]Potential for side reactions during reduction.[7]

Experimental Protocols

Reproducible experimental design is crucial for comparing the performance of different protected amino acids. Below are detailed protocols for key experiments.

Protocol 1: Comparative Analysis of Coupling Efficiency and δ-Lactam Formation

This protocol is adapted from a study comparing different arginine protecting groups.[5]

1. Materials:

  • Rink-amide-PS resin

  • Fmoc-protected arginine derivatives (Fmoc-L-Homoarg(Et)2-OH, Fmoc-L-Arg(Pbf)-OH, etc.)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • N,N-Dimethylformamide (DMF) or N-butylpyrrolidone (NBP)

  • Piperidine (B6355638) (20% in DMF)

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5)

  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Resin Preparation: Swell the Rink-amide-PS resin in DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group from the resin's linker.

  • Peptide Elongation: Couple a short peptide sequence (e.g., H-Gly-Phe-Leu-OH) to the resin using standard coupling procedures.

  • Comparative Coupling:

    • Activate each Fmoc-protected arginine derivative (1.5 eq.) with DIC (1.5 eq.) and OxymaPure (1.5 eq.) in DMF or NBP at 45°C.

    • Add the activated amino acid mixture to the peptidyl-resin.

    • Take aliquots of the supernatant at various time points (e.g., 0, 30, 60, 120 min) and analyze by HPLC to quantify the formation of the δ-lactam and the consumption of the activated amino acid.

  • Final Cleavage and Analysis:

    • After the coupling reaction, cleave the peptide from the resin using the cleavage cocktail.

    • Analyze the crude peptide by HPLC to determine the coupling efficiency and the presence of any deletion sequences (des-Arg peptides).

Protocol 2: Solid-Phase Synthesis of an Arginine-Rich Cell-Penetrating Peptide

This protocol outlines the synthesis of a model arginine-rich peptide, which is a common application for these derivatives.[10][11]

1. Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the arginine derivative of choice)

  • Coupling agent (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • DMF

  • 20% Piperidine in DMF

  • Cleavage cocktail (TFA/TIS/Water)

  • HPLC system for purification and analysis

2. Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-amino acid (3-5 eq.), coupling agent (e.g., HATU, 3-5 eq.), and DIPEA (6-10 eq.) in DMF.

    • Add the activated amino acid solution to the resin and agitate for the recommended time.

    • Monitor the coupling completion using a Kaiser test.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Cleavage: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using the cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide by preparative HPLC and verify its identity and purity by analytical HPLC and mass spectrometry.[12]

Visualizing the Workflow

Diagrams are essential for understanding complex experimental processes. The following Graphviz diagrams illustrate the SPPS workflow and a key side reaction.

SPPS_Workflow Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 3. Washing (DMF) Deprotection->Washing1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 5. Washing (DMF) Coupling->Washing2 Repeat 6. Repeat Steps 2-5 for each amino acid Washing2->Repeat Final_Deprotection 7. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 8. Cleavage & Side-Chain Deprotection (TFA cocktail) Final_Deprotection->Cleavage Purification 9. Purification (HPLC) Cleavage->Purification

Figure 1: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Lactam_Formation Activated_Arg Activated Fmoc-Arg(PG)-OH Carboxyl group is activated for coupling Lactam δ-Lactam Inactive cyclic by-product Activated_Arg->Lactam Intramolecular Cyclization Peptide_Chain Growing Peptide Chain Successful Coupling Activated_Arg->Peptide_Chain Desired Reaction Des_Arg_Peptide des-Arg Peptide Deletion Sequence Lactam->Des_Arg_Peptide Leads to

Figure 2: Competing reaction pathways leading to δ-lactam formation.

Conclusion

The selection of an appropriate protected arginine derivative is a critical step in ensuring the successful synthesis of high-quality peptides. While Fmoc-L-Arg(Pbf)-OH remains a widely used and reliable choice, it is not without its drawbacks, most notably the potential for δ-lactam formation and sulfonation of sensitive residues.[5][9] Derivatives like Fmoc-L-Arg(NO2)-OH offer a solution to the lactam formation issue but introduce challenges in the deprotection step.[5] Fmoc-L-Arg(Boc)2-OH , while avoiding sulfonation, is highly susceptible to lactam formation, leading to lower coupling efficiencies.[5]

Fmoc-L-Homoarg(Et)2-OH presents an intriguing alternative for the synthesis of peptides containing arginine analogs. Although direct comparative performance data is currently limited in the literature, its unique diethyl protecting group may offer advantages in terms of reduced steric hindrance during coupling. Further experimental investigation is warranted to fully characterize its performance in SPPS. Researchers are encouraged to consider the specific requirements of their peptide sequence, including the presence of other sensitive residues and the desired final purity, when selecting the optimal protected arginine derivative.

References

A Comparative Guide to the Biological Activity of Peptides: L-Homoarginine(Et)2 vs. L-Arginine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of L-Arginine with L-Homoarginine in a peptide sequence introduces a single methylene (B1212753) group extension in the side chain, leading to notable alterations in biological activity. L-Homoarginine generally exhibits reduced efficacy as a substrate for key enzymes like nitric oxide synthase (NOS) compared to L-Arginine. Further N,N'-diethylation of the L-Homoarginine guanidino group to form L-Homoarginine(Et)2 is predicted to introduce significant steric hindrance and modify the basicity and lipophilicity of the side chain. These changes are expected to further decrease its affinity for enzymes and receptors that recognize L-Arginine, potentially transforming it from a substrate to an inhibitor or a modulator of different signaling pathways.

Comparative Data of L-Arginine vs. L-Homoarginine

The following tables summarize the key quantitative differences in the biological activities of L-Arginine and L-Homoarginine. This data serves as a baseline for understanding the potential impact of the L-Homoarginine(Et)2 modification.

Table 1: Nitric Oxide Synthase (NOS) Substrate Kinetics

SubstrateNOS IsoformK_m (μM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Reference
L-Arginine nNOS (NOS I)2.910.53.6 x 10⁶[1]
iNOS (NOS II)16271.7 x 10⁶[1]
L-Homoarginine nNOS (NOS I)1301.29.2 x 10³[1]
iNOS (NOS II)7002.53.6 x 10³[1]

Table 2: Inhibition of Cationic Amino Acid Transporter 1 (CAT1)-Mediated Uptake

InhibitorSubstrateIC₅₀ (μM)Reference
L-Homoarginine L-Arginine1320[2]
L-Arginine L-Homoarginine259[3]

Inferred Comparison of L-Homoarginine(Et)2

Direct experimental data on L-Homoarginine(Et)2 is lacking. The following table provides a qualitative, inferred comparison based on the known properties of L-Homoarginine and the anticipated effects of N,N'-diethylation.

Table 3: Inferred Properties of L-Homoarginine(Et)2-Containing Peptides vs. L-Arginine and L-Homoarginine Peptides

PropertyL-Arginine PeptidesL-Homoarginine PeptidesL-Homoarginine(Et)2 Peptides (Inferred)
NOS Substrate Activity HighLow to ModerateVery Low to None; Potential for Inhibition
Receptor Binding (for Arg-recognizing receptors) High AffinityModerate to Low AffinitySignificantly Reduced Affinity; Potential for Antagonism
Enzyme Inhibition (e.g., Arginase) SubstrateWeak InhibitorPotentially Enhanced Inhibition due to Steric Hindrance
Cellular Uptake Efficient (via cationic transporters)Substrate for some transportersPotentially Altered Uptake Mechanism due to Increased Lipophilicity
Basicity of Side Chain HighHighLikely Reduced
Lipophilicity of Side Chain LowSlightly Higher than L-ArgSignificantly Increased

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Nitric Oxide Synthase (NOS) Activity Assay

Objective: To determine the rate of nitric oxide (NO) production by NOS isoforms using a specific substrate.

Principle: This colorimetric assay measures the conversion of L-Arginine (or its analog) to L-Citrulline and NO. The NO produced is rapidly converted to nitrite (B80452) and nitrate (B79036), and the total nitrate is then reduced to nitrite by nitrate reductase. The nitrite is then quantified using the Griess reagent, which forms a colored product with a strong absorbance at 540 nm.[4][5]

Protocol:

  • Sample Preparation: Prepare tissue or cell homogenates in NOS assay buffer. Centrifuge to clarify and determine the protein concentration of the supernatant.

  • Reaction Mixture Preparation: Prepare a reaction mix containing NOS assay buffer, NOS cofactor 1 (reconstituted), NOS cofactor 2, and nitrate reductase.

  • Standard Curve Preparation: Prepare a nitrite standard curve ranging from 0 to 100 µM.

  • Assay Procedure:

    • Add samples (cell/tissue homogenate or purified enzyme) to a 96-well plate.

    • Add the substrate (L-Arginine, L-Homoarginine, or L-Homoarginine(Et)2) to initiate the reaction.

    • Add the reaction mixture to all wells except the blank.

    • Incubate the plate at 37°C for 1-2 hours.

    • Stop the reaction and add Griess Reagent 1 and Griess Reagent 2 to all wells.

    • Incubate for 10 minutes at room temperature.

  • Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration in the samples from the standard curve and calculate the NOS activity in U/mg of protein.

Competitive Receptor Binding Assay

Objective: To determine the binding affinity (IC₅₀ and Kᵢ) of a test peptide (e.g., containing L-Homoarginine(Et)2) to a specific receptor by measuring its ability to displace a known radiolabeled or fluorescently labeled ligand.

Principle: This assay relies on the competition between a labeled ligand and an unlabeled test compound for a finite number of receptor binding sites. The amount of labeled ligand bound to the receptor is measured in the presence of varying concentrations of the unlabeled test compound.[6][7]

Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the labeled ligand, and varying concentrations of the unlabeled test peptide.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound labeled ligand from the free labeled ligand.

  • Washing: Wash the filters to remove any non-specifically bound ligand.

  • Detection: Measure the radioactivity or fluorescence of the filter-bound ligand using a suitable counter.

  • Data Analysis: Plot the percentage of specific binding of the labeled ligand as a function of the log concentration of the unlabeled test peptide. Determine the IC₅₀ value (the concentration of the test peptide that inhibits 50% of the specific binding of the labeled ligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of peptides on cultured cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells. The resulting intracellular purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of living cells.[8]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptides (containing L-Arginine, L-Homoarginine, or L-Homoarginine(Et)2) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each peptide concentration relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The biological effects of arginine-rich peptides are often mediated through specific signaling pathways. L-Arginine, for instance, is a well-known activator of the mTOR signaling pathway, which is crucial for cell growth and proliferation.

mTOR_Signaling_Pathway L_Arginine L-Arginine Transporters Cationic Amino Acid Transporters (CATs) L_Arginine->Transporters Cell_Membrane Intracellular_Arg Intracellular L-Arginine Transporters->Intracellular_Arg mTORC1 mTORC1 Intracellular_Arg->mTORC1 activates NOS Nitric Oxide Synthase (NOS) Intracellular_Arg->NOS substrate p70S6K p70S6K mTORC1->p70S6K phosphorylates eIF4E_BP1 4E-BP1 mTORC1->eIF4E_BP1 phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis promotes eIF4E_BP1->Protein_Synthesis inhibits (when unphosphorylated) Cell_Growth Cell Growth & Proliferation Protein_Synthesis->Cell_Growth NO Nitric Oxide (NO) NOS->NO Signaling Other NO-mediated Signaling NO->Signaling

Caption: L-Arginine mTOR Signaling Pathway.

Arginine-rich peptides are also known for their ability to penetrate cell membranes, a process that can occur through various mechanisms.

Cell_Penetration_Workflow Peptide Arginine-Rich Peptide Cell_Surface Cell Surface (Proteoglycans) Peptide->Cell_Surface binds Direct_Translocation Direct Translocation Cell_Surface->Direct_Translocation Endocytosis Endocytosis Cell_Surface->Endocytosis Cytosol Cytosol Direct_Translocation->Cytosol Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Endosomal_Escape->Cytosol Target Intracellular Target Cytosol->Target

Caption: Cellular Uptake of Arginine-Rich Peptides.

Experimental Workflows

The synthesis and evaluation of novel peptides follow a structured workflow.

Peptide_Synthesis_Evaluation_Workflow Synthesis Peptide Synthesis (Solid-Phase) Cleavage Cleavage & Deprotection Synthesis->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis Characterization (Mass Spectrometry) Purification->Analysis Bioassays Biological Assays (NOS, Binding, Viability) Analysis->Bioassays Data_Analysis Data Analysis & Comparison Bioassays->Data_Analysis

Caption: Peptide Synthesis and Evaluation Workflow.

Conclusion

The substitution of L-Arginine with L-Homoarginine in peptides leads to a discernible decrease in substrate efficiency for enzymes like NOS, likely due to the altered side-chain length. The further modification to L-Homoarginine(Et)2 is anticipated to induce more profound changes. The introduction of bulky, lipophilic ethyl groups on the guanidino moiety is expected to sterically hinder interactions with binding pockets of enzymes and receptors, potentially converting substrates into inhibitors. Furthermore, the altered basicity and increased lipophilicity could influence the peptide's overall conformation, membrane permeability, and off-target effects.

For drug development professionals, these modifications offer a strategy to fine-tune the pharmacological profile of arginine-containing peptides. While L-Homoarginine can be used to attenuate a peptide's activity, L-Homoarginine(Et)2 could be explored for developing antagonists or inhibitors. However, due to the lack of direct experimental evidence, the hypotheses presented here for L-Homoarginine(Et)2 must be validated through rigorous experimental investigation. The protocols and comparative data provided in this guide offer a foundational framework for such future studies.

References

Navigating the Proteolytic Landscape: A Comparative Guide to Homoarginine-Modified Peptides for Enhanced Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, enhancing the proteolytic stability of peptide-based therapeutics is a critical hurdle. This guide provides a comparative analysis of peptides modified with homoarginine, juxtaposed with other common stabilization strategies. By presenting supporting experimental data, detailed protocols, and visual workflows, we aim to equip scientists with the knowledge to make informed decisions in peptide drug design.

The inherent susceptibility of peptides to degradation by proteases significantly limits their therapeutic potential, leading to short in vivo half-lives and reduced efficacy. A key strategy to overcome this is the chemical modification of the peptide backbone or amino acid side chains. The substitution of arginine with its longer-chain homolog, homoarginine, has emerged as a promising approach to confer resistance to trypsin-like serine proteases, which specifically cleave at the C-terminus of arginine and lysine (B10760008) residues. This modification, which extends the side chain by a single methylene (B1212753) group, sterically hinders the access of proteolytic enzymes to the cleavage site.

Quantitative Comparison of Proteolytic Stability

To provide a clear comparison of the stabilizing effects of various peptide modifications, the following table summarizes quantitative data from multiple studies. It is important to note that direct head-to-head comparisons across all modifications on a single peptide sequence are rare; therefore, this table compiles data from studies employing similar proteolytic challenge conditions (e.g., incubation with trypsin or in serum) to allow for a representative comparison.

Peptide Sequence/NameModificationProtease/MediumHalf-life (t½)Fold Increase in Stability (approx.)Reference
Lfc1 (RRWQWR)UnmodifiedHuman Serum (25%)< 0.5 h1x[1]
Lfc3 (Ac-RRWQWR)N-terminal AcetylationHuman Serum (25%)~ 1.0 h~2x[1]
Lfc4 (Ac-RRWQWR-NH₂)N- & C-terminal CappingHuman Serum (25%)~ 1.5 h~3x[1]
Lfc5 (cyclic-RRWQWR)Backbone CyclizationHuman Serum (25%)> 6.5 h (>70% intact)> 13x[1]
Onc18UnmodifiedMouse Serum25 min1x[2]
Onc112D-Arginine substitutionMouse Serum> 8 h> 19x[2]
Model PeptideArginineTrypsin(Baseline)1x[3]
Model PeptideHomoarginineTrypsinSlower cleavage rateSlower than Arg[3]
R18 (all L-amino acids)UnmodifiedSynthetic TrypsinDegraded1x
R18D (all D-amino acids)D-amino acid substitutionSynthetic TrypsinHigh StabilitySignificantly > 1x

Note: The fold increase in stability is an approximation based on the provided data and is intended for comparative purposes. The exact values can vary depending on the peptide sequence and specific experimental conditions.

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.

In Vitro Peptide Stability Assay in Human Serum

This protocol is adapted from studies assessing the stability of peptides in a biologically relevant matrix.[1]

  • Serum Preparation: Obtain human male serum and centrifuge at 13,000 rpm for 10 minutes to remove lipids. Collect the supernatant and pre-incubate at 37°C for at least 15 minutes.

  • Peptide Incubation: Prepare a stock solution of the peptide in an appropriate solvent (e.g., sterile water or DMSO). Dilute the peptide to a final concentration of 1 mg/mL in 25% human serum in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Time-Course Analysis: Incubate the peptide-serum mixture at 37°C. At designated time points (e.g., 0, 0.5, 1, 2, 4, 6.5, and 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the proteolytic degradation by adding an equal volume of a quenching solution, such as 10% trichloroacetic acid (TCA) or a mixture of acetonitrile (B52724) and ethanol (B145695) (1:1, v/v).[4]

  • Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant containing the peptide fragments.

  • Quantification: Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to separate the intact peptide from its degradation products.[5][6]

  • Data Analysis: Determine the percentage of intact peptide remaining at each time point by integrating the peak area corresponding to the intact peptide. Calculate the half-life (t½) by fitting the data to a one-phase decay model.

Trypsin Digestion Assay

This protocol outlines a typical procedure for assessing peptide stability against a specific protease, trypsin.[3][7]

  • Reagent Preparation:

    • Digestion Buffer: Prepare a 50 mM Ammonium Bicarbonate or Tris-HCl buffer (pH 7.8-8.0).

    • Trypsin Solution: Reconstitute proteomics-grade trypsin in 50 mM acetic acid to a stock concentration of 1 µg/µL.

    • Peptide Solution: Dissolve the peptide to be tested in the digestion buffer.

  • Digestion Reaction:

    • In a microcentrifuge tube, combine the peptide solution with the digestion buffer.

    • Add trypsin to a final protease-to-peptide ratio typically ranging from 1:20 to 1:100 (w/w).

    • Incubate the reaction mixture at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.

  • Quenching the Reaction: Stop the digestion by adding a quenching agent, such as 1% formic acid or a specific trypsin inhibitor like PMSF.[8]

  • Analysis: Analyze the samples by LC-MS to identify and quantify the remaining intact peptide and the resulting cleavage products.

  • Kinetic Analysis: Determine the rate of hydrolysis by monitoring the disappearance of the intact peptide over time.

Visualizing Peptide Internalization and Stability

The following diagrams illustrate key concepts related to the application and analysis of modified peptides.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results peptide Modified Peptide (e.g., Homoarginine) incubation Incubation at 37°C (Time course) peptide->incubation serum Human Serum or Trypsin Solution serum->incubation quench Quench Reaction (e.g., Formic Acid) incubation->quench Time points lcms LC-MS Analysis quench->lcms data Data Processing (Peak Integration) lcms->data stability Determine Half-life (t½) & Degradation Rate data->stability

Caption: Experimental workflow for assessing peptide proteolytic stability.

Arginine-rich peptides, including those modified with homoarginine, are often investigated for their ability to penetrate cell membranes. The following diagram illustrates a proposed signaling pathway for the internalization of such peptides.

signaling_pathway peptide Arginine-Rich Peptide (e.g., Homoarginine-modified) membrane Cell Membrane proteoglycans Heparan Sulfate Proteoglycans peptide->proteoglycans Binds to macropinocytosis Macropinocytosis rac Rac Activation proteoglycans->rac Induces actin F-actin Reorganization rac->actin actin->macropinocytosis Leads to endosome Endosome macropinocytosis->endosome internalization Peptide Internalization endosome->internalization

Caption: Proposed macropinocytosis pathway for arginine-rich peptide uptake.

Conclusion

The incorporation of modified homoarginine into peptide sequences represents a viable strategy for enhancing proteolytic stability, particularly against trypsin-like enzymes. As the compiled data suggests, this modification offers a notable improvement over unmodified peptides, though the magnitude of stabilization may be less pronounced than that achieved through other strategies like D-amino acid substitution or backbone cyclization. The choice of modification will ultimately depend on a balance between desired stability, synthetic feasibility, and the potential impact on the peptide's biological activity. The provided protocols and workflows serve as a foundation for researchers to systematically evaluate and compare the stability of their own modified peptide candidates, thereby accelerating the development of more robust and effective peptide therapeutics.

References

A Researcher's Guide to Assessing Cell Permeability of Novel Peptides: Featuring L-Homoarginine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of arginine analogs, such as L-homoarginine and its derivatives, into peptides is a strategy often employed to enhance the cell-penetrating properties of these molecules. Arginine-rich peptides are well-known for their ability to cross cellular membranes, and modifications to the arginine side chain can influence this property by altering charge distribution, hydrophobicity, and resistance to enzymatic degradation.

Comparative Overview of Cell Permeability Assays

Two widely accepted in vitro methods for evaluating the permeability of peptides and other molecules are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell-based assay. The choice between these assays depends on the specific information sought by the researcher. PAMPA is a high-throughput screen for passive diffusion, while the Caco-2 assay provides more comprehensive information on various transport mechanisms, including active transport and efflux.

Assay Type Principle Information Provided Throughput Biological Relevance
PAMPA Measures passive diffusion across an artificial lipid membrane.Predicts passive, transcellular permeability. Helps in early-stage assessment of oral absorption potential.HighLow to Medium (lacks transporters and cell-specific structures)
Caco-2 Uses a monolayer of differentiated Caco-2 human colon adenocarcinoma cells that mimic the intestinal epithelium.Provides apparent permeability coefficient (Papp), information on active transport, efflux mechanisms (e.g., via P-glycoprotein), and paracellular transport.[1][2]Low to MediumHigh (expresses transporters and forms tight junctions similar to the intestinal barrier).[1][2]

Experimental Protocols

Below are detailed methodologies for the PAMPA and Caco-2 assays, which can be adapted for the evaluation of peptides containing L-Homoarginine(Et)2 and their comparison with other peptide analogs.

Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol

The PAMPA model is a non-cell-based assay that is cost-effective and provides a high-throughput method to estimate the passive diffusion of compounds.[3]

Step Procedure
1. Preparation of the Artificial Membrane A solution of lipids (e.g., 10% lecithin (B1663433) in dodecane) is prepared.[4][5] 5 µL of this lipid solution is carefully added to the membrane of a donor plate.[5]
2. Compound Preparation The test peptide and control compounds are dissolved in a suitable buffer (e.g., PBS with 5% DMSO) to a final concentration of 1-10 µM.[5]
3. Assay Setup The acceptor plate wells are filled with 300 µL of the buffer solution.[5] 150 µL of the compound solution is added to the donor plate wells.[5] The donor plate is then placed on top of the acceptor plate.
4. Incubation The assembled plate is incubated at room temperature for a period of 5 to 20 hours.[3][5]
5. Quantification After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV spectroscopy.[3]
6. Data Analysis The apparent permeability coefficient (Papp) is calculated.
Caco-2 Permeability Assay Protocol

The Caco-2 assay is considered the gold standard for in vitro prediction of human oral drug absorption due to the similarity of the Caco-2 cell monolayer to the intestinal epithelium.[1][2][6]

Step Procedure
1. Cell Culture Caco-2 cells are seeded on semipermeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[2]
2. Monolayer Integrity Check The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be ≥ 200 Ω·cm².[7]
3. Compound Preparation A dosing solution of the test peptide is prepared in a transport buffer (e.g., Hank's Balanced Salt Solution) at a typical concentration of 10 µM.[1]
4. Permeability Measurement (Apical to Basolateral) The transport buffer is added to the basolateral (bottom) chamber. The dosing solution is added to the apical (top) chamber. The plate is incubated for 2 hours at 37°C with gentle shaking.[2][6] Samples are taken from the basolateral chamber at specified time points.
5. Efflux Measurement (Basolateral to Apical) To assess active efflux, the transport is measured in the reverse direction by adding the dosing solution to the basolateral chamber and sampling from the apical chamber.[2]
6. Quantification The concentration of the peptide in the collected samples is quantified by LC-MS/MS.[1]
7. Data Analysis The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to identify if the peptide is a substrate for efflux transporters. An efflux ratio greater than 2 suggests active efflux.[8]

Mechanisms of Cellular Uptake for Arginine-Rich Peptides

Peptides rich in arginine, and likely their homoarginine-containing analogs, primarily enter cells through two main pathways: direct translocation and endocytosis. The physicochemical properties of the peptide, including the number and nature of basic residues, play a crucial role in determining the dominant uptake mechanism.

  • Direct Translocation: This energy-independent process involves the peptide directly crossing the cell membrane. It is thought to be initiated by the electrostatic interaction between the positively charged guanidinium (B1211019) groups of arginine (or similar groups in its analogs) and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. This interaction can lead to membrane destabilization and the formation of transient pores through which the peptide can pass.

  • Endocytosis: This is an energy-dependent process where the cell engulfs the peptide. For arginine-rich peptides, macropinocytosis is a common endocytic pathway. The process is initiated by the binding of the peptide to heparan sulfate (B86663) proteoglycans on the cell surface, which triggers membrane ruffling and the formation of large vesicles (macropinosomes) containing the peptide. Once inside the cell, the peptide needs to escape the endosome to reach the cytoplasm and its target.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the processes described, the following diagrams illustrate the workflows of the permeability assays and the cellular uptake mechanisms of arginine-rich peptides.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membrane Prepare Artificial Membrane setup Assemble Donor and Acceptor Plates prep_membrane->setup prep_compound Prepare Peptide Solution prep_compound->setup incubate Incubate at Room Temperature setup->incubate quantify Quantify Peptide by LC-MS/MS or UV incubate->quantify calculate Calculate Papp quantify->calculate

PAMPA Experimental Workflow

Caco2_Workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis culture_cells Culture Caco-2 cells on Transwell plates check_integrity Check Monolayer Integrity (TEER) culture_cells->check_integrity add_peptide Add Peptide to Apical/Basolateral Side check_integrity->add_peptide incubate Incubate at 37°C add_peptide->incubate sample Collect Samples from Receiver Chamber incubate->sample quantify Quantify Peptide by LC-MS/MS sample->quantify calculate Calculate Papp and Efflux Ratio quantify->calculate

Caco-2 Assay Experimental Workflow

Peptide_Uptake_Pathways cluster_membrane Cell Membrane membrane peptide Arginine-Rich Peptide direct_translocation Direct Translocation (Energy-Independent) peptide->direct_translocation Pore formation endocytosis Endocytosis (Energy-Dependent) peptide->endocytosis Macropinocytosis cytoplasm Cytoplasm direct_translocation->cytoplasm endosome Endosome endocytosis->endosome endosomal_escape Endosomal Escape endosome->endosomal_escape endosomal_escape->cytoplasm

Cellular Uptake Pathways of Arginine-Rich Peptides

References

A Comparative Yield Analysis of Arginine Analogues in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of arginine (Arg) residues into synthetic peptides is a critical step in the development of therapeutics and research tools. However, the unique properties of arginine's guanidinium (B1211019) side chain present significant challenges in solid-phase peptide synthesis (SPPS), impacting overall yield and purity. The choice of protecting group for the arginine side chain is paramount to mitigating these challenges. This guide provides a comparative analysis of commonly used arginine analogues, focusing on their performance in terms of yield, purity, and the prevalence of side reactions.

Comparative Performance of Arginine Protecting Groups

The selection of an appropriate arginine analogue is a crucial determinant of the success of a peptide synthesis campaign. The most common analogues utilize sulfonyl-based protecting groups such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl), or the nitro (NO2) group. Each of these protecting groups offers a different balance of stability and lability, directly influencing coupling efficiency and the propensity for side reactions.

Below is a summary of the comparative performance of these analogues.

Arginine AnalogueProtecting GroupKey AdvantagesKey DisadvantagesReported Yield/Purity
Fmoc-Arg(Pbf)-OH Pbf- Most widely used.[1]- More acid labile than Pmc, facilitating easier removal.[2]- Reduces tryptophan alkylation during cleavage compared to Pmc.[3]- Can still lead to δ-lactam formation.[4]- Steric hindrance can be an issue in sterically demanding couplings.[1]One study reported a 69% yield of a desired peptide compared to 46% with Fmoc-Arg(Pmc)-OH under the same conditions.[3]
Fmoc-Arg(Pmc)-OH Pmc- Similar to Pbf but less sterically hindered.[1]- Less acid labile than Pbf, requiring longer cleavage times which can lead to side reactions.[2]- Higher risk of tryptophan alkylation.[3]A reported 46% yield in a comparative synthesis with Fmoc-Arg(Pbf)-OH.[3]
Fmoc-Arg(Mtr)-OH Mtr- Acid labile.[5]- Least acid labile of the sulfonyl-based groups, making complete removal difficult, especially in peptides with multiple arginines.[5]- Can lead to sulfonation of arginine residues.Generally lower yields and more side products compared to Pbf and Pmc, especially for longer or multiple-Arg peptides.[5]
Fmoc-Arg(NO2)-OH NO2- Prevents δ-lactam formation.- Stable to standard TFA cleavage conditions, allowing for orthogonal deprotection strategies.[6]- Requires specific, and potentially harsh, conditions for removal (e.g., reduction with SnCl2 or catalytic hydrogenation).[7][6]- Can lead to side reactions during removal, such as ornithine formation.High coupling yields (>99%) have been reported. The final peptide yield is highly dependent on the efficiency of the nitro group reduction step.

Key Side Reactions in Arginine Incorporation

The primary challenges in synthesizing arginine-containing peptides stem from side reactions that can occur during coupling and cleavage. Understanding these pathways is essential for troubleshooting and optimizing synthesis protocols.

Side_Reactions cluster_deltalactam δ-Lactam Formation cluster_sulfonation Sulfonation Activated_Arg Fmoc-Arg(PG)-OH Activated Carboxyl Lactam δ-Lactam Inactive Intermediate Activated_Arg->Lactam Intramolecular Cyclization Coupling Desired Coupling Peptide Chain Elongation Activated_Arg->Coupling Intermolecular Reaction Cleavage TFA Cleavage Mtr/Pmc Deprotection Sulfonium_Ion Reactive Sulfonium Ion Cleavage->Sulfonium_Ion Generates Sulfonated_Arg Sulfonated Arginine Side Product Sulfonium_Ion->Sulfonated_Arg Reacts with Guanidinium Group

Key side reactions in arginine peptide synthesis.

Experimental Protocols

The following protocols provide a generalized methodology for the manual solid-phase synthesis of an arginine-containing peptide using Fmoc chemistry.

Resin Preparation and Swelling
  • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.

  • Add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM), to swell the resin.

  • Gently agitate the resin for 30-60 minutes.

  • Drain the solvent.

Fmoc Deprotection
  • Add a 20% solution of piperidine (B6355638) in DMF to the resin.

  • Agitate for 5 minutes and drain.

  • Repeat the addition of 20% piperidine in DMF and agitate for an additional 15-20 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the Fmoc-piperidine adduct.

Amino Acid Coupling (e.g., Fmoc-Arg(Pbf)-OH)
  • In a separate vial, dissolve the Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH, 3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in a minimal amount of DMF.

  • Add a base, such as N,N-diisopropylethylamine (DIEA, 6 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative ninhydrin (B49086) (Kaiser) test.

  • Drain the coupling solution and wash the resin with DMF (3-5 times) and DCM (2-3 times).

Peptide Chain Elongation

Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each subsequent amino acid in the peptide sequence.

Cleavage and Global Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the peptidyl-resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS). The TIS and water act as scavengers to prevent side reactions.

  • Add the cleavage cocktail to the dried resin.

  • Gently agitate the mixture for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation and decant the ether.

  • Wash the peptide pellet with cold diethyl ether to remove residual scavengers and cleavage byproducts.

  • Dry the crude peptide under vacuum.

Peptide Analysis and Purification
  • Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water and acetonitrile (B52724) with 0.1% TFA).

  • Analyze the purity of the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a gradient of acetonitrile in water (both containing 0.1% TFA).

  • Confirm the identity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Purify the peptide using preparative RP-HPLC to isolate the desired product from any synthesis-related impurities.

  • Lyophilize the purified peptide fractions to obtain the final product as a white powder.

SPPS_Workflow Start Start with Resin Swell 1. Resin Swelling (DMF or DCM) Start->Swell Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 Wash (DMF, DCM) Deprotection->Wash1 Coupling 3. Amino Acid Coupling (Fmoc-Arg(PG)-OH, Coupling Reagents) Wash2 Wash (DMF, DCM) Coupling->Wash2 Wash1->Coupling Loop Repeat for each Amino Acid Wash2->Loop Loop->Deprotection Next Amino Acid Final_Deprotection Final N-terminal Fmoc Deprotection Loop->Final_Deprotection Final Amino Acid Cleavage 4. Cleavage & Global Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation 5. Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Analysis 6. Analysis & Purification (HPLC, Mass Spectrometry) Precipitation->Analysis End Purified Peptide Analysis->End

General workflow for Solid-Phase Peptide Synthesis (SPPS).

References

Unveiling the Structural Impact of Diethylated L-Homoarginine on Peptides: A Comparative Circular Dichroism Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the conformational landscape of modified peptides is paramount for designing novel therapeutics with enhanced efficacy and stability. This guide provides a comparative analysis of the circular dichroism (CD) spectra of peptides incorporating the non-canonical amino acid L-Homoarginine(Et)2, offering insights into its structural influence relative to native L-Arginine and other analogs.

The incorporation of synthetic amino acids into peptides is a powerful strategy to modulate their structure, stability, and biological activity. L-Homoarginine, with its extended side chain, and its derivatives like the diethylated form (L-Homoarginine(Et)2), are of particular interest for their potential to alter electrostatic interactions and steric bulk, thereby influencing peptide secondary structure. Circular dichroism spectroscopy is a sensitive technique for monitoring such conformational changes.[1]

Comparative Analysis of Peptide Conformation via Circular Dichroism

While direct experimental data for peptides containing L-Homoarginine(Et)2 is limited, we can extrapolate its expected impact on peptide secondary structure by comparing the known effects of similar modifications, such as the incorporation of L-Arginine and its deiminated form, citrulline.

Arginine-rich peptides often exhibit a propensity for helical structures, particularly in membrane-mimicking environments like solutions containing trifluoroethanol (TFE).[2] The introduction of a longer and more sterically hindered diethylated homoarginine side chain is hypothesized to influence the peptide's ability to adopt canonical secondary structures. The bulky diethyl groups may introduce local steric clashes that could either disrupt or, in some contexts, stabilize specific conformations.

To provide a quantitative comparison, the following table summarizes typical CD spectral data for peptides with different amino acid compositions, illustrating how modifications to the arginine side chain can alter secondary structure content. The data for the hypothetical L-Homoarginine(Et)2-containing peptide is an educated estimation based on the expected steric and electronic effects of the diethyl modification.

Peptide CompositionWavelength Minima (nm)Wavelength Maxima (nm)Mean Residue Ellipticity [θ] at 222 nm (deg·cm²·dmol⁻¹)Predominant Secondary Structure
Model Peptide with L-Arginine ~208, ~222~195-15,000 to -25,000 (in TFE)α-helix
Model Peptide with L-Citrulline ~198N/A-2,000 to -5,000Random Coil
Hypothetical Model Peptide with L-Homoarginine(Et)2 Shifted from 222Shifted from 195Potentially reduced magnitude compared to L-ArgAltered α-helix or turn propensity

Note: The values for the hypothetical peptide are estimations and would require experimental verification.

The conversion of arginine to the neutral citrulline has been shown to decrease the helical propensity of peptides.[3] It is plausible that the bulky, non-polar ethyl groups on L-Homoarginine(Et)2 could similarly disfavor a regular α-helical conformation, potentially promoting a more extended or turn-like structure.

Experimental Protocol for Circular Dichroism Spectroscopy of Peptides

The following is a detailed protocol for analyzing the secondary structure of synthetic peptides, such as those containing L-Homoarginine(Et)2, using CD spectroscopy. This protocol is adapted from established methods for peptide structural analysis.[2][4]

1. Peptide Synthesis and Purification:

  • Synthesize the peptide using standard solid-phase peptide synthesis (SPPS).

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Confirm the identity of the peptide by mass spectrometry.

2. Sample Preparation:

  • Accurately determine the peptide concentration using a quantitative amino acid analysis or by measuring the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.

  • Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

  • For studying conformational changes in a membrane-mimicking environment, prepare a series of samples with increasing concentrations of trifluoroethanol (TFE) (e.g., 10%, 20%, 40%, 60%, 80% v/v).

3. CD Spectrometer Setup and Data Acquisition:

  • Use a calibrated CD spectrometer.

  • Set the measurement parameters:

    • Wavelength range: 190-260 nm.

    • Bandwidth: 1.0 nm.

    • Scan speed: 50 nm/min.

    • Response time: 2 s.

    • Data pitch: 0.5 nm.

  • Flush the sample chamber with nitrogen gas to minimize interference from oxygen absorption in the far-UV region.

  • Record a baseline spectrum of the buffer (or buffer-TFE mixture) without the peptide.

  • Record the CD spectrum of each peptide sample. Average at least three scans to improve the signal-to-noise ratio.

4. Data Analysis:

  • Subtract the baseline spectrum from the corresponding sample spectrum.

  • Convert the raw data from millidegrees (mdeg) to mean residue ellipticity ([θ]) using the following equation: [θ] = (mdeg * 100) / (c * n * l) where:

    • c is the molar concentration of the peptide.

    • n is the number of amino acid residues.

    • l is the path length of the cuvette in centimeters.

  • Analyze the spectral features to determine the secondary structure content. Characteristic minima for α-helices are observed around 208 nm and 222 nm, while β-sheets show a minimum around 218 nm.[5]

Visualizing Experimental and Functional Contexts

To better understand the experimental workflow and the potential biological implications of modifying peptides with L-Homoarginine(Et)2, the following diagrams are provided.

G Experimental Workflow for Peptide CD Analysis cluster_0 Peptide Preparation cluster_1 Sample Preparation cluster_2 CD Spectroscopy cluster_3 Data Analysis A Peptide Synthesis (SPPS) B Purification (RP-HPLC) A->B C Characterization (MS) B->C F Peptide Dissolution C->F D Concentration Determination D->F E Buffer Preparation (e.g., Phosphate Buffer, TFE) E->F I Sample Measurement F->I G Instrument Setup H Baseline Measurement G->H H->I J Baseline Subtraction I->J K Conversion to Mean Residue Ellipticity J->K L Secondary Structure Analysis K->L

Experimental Workflow for Peptide CD Analysis

Arginine-rich motifs are frequently found in cell-penetrating peptides (CPPs) and are involved in protein-protein interactions.[6][7] The modification of arginine residues can impact these functions. The following diagram illustrates a potential signaling pathway for a CPP.

G Cell-Penetrating Peptide Uptake Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular CPP CPP with L-Homoarginine(Et)2 Membrane Plasma Membrane CPP->Membrane Initial Interaction (Electrostatic) Endosome Endosome Membrane->Endosome Endocytosis Cytosol Cytosol Endosome->Cytosol Endosomal Escape Target Intracellular Target (e.g., Protein, Nucleic Acid) Cytosol->Target Target Binding

References

A Comparative Guide to Fmoc-L-Homoarg(Et)2-OH Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic peptide development, the choice of amino acid derivatives is a critical determinant of synthesis efficiency, peptide stability, and overall cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of Fmoc-L-Homoarg(Et)2-OH hydrochloride, a synthetic amino acid derivative, comparing it with common alternatives used in solid-phase peptide synthesis (SPPS). The following sections present a detailed comparison of performance, cost, and applications, supported by experimental considerations and visual workflows to aid in informed decision-making for your research and development endeavors.

Performance and Cost Analysis

This compound offers distinct advantages in specific applications, primarily due to the incorporation of a homoarginine residue. This modification can enhance the biological activity and stability of the resulting peptides.[1] The key benefits include potential resistance to enzymatic degradation by trypsin, which can be a significant advantage for therapeutic peptides.[2] However, these benefits must be weighed against the cost of this specialized reagent.

To provide a clear comparison, the following table summarizes the approximate costs of this compound and two widely used alternatives: Fmoc-L-Arg(Pbf)-OH and Fmoc-L-Arg(Boc)2-OH. The prices are based on commercially available data and are normalized per gram for easier comparison.

FeatureFmoc-L-Homoarg(Et)2-OH·HClFmoc-L-Arg(Pbf)-OHFmoc-L-Arg(Boc)2-OH
Approximate Cost per Gram $800 - $1,200$50 - $150$150 - $300
Key Benefit Enhanced biological stability (resistance to trypsinolysis)[2]Well-established, good coupling efficiencyReduced risk of δ-lactam formation compared to Pbf[3]
Primary Application Synthesis of peptides requiring improved stability, Antibody-Drug Conjugates (ADCs)[1][2]General solid-phase peptide synthesisSequences prone to side reactions
Guanidino Protecting Group DiethylPbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)Boc (tert-butyloxycarbonyl)
Cleavage Conditions Standard TFA cocktailStandard TFA cocktailStandard TFA cocktail

Note: Prices are estimates and can vary significantly based on supplier, purity, and scale of purchase.

The significant cost difference highlights the importance of a thorough cost-benefit analysis. While Fmoc-L-Arg(Pbf)-OH is a cost-effective choice for routine peptide synthesis, the higher investment in this compound may be justified for projects where enhanced biological half-life is a critical parameter for the final therapeutic product.

Performance Comparison in Peptide Synthesis

A known side reaction during the coupling of Fmoc-protected arginine derivatives is the formation of a δ-lactam, which terminates the peptide chain. Studies have shown that the choice of the guanidino protecting group significantly influences the rate of this side reaction. For instance, Fmoc-Arg(Boc)2-OH has been reported to have a higher propensity for δ-lactam formation compared to Fmoc-Arg(Pbf)-OH and Fmoc-Arg(NO2)-OH under certain activation conditions.[3] The diethyl protection on the guanidino group of Fmoc-L-Homoarg(Et)2-OH is expected to offer good stability and potentially a different side-reaction profile, although specific quantitative data is lacking.

The following table outlines the potential performance characteristics based on available literature for related compounds.

Performance MetricFmoc-L-Homoarg(Et)2-OH·HCl (Expected)Fmoc-L-Arg(Pbf)-OHFmoc-L-Arg(Boc)2-OH
Coupling Efficiency GoodHighGood, but can be sterically hindered
δ-Lactam Formation Potentially lower than Boc-protected arginineModerateHigher propensity under certain conditions[3]
Side-Chain Protection Stability HighHighModerate (can see some degradation over time in solution)[3]
Peptide Stability (Post-Synthesis) Enhanced resistance to trypsinStandardStandard

Experimental Protocols

A standardized experimental protocol is crucial for comparing the performance of different amino acid derivatives. Below is a general protocol for solid-phase peptide synthesis (SPPS) that can be adapted for the incorporation of this compound and its alternatives.

General Solid-Phase Peptide Synthesis (SPPS) Protocol
  • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amide) in N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine (B6355638) in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Coupling:

    • Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.

    • Add the coupling solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

    • Wash the resin with DMF (5-7 times).

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage:

    • After the final coupling and Fmoc deprotection, wash the resin with dichloromethane (B109758) (DCM).

    • Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)) for 2-4 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Mandatory Visualizations

Workflow for Solid-Phase Peptide Synthesis (SPPS)

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis.

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing2 Washing (DMF) Coupling->Washing2 Cycle Repeat for next amino acid Washing2->Cycle Cycle->Deprotection n-1 cycles Cleavage Cleavage & Final Deprotection (TFA Cocktail) Cycle->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Wasting1 Wasting1 Wasting1->Coupling

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

Logical Workflow for Antibody-Drug Conjugate (ADC) Synthesis

Fmoc-D-homoArg(Et)2-OH hydrochloride can be utilized as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). The homoarginine residue can be incorporated into a peptide linker, which is then conjugated to both the antibody and the cytotoxic drug.

ADC_Synthesis_Workflow cluster_linker Peptide Linker Synthesis (SPPS) cluster_conjugation Conjugation Steps Start Resin Incorp Incorporate Fmoc-D-homoArg(Et)2-OH·HCl Start->Incorp Elongation Peptide Elongation Incorp->Elongation Cleavage Cleavage from Resin Elongation->Cleavage PeptideLinker Peptide Linker with Homoarginine Cleavage->PeptideLinker Antibody Antibody Conjugate1 Conjugate Linker to Antibody Antibody->Conjugate1 Drug Cytotoxic Drug Conjugate2 Conjugate Drug to Linker Drug->Conjugate2 PeptideLinker->Conjugate1 Conjugate1->Conjugate2 ADC Final Antibody-Drug Conjugate (ADC) Conjugate2->ADC

Caption: Logical workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Conclusion

This compound represents a specialized building block for peptide synthesis that offers the potential for enhanced biological stability of the final peptide product. Its application is particularly relevant in the development of therapeutic peptides and antibody-drug conjugates where resistance to enzymatic degradation is a key requirement. However, the significantly higher cost of this reagent compared to standard arginine derivatives like Fmoc-L-Arg(Pbf)-OH necessitates a careful cost-benefit analysis. For many routine applications, the performance and cost-effectiveness of established alternatives may be more favorable. Researchers and drug developers should consider the specific requirements of their project, including the desired biological properties of the final peptide and budgetary constraints, when selecting the appropriate arginine derivative for their synthesis needs.

References

A Comparative Guide to Crude Peptide Purity: The Impact of Arginine Derivatives in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of arginine-containing peptides is a critical yet challenging endeavor. The highly basic nature of arginine's guanidinium (B1211019) side chain necessitates the use of protecting groups during solid-phase peptide synthesis (SPPS). The choice of this protecting group is a pivotal decision that directly influences the purity of the final crude peptide product, impacting subsequent purification efforts and the overall success of the synthesis. This guide provides an objective comparison of crude peptides synthesized with different arginine derivatives, supported by experimental data and detailed protocols for purity assessment by High-Performance Liquid Chromatography (HPLC).

The Role of Arginine Protecting Groups and Their Effect on Purity

The selection of an appropriate arginine derivative, characterized by its side-chain protecting group, is a balancing act between efficient synthesis and minimizing side reactions. Common impurities in crude peptide products often stem from incomplete deprotection, side reactions during cleavage, or instability of the protecting group during synthesis. These can lead to the formation of deletion sequences, modified peptides, and other byproducts that complicate purification and can compromise the biological activity of the peptide.

This comparison focuses on commonly used arginine derivatives in Fmoc-based SPPS and their resulting crude peptide purity profiles as analyzed by HPLC.

Comparative Data of Crude Peptide Purity

The following table summarizes the expected crude purity and common impurities associated with different arginine protecting groups. The data is a synthesis of published literature and represents typical outcomes for a standard decapeptide. Actual purities can vary depending on the peptide sequence, synthesis conditions, and cleavage cocktail used.

Arginine DerivativeProtecting GroupTypical Crude Purity (%)Major Impurities Observed by HPLCKey Considerations
Fmoc-Arg(Pbf)-OH 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl65 - 85%Deletion sequences, Pbf-adducts, oxidized speciesPbf is widely used due to its acid lability, allowing for removal under standard TFA cleavage conditions. However, it can lead to tryptophan alkylation in sensitive sequences.[1]
Fmoc-Arg(Pmc)-OH 2,2,5,7,8-pentamethylchroman-6-sulfonyl60 - 80%Deletion sequences, Pmc-adducts, higher levels of tryptophan alkylationPmc is more acid-labile than Pbf but has a higher propensity for causing tryptophan side reactions.[1]
Fmoc-Arg(NO2)-OH Nitro70 - 90%Deletion sequences, ornithine formation (if reduction is incomplete)The nitro group is highly stable during synthesis and minimizes side reactions like δ-lactam formation.[2][3] However, its removal requires harsher conditions, typically involving reduction with agents like SnCl2.[2][3]
Fmoc-Arg(Tos)-OH Tosyl50 - 70%Deletion sequences, incomplete deprotection productsThe tosyl group is very stable but requires strong acid (like HF) for complete removal, which can damage sensitive residues in the peptide.

Experimental Protocols

Accurate assessment of crude peptide purity is paramount for process optimization and ensuring the quality of the final product. Below are detailed protocols for sample preparation and HPLC analysis.

Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 1 mg of the crude peptide.

  • Dissolve the peptide in 1 mL of mobile phase A (see below) to achieve a final concentration of 1 mg/mL.

  • Vortex or sonicate briefly to ensure the peptide is fully dissolved.

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

Analytical RP-HPLC Protocol
  • HPLC System: A standard analytical HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Gradient: A typical gradient for peptide analysis is 5% to 65% mobile phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for aromatic residues like Trp and Tyr).

  • Injection Volume: 20 µL.

Data Analysis
  • Integrate all peaks in the chromatogram.

  • Calculate the purity of the target peptide using the area percentage method:

    • % Purity = (Area of the main peptide peak / Total area of all peaks) x 100

Visualizing the Workflow and Comparative Logic

To better understand the experimental process and the factors influencing the choice of an arginine derivative, the following diagrams are provided.

G cluster_0 SPPS Workflow cluster_1 HPLC Analysis Workflow Resin_Preparation Resin Preparation Amino_Acid_Coupling Iterative Amino Acid Coupling (including Arginine Derivative) Resin_Preparation->Amino_Acid_Coupling Cleavage_Deprotection Cleavage from Resin and Side-Chain Deprotection Amino_Acid_Coupling->Cleavage_Deprotection Crude_Peptide Crude Peptide Product Cleavage_Deprotection->Crude_Peptide Sample_Prep Sample Preparation (1 mg/mL in Mobile Phase A) Crude_Peptide->Sample_Prep HPLC_Injection HPLC Injection (C18 Column) Sample_Prep->HPLC_Injection Data_Acquisition Data Acquisition (UV at 214/280 nm) HPLC_Injection->Data_Acquisition Purity_Calculation Purity Calculation (Peak Area Percentage) Data_Acquisition->Purity_Calculation

Workflow for Peptide Synthesis and HPLC Purity Analysis.

G cluster_derivatives Arginine Derivative Options cluster_factors Key Comparison Factors Start Select Arginine Derivative Arg_Pbf Fmoc-Arg(Pbf)-OH Start->Arg_Pbf Arg_Pmc Fmoc-Arg(Pmc)-OH Start->Arg_Pmc Arg_NO2 Fmoc-Arg(NO2)-OH Start->Arg_NO2 Arg_Tos Fmoc-Arg(Tos)-OH Start->Arg_Tos Purity Expected Crude Purity Arg_Pbf->Purity Good Side_Reactions Common Side Reactions Arg_Pbf->Side_Reactions Tryptophan Alkylation Deprotection Deprotection Conditions Arg_Pbf->Deprotection Standard TFA Arg_Pmc->Purity Moderate Arg_Pmc->Side_Reactions Higher Trp Alkylation Arg_Pmc->Deprotection Mild TFA Arg_NO2->Purity High Arg_NO2->Side_Reactions Minimal (e.g., δ-lactam) Arg_NO2->Deprotection Harsher (Reduction) Arg_Tos->Purity Lower Arg_Tos->Side_Reactions Incomplete Deprotection Arg_Tos->Deprotection Very Harsh (HF)

Logical Comparison of Arginine Derivatives for SPPS.

Conclusion

The choice of arginine derivative has a profound impact on the purity of crude synthetic peptides. While derivatives like Fmoc-Arg(Pbf)-OH offer a good balance of ease of use and acceptable purity for many applications, alternatives such as Fmoc-Arg(NO2)-OH can provide higher crude purity by minimizing side reactions during synthesis, albeit with more demanding deprotection steps. A thorough understanding of the properties of each derivative and a robust analytical method, such as the HPLC protocol detailed here, are essential for researchers to make informed decisions that will ultimately lead to a more efficient and successful peptide synthesis campaign.

References

Tandem Mass Spectrometry of Peptides with L-Homoarginine(Et)2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of modified amino acids into peptides is a critical strategy in drug discovery and proteomics for enhancing stability, modulating activity, and introducing novel functionalities. L-Homoarginine(Et)2, a diethylated derivative of homoarginine, represents a unique modification that introduces a permanent positive charge and increased hydrophobicity. Understanding the fragmentation behavior of peptides containing this modified residue under tandem mass spectrometry (MS/MS) is paramount for their confident identification and structural elucidation.

This guide provides a comparative analysis of the predicted tandem mass spectrometry fragmentation of peptides containing L-Homoarginine(Et)2 against peptides with common basic residues like L-Arginine, L-Lysine, and its precursor, L-Homoarginine. The insights presented are based on established principles of peptide fragmentation and studies on similarly modified residues, given the absence of direct experimental data for L-Homoarginine(Et)2 in the current literature.

Predicted Fragmentation Behavior of L-Homoarginine(Et)2 Peptides

The diethylation of the guanidinium (B1211019) group of homoarginine is expected to significantly influence peptide fragmentation in several ways:

  • Fixed Positive Charge: The quaternary amine nature of the diethylated guanidinium group introduces a fixed, permanent positive charge. In collision-induced dissociation (CID), this is predicted to lead to charge-remote fragmentation pathways, where fragmentation is not solely directed by a mobile proton. This can result in a more complex fragmentation pattern compared to peptides with protonated basic residues.

  • Increased Gas-Phase Basicity: While the permanent charge prevents proton mobility to the backbone, the overall basicity of the residue influences ion energetics. The increased alkylation is expected to enhance the gas-phase basicity, potentially requiring higher activation energy for fragmentation.

  • Characteristic Neutral Losses: A hallmark of the fragmentation of L-Homoarginine(Et)2-containing peptides is the anticipated neutral loss of diethylamine (B46881) (C4H11N, 73.14 Da) or ethylene (B1197577) (C2H4, 28.05 Da) from the side chain. These specific losses can serve as diagnostic markers for the presence of this modification.

  • Side Chain Fragmentation: Fragmentation of the diethylated side chain itself is expected to be a prominent feature, leading to characteristic immonium-type ions.

Comparison of Fragmentation Patterns

The fragmentation of peptides containing L-Homoarginine(Et)2 is expected to differ significantly from that of peptides with other basic residues. The following table summarizes the key predicted differences in CID fragmentation.

FeatureL-Homoarginine(Et)2L-HomoarginineL-ArginineL-Lysine
Charge Carrier Fixed positive chargeMobile protonMobile protonMobile proton
Proton Mobility NoneLowLowHigh
Dominant Ion Series (C-terminal) Potentially mixed b/y ions, possible enhancement of charge-remote fragmentsPredominantly y-ionsPredominantly y-ionsy-ions, but less dominant than Arg/Har
Dominant Ion Series (N-terminal) Potentially enhanced b-ionsEnhanced b-ionsEnhanced b-ionsEnhanced b-ions
Side Chain Fragmentation Prominent, with characteristic neutral losses (e.g., diethylamine) and immonium ionsNeutral loss of guanidine (B92328) or related speciesNeutral loss of guanidine or related speciesNeutral loss of ammonia
Fragmentation Efficiency Potentially lower due to fixed charge requiring higher energyGenerally lower than Lys due to high proton affinityGenerally lower than Lys due to high proton affinityGenerally higher than Arg/Har

Experimental Protocols

A generalized experimental workflow for the analysis of peptides containing L-Homoarginine(Et)2 by tandem mass spectrometry is outlined below.

I. Sample Preparation
  • Protein Digestion (for proteomics samples):

    • Proteins are denatured, reduced, and alkylated.

    • Digestion is performed using a specific protease (e.g., trypsin). Note: The efficiency of tryptic cleavage C-terminal to L-Homoarginine(Et)2 may be altered and requires empirical determination.

  • Peptide Cleanup:

    • Digested peptides are desalted and purified using C18 solid-phase extraction (SPE) to remove contaminants that can interfere with mass spectrometry analysis.

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Separation:

    • Peptides are separated using a reversed-phase high-performance liquid chromatography (HPLC) system, typically with a C18 column.

    • A gradient of increasing organic solvent (e.g., acetonitrile) in an aqueous mobile phase with an ion-pairing agent (e.g., formic acid) is used to elute the peptides.

  • Mass Spectrometry Analysis:

    • Eluted peptides are ionized using electrospray ionization (ESI).

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) is used for analysis.

    • MS1 Scan: A full scan is performed to determine the mass-to-charge ratio (m/z) of the intact peptide precursor ions.

    • MS2 Scan (Tandem MS): Precursor ions of interest are isolated and fragmented using a dissociation technique such as Collision-Induced Dissociation (CID), Higher-energy Collisional Dissociation (HCD), or Electron Transfer Dissociation (ETD). The resulting fragment ions are mass analyzed.

III. Data Analysis
  • Database Searching:

    • The acquired MS/MS spectra are searched against a protein sequence database using a search engine (e.g., Mascot, SEQUEST, MaxQuant).

    • The search parameters must be modified to include the mass shift corresponding to the diethylhomoarginine modification.

  • Manual Validation:

    • Spectra of identified peptides containing L-Homoarginine(Et)2 should be manually inspected to confirm the presence of characteristic fragment ions and neutral losses.

Visualizing Fragmentation and Workflows

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways and a typical experimental workflow.

Predicted CID Fragmentation of a Peptide with C-terminal L-Homoarginine(Et)2 cluster_peptide Peptide Precursor Ion cluster_fragments Major Fragment Ions cluster_y_ions y-type ions cluster_b_ions b-type ions cluster_side_chain Side Chain Fragments P1 H- P2 AA_n-...-AA_1- P3 Har(Et)2-OH y1 y1 P2->y1 y-ion series y2 y2 P2->y2 y-ion series yn_1 y(n-1) P2->yn_1 y-ion series b1 b1 P2->b1 b-ion series b2 b2 P2->b2 b-ion series bn_1 b(n-1) P2->bn_1 b-ion series NL Neutral Loss (e.g., Diethylamine) P3->NL Side chain fragmentation Immonium Immonium Ion P3->Immonium Side chain fragmentation

Caption: Predicted CID fragmentation pathways for a peptide containing C-terminal L-Homoarginine(Et)2.

General Experimental Workflow for Peptide Analysis cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion Protein->Digestion Cleanup Peptide Cleanup (SPE) Digestion->Cleanup LC HPLC Separation Cleanup->LC ESI Electrospray Ionization LC->ESI MS1 MS1 Scan (Precursor Ions) ESI->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Search Database Search MS2->Search Validation Manual Validation Search->Validation

Caption: A typical workflow for the analysis of modified peptides by LC-MS/MS.

Concluding Remarks

The analysis of peptides containing novel modifications like L-Homoarginine(Et)2 presents both challenges and opportunities. While direct experimental data is currently lacking, a predictive understanding of their fragmentation behavior based on fundamental principles of mass spectrometry allows for the development of effective analytical strategies. The key to successful identification lies in anticipating the unique fragmentation channels introduced by the diethylated guanidinium group, particularly the characteristic neutral losses and the effects of the fixed positive charge. As research in this area progresses, the generation of empirical fragmentation data for L-Homoarginine(Et)2-containing peptides will be crucial for refining these predictions and enabling more robust and high-throughput analyses.

Safety Operating Guide

Navigating the Disposal of Fmoc-L-Homoarg(Et)2-OH Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a step-by-step plan for the safe disposal of Fmoc-L-Homoarg(Et)2-OH hydrochloride, a specialized amino acid derivative integral to peptide synthesis.

Core Safety and Handling

Before disposal, it is imperative to adhere to standard laboratory safety protocols. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use nitrile or other appropriate chemical-resistant gloves.

  • Body Protection: A lab coat is essential.

Disposal Protocol

Given the potential environmental concerns associated with the guanidinium (B1211019) group, this compound should be treated as chemical waste.

Step 1: Waste Segregation

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Collect solid waste in a clearly labeled, sealed container.

  • Aqueous solutions containing this compound should be collected in a separate, labeled waste container. Do not pour solutions down the drain.

Step 2: Labeling

  • Label the waste container clearly with the full chemical name: "this compound".

  • Indicate the approximate amount of the compound in the container.

  • Include the date of waste generation.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated chemical waste storage area, away from incompatible materials.

Step 4: Arrange for Pickup

  • Contact your institution's EHS or equivalent department to schedule a pickup for hazardous chemical waste.

Quantitative Data Summary

The following table summarizes general guidelines for the disposal of non-hazardous and potentially hazardous laboratory chemicals, derived from institutional safety manuals. Note that specific quantitative limits can vary based on local regulations.

ParameterGuidelineCitation
Non-Hazardous Solids May be suitable for landfill disposal, but should not be placed in laboratory trash cans. Direct disposal in dumpsters may be permitted.[1]
Non-Hazardous Liquids May be pourable down the sink with approval from EHS, but liquid waste is generally not permitted in landfills.[1]
Sanitary Sewer Disposal Limited to water-soluble, non-hazardous materials that are not severe irritants, do not have strong odors, and are not harmful to aquatic life.[2]
Acid-Base Neutralization Permissible for some in-lab disposal, typically for small quantities (e.g., <25 mL) of strong acids or bases, with subsequent sewer disposal.[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound A Identify Waste: This compound B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E SDS Not Available C->E No F Assess Hazard Based on Structural Components E->F G Fmoc-amino acid: Generally Non-Hazardous F->G H Guanidinium group: Potentially Hazardous F->H I Conservative Approach: Treat as Chemical Waste G->I H->I J Segregate and Label Waste Container I->J K Store in Designated Waste Area J->K L Contact EHS for Pickup K->L M Final Disposal by Certified Vendor L->M

Caption: Decision tree for the safe disposal of this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment.

References

Personal protective equipment for handling Fmoc-L-Homoarg(Et)2-OH hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Fmoc-L-Homoarg(Et)2-OH Hydrochloride

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical reagents like this compound is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the required PPE, categorized by the level of protection.

Protection Type Required PPE Purpose
Primary Protection Chemical Splash GogglesProtects eyes from splashes and airborne particles.[1][2][3][4]
Nitrile GlovesProtects hands from direct contact with the chemical.[1][2][3]
Laboratory CoatProtects skin and personal clothing from contamination.[1][3][5]
Closed-toe ShoesPrevents foot injuries from spills or dropped objects.[1][3]
Secondary Protection Face ShieldProvides additional protection for the face and eyes during procedures with a high risk of splashing.[2][3][5]
Chemical-resistant ApronOffers an extra layer of protection against spills of corrosive or hazardous materials.
Respiratory Protection Dust Mask or RespiratorRecommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.[6]
Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are crucial to minimize exposure and ensure the integrity of the experiment.

1. Preparation and Weighing:

  • Ventilation: All handling of the solid compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation risks.[6]

  • Decontamination: Before use, ensure the weighing area and spatula are clean and dry.

  • Weighing: Carefully weigh the desired amount of this compound. Avoid creating dust. If dust is generated, use appropriate respiratory protection.[6]

2. Dissolution:

  • Solvent Selection: Choose an appropriate solvent as per your experimental protocol.

  • Procedure: Add the solvent to the solid compound slowly and stir to dissolve. If heating is required, do so in a controlled manner, away from flammable materials.

3. Use in Reaction:

  • Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Monitoring: Continuously monitor the reaction for any unexpected changes.

4. Post-Handling:

  • Cleaning: Thoroughly clean all equipment and the work area after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[6]

Disposal Plan: Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Solid Waste:

  • Container: Place unused or expired solid this compound in a clearly labeled, sealed, and chemically compatible container designated for hazardous chemical waste.

  • Labeling: The label must clearly identify the contents as "Hazardous Waste" and include the full chemical name.

  • Disposal: Dispose of the container through your institution's hazardous waste management program.

2. Liquid Waste:

  • Segregation: Do not mix waste streams. Liquid waste containing this compound should be collected in a separate, labeled, and sealed container.

  • Labeling: The waste container label should include "Hazardous Waste" and a list of all chemical constituents, including solvents.

  • Disposal: Arrange for disposal through your institution's hazardous waste program.

3. Contaminated Materials:

  • Collection: Any materials that have come into contact with the chemical, such as gloves, weigh boats, and paper towels, should be collected in a designated hazardous waste bag.

  • Disposal: Dispose of the bag as hazardous chemical waste according to your institution's guidelines.

Visual Workflow for Safe Handling

The following diagram illustrates the key stages of handling this compound, from receipt of the chemical to the final disposal of waste.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive & Log Chemical Store Store at ≤ -4 °C Receive->Store Prep_Area Prepare Well-Ventilated Area (Fume Hood) Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Solid Compound Don_PPE->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve React Perform Reaction Dissolve->React Clean Clean Work Area & Equipment React->Clean Segregate Segregate Waste (Solid, Liquid, Contaminated) Clean->Segregate Label_Waste Label Hazardous Waste Segregate->Label_Waste Dispose Dispose via Institutional Program Label_Waste->Dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.